Product packaging for Bullvalene(Cat. No.:CAS No. 1005-51-2)

Bullvalene

Cat. No.: B092710
CAS No.: 1005-51-2
M. Wt: 130.19 g/mol
InChI Key: UKFBVTJTKMSPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bullvalene is a unique hydrocarbon (C10H10) with a cage-like structure that is continuously rearranging, making it a premier example of a fluxional molecule. This "shapeshifting" property stems from a rapid, degenerate Cope rearrangement, where carbon-carbon bonds form and break at a rate that makes all carbon and hydrogen atoms equivalent on the NMR timescale at room temperature . This dynamic behavior allows a single this compound compound to exist as an equilibrium mixture of over 1.2 million valence tautomers, effectively acting as a dynamic covalent library from one molecule . The primary research value of this compound lies in its application as a versatile, three-dimensional scaffold in dynamic systems. Its rigid, non-planar structure and continuous isomerization provide a powerful platform for developing adaptive materials and sensors. Recent studies have demonstrated that incorporating this compound into molecular glasses significantly alters their physical properties, such as enhancing thermal expansion to a degree that causes visible glass fracturing upon cooling . Furthermore, its shapeshifting nature allows it to function as a chemical sensor, where its isomerization network responds to binding events, generating distinct signals for different analytes . In the context of drug discovery and medicinal chemistry, substituted this compound derivatives are increasingly recognized as valuable bioisosteres. Their 3D shape diversity and the ability to present substituents at a wide range of angles cover chemical space more effectively than flat, aromatic ring systems typically used in fragment-based libraries . This makes them particularly valuable for exploring protein-ligand interactions and designing novel therapeutic candidates with improved properties. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other clinical use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B092710 Bullvalene CAS No. 1005-51-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1005-51-2

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

tricyclo[3.3.2.02,8]deca-3,6,9-triene

InChI

InChI=1S/C10H10/c1-4-8-9-5-2-7(1)3-6-10(8)9/h1-10H

InChI Key

UKFBVTJTKMSPMI-UHFFFAOYSA-N

SMILES

C1=CC2C3C2C=CC1C=C3

Canonical SMILES

C1=CC2C3C2C=CC1C=C3

Other CAS No.

1005-51-2

Synonyms

ullvalene
tricyclo(3.3.2.02,8)deca-3,6,9-triene

Origin of Product

United States

Foundational & Exploratory

The Fluxional Life of Bullvalene: A Technical Guide to its Discovery, Prediction, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene, a hydrocarbon with the formula C₁₀H₁₀, stands as a landmark molecule in the field of organic chemistry. Its discovery was a triumph of theoretical prediction, and its unique structural dynamism continues to fascinate and inspire chemists. This technical guide provides an in-depth exploration of the history of this compound's prediction and discovery, a detailed overview of its synthesis, and a summary of the key experimental data that underpin our understanding of this remarkable fluxional molecule. This compound's ability to exist as over 1.2 million rapidly interconverting valence tautomers through a continuous series of Cope rearrangements makes it a captivating subject of study and a potential scaffold for the development of novel materials and therapeutics.[1]

The Prediction and Discovery of a Molecular Shapeshifter

The story of this compound is a compelling example of how theoretical insight can precede experimental realization. In 1963, William von Eggers Doering and his graduate student, W. R. Roth, postulated the existence of a C₁₀H₁₀ hydrocarbon that would exhibit unprecedented molecular motion.[1] Their prediction was rooted in the principles of the Cope rearrangement, a[2][2]-sigmatropic rearrangement of 1,5-dienes. They envisioned a molecule with a unique topology that would allow for a continuous and degenerate Cope rearrangement, leading to a structure where every carbon and hydrogen atom would be chemically equivalent on the NMR timescale at room temperature.[1]

The name "this compound" itself has a colorful origin, coined in 1961 by two of Doering's graduate students at Yale, Maitland Jones Jr. and Ron Magid. The name is a nod to Doering's nickname, "Bull," and was chosen to rhyme with "fulvalene," another molecule of interest to the research group at the time.

Just months after Doering and Roth's theoretical paper was published, Gerhard Schröder at the University of Karlsruhe in Germany reported the first successful synthesis of this compound.[3] This rapid experimental confirmation of a bold theoretical prediction marked a significant moment in the history of physical organic chemistry.

The Degenerate Cope Rearrangement: The Heart of this compound's Fluxionality

The extraordinary property of this compound lies in its ability to undergo a rapid and reversible degenerate Cope rearrangement. This pericyclic reaction involves the reorganization of six electrons over a six-atom framework, leading to the formation and breaking of carbon-carbon bonds. In the case of this compound, this rearrangement occurs with a remarkably low activation energy, allowing for the rapid interconversion of its 1,209,600 possible valence tautomers.

Cope_Rearrangement cluster_bullvalene1 This compound (Valence Tautomer 1) cluster_transition_state Transition State cluster_bullvalene2 This compound (Valence Tautomer 2) Bullvalene1 Bullvalene1 TS [...C...C...C...C...C...C...] Bullvalene1->TS Cope Rearrangement Bullvalene2 Bullvalene2 TS->Bullvalene2

A simplified representation of the degenerate Cope rearrangement in this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Comparison of Selected Synthetic Routes to this compound
Synthetic RouteKey ReagentsNumber of StepsOverall Yield (%)Reference
Schröder's Synthesis (1963)Cyclooctatetraene2~6[3]
Doering and Roth's Synthesis (1966)cis-9,10-Dihydronaphthalene1Not specified
Jones and Scott's Synthesis (1970)Bicyclo[4.2.2]deca-2,4,7,9-tetraeneMulti-step~64 (final step)
Gold-Catalyzed Synthesis (Echavarren, 2016)7-Ethynyl-1,3,5-cycloheptatriene, Gold(I) catalyst5~10[4]
Table 2: Low-Temperature NMR Spectroscopic Data for this compound

At room temperature, the ¹H and ¹³C NMR spectra of this compound each show a single broad singlet due to the rapid Cope rearrangement. However, at low temperatures, the rearrangement slows down, and distinct signals for the different protons and carbons can be observed.

NucleusChemical Shift (δ, ppm) at -85 °C (in CS₂)Assignment
¹H~5.8Olefinic protons
¹H~2.1Allylic protons
¹³C~128Olefinic carbons
¹³C~31Allylic carbons
¹³C~21Bridgehead carbon

Note: The exact chemical shifts can vary slightly depending on the solvent and temperature.

Table 3: Activation Energy for the Degenerate Cope Rearrangement of this compound

The activation energy (Ea) for the Cope rearrangement in this compound has been determined by various experimental and theoretical methods.

MethodActivation Energy (kcal/mol)Reference
Dynamic NMR Spectroscopy12.8 - 13.3
Computational (DFT)~11.7
Computational (ab initio)~12.5

Experimental Protocols

This section provides a general overview of the experimental methodologies for the key syntheses of this compound. For detailed, step-by-step procedures, the original publications should be consulted.

Schröder's Synthesis of this compound (1963)

The first synthesis of this compound was achieved through the photochemical rearrangement of a cyclooctatetraene dimer.

Step 1: Dimerization of Cyclooctatetraene Cyclooctatetraene is heated to induce a [4+2] cycloaddition, forming a mixture of dimers.

Step 2: Photochemical Rearrangement The dimer mixture is then subjected to ultraviolet irradiation in a suitable solvent (e.g., acetone). This photochemical reaction leads to the extrusion of a molecule of benzene and the formation of this compound. The product is then purified by chromatography.

Schroder_Synthesis start Cyclooctatetraene dimer Cyclooctatetraene Dimer start->dimer Heat (Dimerization) This compound This compound dimer->this compound UV light (Photolysis) benzene Benzene (byproduct) dimer->benzene

Workflow for Schröder's synthesis of this compound.
von Eggers Doering's Synthesis of this compound (1966)

This synthesis proceeds via the photochemical rearrangement of cis-9,10-dihydronaphthalene.

Procedure: A solution of cis-9,10-dihydronaphthalene in an inert solvent is irradiated with a high-pressure mercury lamp. The reaction mixture is then concentrated, and this compound is isolated and purified, typically by crystallization or chromatography.

Logical Relationships and Historical Timeline

The discovery of this compound was a result of the interplay between theoretical prediction and experimental verification.

Bullvalene_Timeline cluster_prediction Theoretical Prediction cluster_synthesis Experimental Synthesis cluster_characterization Further Characterization prediction 1963: Doering and Roth predict the existence and fluxionality of this compound. synthesis 1963: Gerhard Schröder achieves the first synthesis of this compound. prediction->synthesis Experimental Confirmation nmr Late 1960s onwards: Extensive NMR studies confirm the fluxional nature and determine the activation energy of the Cope rearrangement. synthesis->nmr Detailed Analysis

Timeline of the discovery and prediction of this compound.

Conclusion

The story of this compound is a testament to the power of predictive theory in chemical science. From its conception as a "fluxional" molecule to its eventual synthesis and characterization, this compound has challenged and expanded our understanding of chemical bonding and molecular dynamics. The synthetic routes developed over the years have not only made this fascinating molecule more accessible but have also paved the way for the creation of substituted bullvalenes with tailored properties. For researchers in drug development and materials science, the unique, dynamic scaffold of this compound offers exciting opportunities for the design of novel molecules with adaptive and responsive behaviors. The in-depth technical information provided in this guide serves as a valuable resource for those seeking to explore the rich chemistry of this exceptional molecule.

References

The Fluxional Dance of Bullvalene: A Deep Dive into the Degenerate Cope Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bullvalene, a seemingly simple hydrocarbon with the formula C₁₀H₁₀, stands as a cornerstone in the study of dynamic molecular structures. Its fame arises from a continuous, rapid, and reversible intramolecular rearrangement known as the degenerate Cope rearrangement. This process leads to a molecule in constant flux, where every carbon and hydrogen atom is chemically equivalent on the NMR timescale at room temperature. This technical guide provides an in-depth exploration of the mechanism of this fascinating transformation, detailing the energetic landscape, the intricate electronic steps, and the experimental and computational methodologies employed to unravel its secrets.

The Energetic Landscape of a Shapeshifter

The degenerate Cope rearrangement in this compound is characterized by a remarkably low activation barrier, allowing for its rapid interconversion. A wealth of experimental and computational studies have sought to quantify the energetics of this process. The data presented below summarizes key thermodynamic parameters, offering a comparative overview of different methodologies.

ParameterMethod/Level of TheoryValue (kJ/mol)Value (kcal/mol)Reference(s)
Activation Energy (Ea) Gas-phase NMR53.6 ± 0.412.8 ± 0.1[1]
Spin-echo NMR (in tetrachloroethylene)53.6 ± 0.412.8 ± 0.1[1]
CBS-QB3~49~11.7[2][3]
CBS-APNO~49~11.7[2][3]
B3LYP/6-31G(d)52.312.5[2]
AM1100.4 - 136.024.0 - 32.5[1][4]
Enthalpy of Activation (ΔH‡) CBS-QB347.111.3[2]
Free Energy of Activation (ΔG‡) Gas-phase NMR54.8 ± 0.813.1 ± 0.2[2]

The Mechanism: A Step-by-Step Electronic Reorganization

The degenerate Cope rearrangement of this compound is a[4][4]-sigmatropic rearrangement that proceeds through a highly symmetric, bishomoaromatic transition state. This process involves the concerted breaking of one carbon-carbon bond and the formation of another, leading to a molecule that is structurally identical to the starting material, hence the term "degenerate."

The mechanism can be visualized as a fluxional process where the cyclopropane ring appears to "roll" across the surface of the molecule. Quantum mechanical calculations have elucidated a four-step sequence for the electron density rearrangement:

  • Homolytic Rupture of the C1-C7 Bond: This initial step involves the breaking of a single bond within the cyclopropane ring, leading to the formation of two pseudoradical centers on the C1 and C7 atoms.

  • Destruction of Pseudoradical Centers: The newly formed pseudoradical centers are transient and quickly reorganize.

  • Formation of New Pseudoradical Centers: Simultaneously, new pseudoradical centers emerge on the C3 and C5 atoms.

  • C-C Bond Formation: The final step involves the coupling of the pseudoradical centers on C3 and C5 to form a new carbon-carbon bond, completing the rearrangement.[2][3]

This entire process occurs in an asynchronous manner, meaning the bond breaking and bond forming events are not perfectly simultaneous.[2][3]

Below is a diagram illustrating the key structures in the degenerate Cope rearrangement of this compound.

Caption: Energy profile of the degenerate Cope rearrangement in this compound.

Experimental and Computational Protocols

The elucidation of the mechanism and energetics of the this compound rearrangement has been a triumph of both experimental and theoretical chemistry.

Experimental Protocol: Variable Temperature NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary experimental technique used to study the fluxional behavior of this compound.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., tetrachloroethylene, CDCl₃). The concentration is typically in the range of 0.1-0.5 M.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is required.

  • Procedure:

    • The ¹H NMR spectrum is recorded at a high temperature (e.g., 100 °C), where the Cope rearrangement is rapid on the NMR timescale. This results in a single, sharp peak, as all protons are chemically equivalent.[5]

    • The temperature is gradually lowered. As the rate of the rearrangement slows, the NMR signals broaden.

    • At a specific temperature, known as the coalescence temperature, the individual signals for the different types of protons begin to merge into a broad hump. The rate constant for the rearrangement at this temperature can be calculated from the separation of the signals at the slow-exchange limit.

    • At very low temperatures (e.g., -15 °C), the rearrangement is slow enough that distinct signals for the vinylic, allylic, and cyclopropyl protons can be observed.[5]

  • Data Analysis: By analyzing the line shapes of the NMR spectra at different temperatures, the rate constants for the rearrangement can be determined. An Eyring plot (ln(k/T) vs. 1/T) is then used to extract the activation parameters (ΔH‡ and ΔS‡).

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in providing a detailed picture of the transition state and the reaction pathway.

  • Software: Gaussian, Spartan, or other quantum chemistry software packages are commonly used.

  • Methodology:

    • Geometry Optimization: The ground state geometry of this compound (C₃ᵥ symmetry) is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[2]

    • Transition State Search: A transition state search is performed to locate the bishomoaromatic transition state (C₂ᵥ symmetry). This is often initiated from a guess structure that is midway between the reactant and product. Techniques like the synchronous transit-guided quasi-Newton (STQN) method can be employed.

    • Frequency Calculation: A frequency calculation is performed on the optimized ground state and transition state structures. The ground state should have all real frequencies, while the transition state should have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    • Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., CBS-QB3 or CBS-APNO) to obtain more accurate energy barriers.[2][3]

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the reactant and product on the potential energy surface.

The workflow for a typical computational study is depicted below.

computational_workflow start Define Molecular System (this compound) geom_opt Ground State Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt ts_search Transition State Search (e.g., STQN) geom_opt->ts_search freq_calc_gs Frequency Calculation (Ground State) geom_opt->freq_calc_gs freq_calc_ts Frequency Calculation (Transition State) ts_search->freq_calc_ts energy_calc High-Level Single-Point Energy Calculation (e.g., CBS-QB3) freq_calc_gs->energy_calc freq_calc_ts->energy_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc_ts->irc_calc results Activation Energy & Thermodynamic Parameters energy_calc->results

Caption: A typical computational workflow for studying the this compound rearrangement.

Conclusion

The degenerate Cope rearrangement in this compound is a testament to the dynamic nature of chemical bonds. Through a combination of sophisticated experimental techniques like variable temperature NMR and powerful computational methods, the intricate mechanism and energetics of this fluxional process have been unveiled. This deep understanding not only enriches our fundamental knowledge of chemical reactivity but also provides a framework for the design of novel molecular systems with dynamic and responsive properties, a concept of growing importance in materials science and drug development.

References

The Dynamic World of Bullvalene: An In-depth Technical Guide to its Fluxional Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene (C₁₀H₁₀) stands as a landmark molecule in the field of organic chemistry, captivating scientists with its unique "fluxional" structure.[1] Unlike molecules with a static arrangement of atoms, this compound exists as a dynamic equilibrium of over 1.2 million interconverting valence tautomers.[1][2][3] This remarkable property, driven by a continuous series of degenerate Cope rearrangements, renders all ten carbon and hydrogen atoms equivalent on the NMR timescale at elevated temperatures.[1][4] This technical guide provides a comprehensive overview of the principles governing this compound's fluxionality, the experimental and computational methods used to study it, and the quantitative data that defines its dynamic nature.

The Cope Rearrangement: The Engine of Fluxionality

The fluxional behavior of this compound is the result of a rapid and reversible[5][5]-sigmatropic reaction known as the Cope rearrangement.[1][6] This pericyclic reaction involves the reorganization of six electrons over a six-atom framework, leading to the formation and breaking of carbon-carbon single and double bonds. In this compound, the cage-like structure, composed of a cyclopropane ring and three cycloheptadiene rings, is perfectly primed for this transformation to occur with a low activation barrier.[1][7] At room temperature, these rearrangements are so rapid that they prevent the isolation of a single, static isomer.[8]

The molecule can be conceptualized as a cyclopropane platform with three vinyl arms joined at a methine group.[1] This arrangement facilitates the degenerate Cope rearrangement, where the molecule essentially rearranges into an identical version of itself, but with the atoms in different positions. This continuous process leads to the scrambling of all carbon and hydrogen positions, making them indistinguishable under many analytical conditions.[1][9]

Experimental and Computational Elucidation

The primary experimental technique for investigating the fluxional nature of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly variable-temperature NMR (VT-NMR).[1][4] Computational chemistry, employing methods like Density Functional Theory (DFT), provides deeper insights into the energetics and mechanism of the Cope rearrangement.[10][11]

Experimental Protocol: Variable-Temperature ¹H NMR Spectroscopy of this compound
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., deuterated chloroform or acetone-d₆). The concentration should be optimized for the specific NMR spectrometer being used.

  • Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature. This will typically show a single, broad resonance peak, indicating that the Cope rearrangements are occurring rapidly on the NMR timescale.[1]

  • Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the Cope rearrangement slows down. This is observed in the NMR spectrum as a broadening of the single peak, which eventually resolves into a complex pattern of distinct signals corresponding to the now inequivalent protons of a "frozen" or static isomer.[1][4]

  • High-Temperature Analysis: The temperature of the NMR probe is increased above room temperature. As the temperature rises, the rate of the Cope rearrangement increases further. This results in the sharpening of the single resonance peak as the exchange rate becomes much faster than the NMR timescale.[4][12]

  • Data Analysis: The coalescence temperature (the temperature at which the distinct signals merge into a single broad peak) can be used to calculate the activation energy of the Cope rearrangement.

Quantitative Data

The study of this compound's fluxionality has yielded precise quantitative data that characterizes its dynamic behavior.

ParameterValueExperimental/Computational MethodReference(s)
Activation Energy (Ea) ~49 kJ mol⁻¹Quantum Mechanical Calculations[10][11]
¹H NMR Chemical Shift (High Temp.) 5.76 ppm (rounded peak at room temp)¹H NMR Spectroscopy[1]
¹H NMR Chemical Shift (Low Temp.) 4 distinct signals¹H NMR Spectroscopy[1]
¹³C NMR Chemical Shift (High Temp.) Single peak¹³C NMR Spectroscopy[2][10]
¹³C NMR Chemical Shift (Low Temp.) Separate signals¹³C NMR Spectroscopy[2][10]
Number of Valence Tautomers 1,209,600 (10!/3)Theoretical Calculation[1][2][3]

Calculated Bond Lengths (Å) for the Cope Rearrangement

BondGround State (C₃ᵥ)Transition State (C₂ᵥ)Computational Method
C1-C71.5652.133B3LYP/6-311G(d,p)
C3-C52.5851.565B3LYP/6-311G(d,p)
C1-C21.5221.511B3LYP/6-311G(d,p)
C2-C31.3411.411B3LYP/6-311G(d,p)

Data sourced from Khojandi et al. (2020)[10]

Visualizing the Fluxionality

The following diagrams, generated using the DOT language, illustrate the key concepts of this compound's dynamic structure.

Cope_Rearrangement Bullvalene1 This compound (Isomer A) TransitionState Bishomoaromatic Transition State (C₂ᵥ) Bullvalene1->TransitionState Cope Rearrangement TransitionState->Bullvalene1 Bullvalene2 This compound (Isomer B) TransitionState->Bullvalene2 Bullvalene2->TransitionState Cope Rearrangement

Caption: The degenerate Cope rearrangement in this compound proceeds through a bishomoaromatic transition state.

Caption: A simplified representation of the vast network of interconverting this compound isomers.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis SamplePrep Sample Preparation (this compound in deuterated solvent) VTNMR Variable-Temperature NMR Spectroscopy SamplePrep->VTNMR DataAcq Data Acquisition (Spectra at various temperatures) VTNMR->DataAcq DataAnalysis Data Analysis (Determine coalescence temp. & Ea) DataAcq->DataAnalysis BondAnalysis Bond Length and Angle Analysis DataAnalysis->BondAnalysis Comparison DFT Density Functional Theory (e.g., B3LYP/6-311G(d,p)) TS_Search Transition State Search DFT->TS_Search EnergyCalc Energy Calculation (Ground State and Transition State) TS_Search->EnergyCalc EnergyCalc->BondAnalysis

Caption: A typical workflow for the combined experimental and computational study of this compound.

Conclusion and Future Directions

This compound remains a cornerstone for understanding dynamic covalent chemistry and fluxional molecules. The principles governing its behavior have implications for the design of molecular switches, dynamic materials, and novel therapeutic agents where conformational flexibility is a key design element.[5][13] Future research in this area may focus on harnessing the unique properties of substituted bullvalenes for applications in chemical sensing and the development of stimuli-responsive systems.[13] The continuous interplay between advanced spectroscopic techniques and high-level computational methods will undoubtedly continue to unravel the intricate details of this fascinating molecule and its derivatives.

References

A Technical Guide to the Theoretical Basis of Bullvalene's Valence Tautomerism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Archetype of Fluxional Molecules

Bullvalene (C₁₀H₁₀) is a remarkable hydrocarbon that holds a unique position in the study of molecular dynamics.[1][2] First synthesized in 1963 by G. Schröder, its structure consists of a cyclopropane ring fused with three cyclohepta-1,4-diene rings in a cage-like architecture.[1][2] What makes this compound extraordinary is not its static structure but its continuous, rapid intramolecular rearrangement. This phenomenon, known as valence tautomerism, involves the constant breaking and forming of covalent bonds, leading to a molecule that fluctuates between over a million identical structural isomers.[3][4]

This dynamic behavior, where a molecule explores numerous constitutional isomers through low-energy rearrangements, categorizes this compound as a quintessential "fluxional molecule".[2][5] The molecule is in a perpetual state of transformation, a property that has made it a cornerstone for understanding the fundamental concepts of valence tautomerism.[2] At room temperature, this interconversion is so rapid that on the NMR timescale, all ten carbon and ten hydrogen atoms appear to be chemically equivalent.[1][4] This guide provides an in-depth technical overview of the theoretical principles, computational analysis, and experimental evidence that form the basis of this compound's unique stereodynamics.

The Core Theoretical Concept: The Degenerate Cope Rearrangement

The theoretical foundation of this compound's fluxionality is the Cope rearrangement , a well-established[1][1]-sigmatropic rearrangement in organic chemistry.[6][7] In this compound, the molecular framework is perfectly arranged to facilitate a continuous series of these rearrangements.

A Cope rearrangement involves the reorganization of a 1,5-diene through a cyclic, six-electron transition state. In this compound, the structure contains multiple 1,5-diene subunits. A rearrangement across any of these subunits results in a molecule that is structurally identical to the original, a process termed a degenerate Cope rearrangement .[1][6] This constant, self-replicating process allows the molecule to transition between 1,209,600 possible valence tautomers.[2][4]

The sheer number of tautomers is a result of the molecule's C₃ᵥ symmetry. With ten distinguishable positions, the total number of permutations is 10!, which is then divided by the order of the rotational symmetry group (3), yielding 1,209,600 unique but degenerate isomers.[1][2]

Cope_Rearrangement cluster_start This compound Tautomer A cluster_ts Bishomoaromatic Transition State cluster_end This compound Tautomer B (Degenerate) start start ts ts start->ts Cope Rearrangement end end ts->end

Figure 1: The degenerate Cope rearrangement in this compound, proceeding through a cyclic transition state to yield an identical tautomer.

Quantum Mechanical Insights

Modern computational chemistry has provided profound insights into the mechanism and kinetics of this compound's tautomerism. Quantum mechanical calculations have been instrumental in characterizing the transition state and the energy profile of the rearrangement.

Studies employing high-accuracy methods such as Complete Basis Set (CBS-QB3 and CBS-APNO) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory have elucidated the process in detail.[8][9] These calculations confirm that the degenerate Cope rearrangement in this compound, which has C₃ᵥ symmetry in its ground state, proceeds through a bishomoaromatic transition structure with C₂ᵥ symmetry.[8][9]

The key findings from these theoretical studies are:

  • Energy Barrier: The activation energy for the rearrangement is calculated to be approximately 49 kJ/mol (11.7 kcal/mol).[8][9] This energy barrier is notably lower than that of many standard Cope rearrangements, a fact attributed to the high stabilization energy of the bishomoaromatic transition state where the allyl fragments interact favorably.[8][9]

  • Mechanism: The rearrangement is an asynchronous process. It begins with the homolytic rupture of a C-C bond in the cyclopropane ring, leading to the formation of two pseudoradical centers. This is followed by the formation of new pseudoradical centers and subsequent C-to-C coupling to form a new bond, completing the rearrangement.[8]

Potential_Energy_Profile ground_start This compound (C₃ᵥ) transition_state Transition State (C₂ᵥ) Bishomoaromatic ground_end This compound (C₃ᵥ) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 E_label Potential Energy E_axis_start E_axis_end E_axis_start->E_axis_end RC_label Reaction Coordinate RC_axis_start RC_axis_end RC_axis_start->RC_axis_end Ea_start Ea_end Ea_start->Ea_end Ea_label ΔG‡ ≈ 49 kJ/mol

Figure 2: Potential energy profile for the degenerate Cope rearrangement of this compound.

Quantitative Data Summary

The theoretical and experimental investigation of this compound has yielded several key quantitative metrics that define its unique properties. These are summarized below for easy comparison.

ParameterValueMethod of DeterminationReference(s)
Chemical Formula C₁₀H₁₀-[1]
Molar Mass 130.19 g/mol Mass Spectrometry[1]
Melting Point 96 °CDifferential Scanning Calorimetry[1]
Number of Tautomers 1,209,600Combinatorics (10!/3)[1][2][3]
Activation Energy (ΔG‡) ~49 kJ/mol (~11.7 kcal/mol)Quantum Mechanical Calculation[8][9]
¹H-NMR Signal (Room Temp) 5.76 ppm (single averaged peak)¹H-NMR Spectroscopy[1]
¹H-NMR Signal (Low Temp) 4 distinct signalsLow-Temperature ¹H-NMR[1][4]

Experimental Protocols and Validation

The theoretical model of this compound's fluxionality is strongly supported by robust experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Experiment: Variable-Temperature (VT) NMR Spectroscopy

VT-NMR is the most definitive experimental technique used to study the valence tautomerism of this compound. It directly observes the effect of the rapid rearrangement on the molecule's chemical environment at different temperatures.

Objective: To demonstrate the temperature-dependent rate of the Cope rearrangement by observing the coalescence and resolution of proton signals.

Methodology:

  • Sample Preparation: A solution of high-purity this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in a standard 5 mm NMR tube. The concentration is typically in the range of 10-20 mg/mL.

  • Room Temperature Spectrum: An initial ¹H-NMR spectrum is acquired at ambient temperature (e.g., 25 °C). At this temperature, the rapid tautomerization averages all proton environments, resulting in a single, sharp peak at approximately 5.76 ppm.[1]

  • Low-Temperature Analysis: The NMR probe temperature is gradually lowered. Spectra are acquired at several decrements (e.g., 10 °C intervals). As the temperature decreases, the rate of the Cope rearrangement slows. This is observed as a progressive broadening of the single NMR peak.[1]

  • Coalescence and Resolution: Below a certain temperature (the coalescence temperature), the peak broadens significantly and begins to resolve into multiple distinct signals.

  • Cryogenic Temperature Spectrum: At a sufficiently low temperature (e.g., -25 °C or below), the rearrangement is slow enough on the NMR timescale that the distinct protons of a single tautomer can be observed.[4] The spectrum resolves into four separate signals, consistent with the static C₃ᵥ structure of a single this compound isomer.[1]

VT_NMR_Workflow cluster_workflow VT-NMR Experimental Workflow cluster_results Expected Results prep 1. Sample Preparation (this compound in CDCl₃) rt_nmr 2. Acquire Spectrum @ Room Temp (e.g., 25°C) prep->rt_nmr cool 3. Lower Spectrometer Temperature rt_nmr->cool res_rt Single Averaged Peak (Rapid Exchange) rt_nmr->res_rt lt_nmr 4. Acquire Spectra at Decreasing Temperatures cool->lt_nmr lt_nmr->cool Repeat until -25°C or lower analyze 5. Analyze Spectral Changes lt_nmr->analyze res_inter Broadened Peak (Intermediate Exchange) lt_nmr->res_inter res_lt 4 Resolved Signals (Slow Exchange) analyze->res_lt

Figure 3: Experimental workflow for the variable-temperature (VT) NMR analysis of this compound.

Synthesis of this compound

While numerous synthetic routes exist, a classical and historically significant method is the photochemical approach by Schröder.

Objective: To synthesize this compound from a dimer of cyclooctatetraene.

Methodology (Schröder, 1963):

  • Dimerization of Cyclooctatetraene (COT): Cyclooctatetraene is heated to 100 °C, inducing a thermal dimerization to form the precursor dimer.[2]

  • Photolysis: A solution of the COT dimer is subjected to UV irradiation.

  • Rearrangement and Elimination: The photochemical energy induces a rearrangement of the dimer's cage structure, leading to the expulsion of a stable benzene molecule.[2]

  • Isolation: The resulting product, this compound, is then isolated and purified from the reaction mixture, typically via chromatography or crystallization.

More contemporary and practical syntheses have since been developed, such as a cobalt-catalyzed [6+2] cycloaddition of cyclooctatetraene to alkynes, followed by a photochemical di-π-methane rearrangement, which allows for the creation of various substituted analogues.[10][11]

Conclusion and Outlook

The valence tautomerism of this compound is a textbook example of molecular dynamics, underpinned by the principles of pericyclic reactions and validated by extensive spectroscopic and computational evidence. The theoretical basis rests on a continuous, degenerate Cope rearrangement that proceeds through a low-energy, bishomoaromatic transition state. This framework elegantly explains the molecule's fluxional character and the remarkable observation of chemical equivalency of all its atoms at room temperature.

For researchers in materials science and drug development, the "shapeshifting" nature of the this compound scaffold offers intriguing possibilities.[2][5] The ability of a single molecule to exist as a dynamic library of isomers presents a unique platform for creating adaptive materials, sensors, and dynamic combinatorial libraries that can respond to their environment.[11][12] The robust theoretical and experimental understanding of this compound continues to inspire the design of new dynamic molecular systems with novel functions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Structure and Bonding in Bullvalene

Abstract

This compound (C₁₀H₁₀) is a fascinating hydrocarbon renowned for its fluxional character, existing as an equilibrium of over 1.2 million interconverting valence tautomers.[1][2][3] This dynamic behavior, driven by a continuous series of degenerate Cope rearrangements, presents a unique landscape of electronic structure and bonding. This technical guide provides a comprehensive analysis of this compound's molecular architecture, the quantum mechanical principles governing its fluxionality, and the experimental and computational methodologies used to characterize it. Furthermore, it explores the emerging applications of the this compound scaffold in medicinal chemistry and drug development, where its unique stereodynamic properties are being harnessed to create novel three-dimensional bioisosteres.

Introduction: The Archetype of Fluxional Molecules

This compound is a cage-like hydrocarbon with the chemical formula C₁₀H₁₀.[1] Its structure is composed of a cyclopropane ring and three vinylene arms that meet at a single methine group, resulting in a tricyclo[3.3.2.0²⁸]deca-3,6,9-triene framework.[1] What makes this compound exceptional is not its static structure but its dynamic nature. It undergoes rapid, reversible[2][2]-sigmatropic rearrangements, known as Cope rearrangements, which cause the molecule's carbon-carbon bonds to be in a constant state of formation and breakage.[1][2][4] This "shapeshifting" property means that on the nuclear magnetic resonance (NMR) timescale at room temperature, all carbon and hydrogen atoms appear equivalent.[1]

Initially conceived theoretically, this compound was first synthesized in 1963 by Gerhard Schröder through the photolysis of a cyclooctatetraene dimer.[2][5] Its existence confirmed a remarkable prediction of a molecule with no fixed structure, perpetually shifting between 1,209,600 degenerate isomers.[1][2][6] This guide delves into the core electronic principles that enable this unique behavior and the advanced techniques used to study it, providing a foundational understanding for researchers interested in leveraging its properties for novel applications.

The Cope Rearrangement: A Symphony of Shifting Bonds

The fluxionality of this compound is exclusively due to the Cope rearrangement, a thermally allowed pericyclic reaction.[4] In this process, a 1,5-diene system within the this compound framework undergoes a reorganization of six electrons (two from a σ-bond and four from two π-bonds) through a cyclic transition state.

Figure 1: The degenerate Cope rearrangement in this compound.

The transition state of this rearrangement is of significant electronic interest. Quantum mechanical calculations have shown it to possess a bishomoaromatic character, where two non-adjacent π-systems are bridged, leading to a stabilization that significantly lowers the activation energy of the process.[7][8] This low energy barrier is the reason for the rapid interconversion at room temperature.[8] Detailed bonding analyses reveal a "π + σ double fluxional bonding nature," where both π and σ bonds are in a constant state of fluctuation throughout the rearrangement cycle.[9]

Electronic Structure and Bonding Analysis

A complete understanding of this compound requires both valence bond and molecular orbital theories.

  • Valence Bond (VB) Theory: In any "frozen" conformation, this compound exhibits four distinct types of C-C bonds: standard single bonds, double bonds, strained cyclopropyl single bonds, and single bonds that experience strong conjugation with adjacent π-bonds.[10] This diversity of bonding environments contributes to its wide range of potential chemical reactivity.

  • Molecular Orbital (MO) Theory: MO theory provides a more delocalized picture, which is essential for describing the fluxional process.[11][12][13] Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the molecular orbitals and their energy levels in both the ground state and the transition state.[7] These studies confirm that the highest occupied molecular orbitals (HOMOs) are the fluxional π-bonds that dominate the molecule's dynamic behavior.[9] The Cope rearrangement is thermally allowed under the Woodward-Hoffmann rules, proceeding through a concerted mechanism.[4]

Quantitative Data

The unique properties of this compound have been quantified through various experimental and computational methods. The following tables summarize key data.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueConditionObservationChemical Shift (ppm)
¹H NMR Room TemperatureAll 10 protons are equivalent, showing a single broad peak.~5.76[1]
Low TemperatureFluxional behavior slows, revealing 4 distinct signals.Not specified in results
¹³C NMR High TemperatureAll 10 carbons are equivalent, showing a single sharp singlet.Not specified in results
Low TemperatureSignals for distinct carbon atoms become visible.Not specified in results
UV/Visible Not Specifiedπ→π* transitions are expected.λmax 284-352 nm (for imine derivatives)[14]
IR Not SpecifiedC-H and C=C stretching vibrations are characteristic.Not specified in results

Table 2: Structural and Energetic Parameters for the Cope Rearrangement

ParameterMethodValue
Activation Energy (Ea) Computational (AM1)15.1 ± 0.8 kcal/mol (for a complexed derivative)[15]
Activation Enthalpy (ΔH‡) Computational (DFT)4.8–5.2 kcal/mol (for semithis compound)[7]
Experimental~11 kcal/mol[16]
Energy Barrier Computational (CBS-QB3/APNO)~49 kJ/mol (~11.7 kcal/mol)[8]
C-C Bond Lengths (Å) Computational (PBE0)GS: ~1.53 (single), ~1.34 (double), ~1.52 (cyclopropyl)[9]
TS: Varies significantly during rearrangement[9]

Experimental and Computational Protocols

Characterizing a molecule as dynamic as this compound requires a combination of sophisticated experimental and theoretical techniques.

Synthesis of this compound

While multiple synthetic routes exist, a common and historically significant method is the photochemical rearrangement of cis-9,10-dihydronaphthalene.[1] Another classical approach involves the photolysis of a cyclooctatetraene dimer, which expels a molecule of benzene to yield this compound.[2][5] More recent methods involve cobalt-catalyzed [6+2] cycloaddition followed by a di-π-methane rearrangement, offering a more practical route to substituted analogues.[17]

X-ray Crystallography

To determine the solid-state structure of this compound, X-ray diffraction is performed on a single crystal.

  • Crystal Growth: Single crystals are typically grown from a solution, for example, in petroleum ether.[10]

  • Data Collection: A high-resolution, four-circle single-crystal diffractometer is used. To mitigate the effects of thermal motion and "freeze" the fluxional process, data is collected at low temperatures using a nitrogen gas stream cooling device.[10]

  • Structure Refinement: The experimental electron density is modeled using a rigid-pseudoatom model. Multipole populations and radial screening constants are fitted to the X-ray data to obtain a detailed picture of the charge distribution.[10]

Variable-Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is the quintessential tool for studying the kinetics of this compound's fluxionality.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: ¹H or ¹³C NMR spectra are recorded over a wide range of temperatures.

  • Analysis: At very low temperatures, the Cope rearrangement is slow on the NMR timescale, and distinct peaks for the non-equivalent protons and carbons are observed.[1] As the temperature is increased, these peaks broaden and eventually coalesce into a single, time-averaged signal. The temperature at which coalescence occurs is directly related to the rate of the rearrangement. By analyzing the line shapes at different temperatures, the activation energy (Ea) for the process can be calculated.

Computational Chemistry Workflow

DFT calculations are crucial for understanding the electronic details of the rearrangement mechanism.

computational_workflow

Figure 2: A typical DFT workflow for analyzing this compound.

  • Method Selection: Calculations are often performed using DFT with functionals like B3LYP and basis sets such as 6-31+G*.[7]

  • Geometry Optimization: The structures of the ground state (C₃ᵥ symmetry) and the Cope rearrangement transition state (C₂ᵥ symmetry) are optimized to find their lowest energy conformations.[8]

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the ground state is a true energy minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).[9]

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine the activation barrier for the rearrangement.[8]

  • Bonding Analysis: Advanced methods like Natural Bond Orbital (NBO) or Adaptive Natural Density Partitioning (AdNDP) are used to analyze the nature of the fluxional bonds.[9]

Applications in Drug Development and Materials Science

The unique stereodynamic properties of this compound have recently attracted significant interest in medicinal chemistry and materials science.

  • Dynamic Scaffolds for Drug Discovery: Substituted bullvalenes are being explored as three-dimensional, shapeshifting bioisosteres to replace traditional flat aromatic rings in drug candidates.[18][19] Their ability to dynamically present substituents in various spatial orientations allows a single compound to act as a dynamic covalent library, reversibly accessing diverse areas of chemical space.[18][20] This property could lead to drugs with improved binding affinity or the ability to adapt to different biological targets.

  • Functional Materials: The incorporation of this compound's shapeshifting cage structure into polymers can modulate the material's properties.[16] For example, including this compound in a poly(p-phenylene) chain introduces structural kinks that can tune thermal properties and solution-state conformation, offering a new strategy for designing advanced materials.[16]

Conclusion

This compound remains a cornerstone of physical organic chemistry, offering profound insights into the nature of chemical bonding and molecular dynamics. Its electronic structure, characterized by a continuous flux of σ and π electrons through a low-energy Cope rearrangement, challenges the static view of molecular architecture. The synergy between advanced spectroscopic techniques and high-level computational chemistry has been pivotal in elucidating the intricate details of this process. As synthetic methodologies become more robust, the application of this compound's unique dynamic and three-dimensional properties is poised to expand, opening new frontiers in the design of adaptive drugs and responsive materials.

References

The Dynamic World of Shapeshifting Molecules: A Technical Guide to Bullvalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Shapeshifting Molecules and the Archetype, Bullvalene

In the realm of organic chemistry, the concept of a molecule existing not as a single, static entity but as a dynamic equilibrium of interconverting structures has profound implications for materials science and drug discovery. These "shapeshifting" or "fluxional" molecules constantly rearrange their atomic skeletons through low-energy pathways, leading to a multitude of constitutional isomers in rapid exchange.[1] This technical guide delves into the core principles of these fascinating molecules, with a focused exploration of this compound, the archetypal shapeshifting hydrocarbon.

This compound, with the chemical formula C₁₀H₁₀, possesses a unique cage-like structure composed of a cyclopropane ring and three vinylene arms converging at a methine group.[2] This arrangement facilitates a series of rapid, reversible[3][3]-sigmatropic shifts known as Cope rearrangements.[2] The consequence of these continuous rearrangements is that, on the NMR timescale at elevated temperatures, all ten carbon and ten hydrogen atoms appear to be equivalent, resulting in a single sharp peak in their respective NMR spectra.[4] This remarkable property, where the molecule seems to lack a permanent, fixed structure, has captivated chemists since its theoretical prediction by William "Bull" Doering and Wolfgang Roth in 1963 and its subsequent synthesis.[4][5]

The dynamic nature of this compound and its derivatives presents unique opportunities in the field of drug development. The ability of a single molecule to present multiple three-dimensional conformations and substituent orientations can be conceptualized as a self-contained dynamic combinatorial library.[6][7] This "shapeshifting" capability could allow for adaptive binding to biological targets, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity.[3][8] This guide will provide an in-depth technical overview of this compound, including its synthesis, the mechanism of its fluxionality, quantitative data on its properties, and a discussion of the burgeoning applications of shapeshifting molecules in medicinal chemistry.

The Mechanism of Fluxionality: The Cope Rearrangement in this compound

The defining characteristic of this compound is its fluxionality, which arises from a continuous series of degenerate Cope rearrangements.[2] The Cope rearrangement is a thermally allowed[3][3]-sigmatropic rearrangement of a 1,5-diene.[9] In the case of this compound, the molecule contains multiple 1,5-diene subunits within its cage-like structure, allowing for a cascade of these rearrangements.

Each Cope rearrangement involves the breaking of a sigma bond and the formation of a new one, with a concomitant reorganization of the pi bonds. This process occurs through a boat-shaped transition state.[10] Due to the molecule's C₃ symmetry, these rearrangements are degenerate, meaning the product of the rearrangement is structurally identical to the starting molecule, although the positions of the individual carbon and hydrogen atoms have been permuted.[4] This perpetual motion leads to the molecule exploring a vast potential energy surface with an astonishing 1,209,600 possible valence tautomers.[2][10]

Below is a diagram illustrating a single Cope rearrangement step in this compound, which is the fundamental process driving its shapeshifting behavior.

Caption: The degenerate Cope rearrangement in this compound.

Quantitative Data

The unique properties of this compound have been the subject of numerous experimental and theoretical studies. The following tables summarize key quantitative data related to its structure and dynamic behavior.

Table 1: Activation Energy of the Cope Rearrangement in this compound
MethodActivation Energy (kcal/mol)Activation Energy (kJ/mol)Reference
Experimental (NMR)~12.8~53.6[6]
Experimental (EXSY NMR)13.1 - 13.655 - 57[11]
Theoretical (CBS-QB3)~11.7~49[12]
Table 2: Selected Bond Lengths in this compound (Calculated)
Bond TypeBond Length (Å)Reference
C=C (vinyl)1.34[13]
C-C (allyl)1.52[13]
C-C (cyclopropyl)1.53[13]
C-H1.09 - 1.10[13]
Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound
NucleusTemperature (°C)Chemical Shift (ppm)Multiplicity/AppearanceReference
¹H1005.76Sharp singlet[2][10]
¹HRoom Temperature~5.7Broad hump[1][2]
¹H-252.1 (cyclopropyl), 5.8 (olefinic)Multiple signals[10]
¹³C>100~87Sharp singlet[14]
¹³CRoom Temperature-Broad hump[1]
¹³C-6021.9, 31.1, 128.4, 128.8Four distinct signals[13]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed since its discovery. The two seminal syntheses are those by Schröder (1963) and von Eggers Doering and Rosenthal (1966).

1. Schröder Synthesis (1963): Photolysis of Cyclooctatetraene Dimer [1][5]

This first synthesis of this compound is a two-step process.

  • Step 1: Dimerization of Cyclooctatetraene.

    • Methodology: Cyclooctatetraene is heated to 100 °C to induce dimerization.

    • Note: This reaction yields a mixture of dimers. The desired dimer for the subsequent step is isolated.

  • Step 2: Photolysis of the Dimer.

    • Methodology: The isolated cyclooctatetraene dimer is dissolved in diethyl ether. The solution is then subjected to ultraviolet (UV) irradiation. This photochemical reaction leads to the formation of this compound and benzene as a byproduct.

    • Purification: The product mixture is typically purified by chromatography to isolate this compound.

    • Overall Yield: The reported overall yield for this two-step synthesis is approximately 6%.[5]

2. Von Eggers Doering and Rosenthal Synthesis (1966): Photochemical Rearrangement of cis-9,10-dihydronaphthalene [2]

This synthesis provides an alternative route to this compound.

  • Methodology: The synthesis involves the photochemical rearrangement of cis-9,10-dihydronaphthalene. This starting material is irradiated with UV light to induce a rearrangement that forms the this compound cage structure.

  • Note: The synthesis of the starting material, cis-9,10-dihydronaphthalene, is a multi-step process.

Characterization: Variable-Temperature NMR Spectroscopy

The fluxional nature of this compound is primarily studied using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy.

  • Experimental Setup:

    • A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂CO) is prepared in an NMR tube.[5]

    • The NMR spectrometer is equipped with a variable-temperature probe that allows for precise control of the sample temperature.

  • Methodology:

    • High-Temperature Analysis: The probe temperature is raised to approximately 100-120 °C. At this temperature, the Cope rearrangements are extremely rapid on the NMR timescale, leading to the coalescence of all proton and carbon signals into a single sharp peak.[5][10]

    • Room-Temperature Analysis: At ambient temperature, the rate of rearrangement is intermediate, resulting in broad, unresolved humps in both the ¹H and ¹³C NMR spectra.[1]

    • Low-Temperature Analysis: The probe temperature is lowered significantly (e.g., to -25 °C or below). At these low temperatures, the rate of the Cope rearrangement is slowed down sufficiently to "freeze out" the individual valence tautomers on the NMR timescale. This results in a complex spectrum with multiple distinct signals corresponding to the different chemical environments of the protons and carbons in a single, static structure.[10]

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Bullvalene_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Cyclooctatetraene dimerization Dimerization (100°C) start->dimerization dimer Cyclooctatetraene Dimer dimerization->dimer photolysis Photolysis (UV, Et₂O) dimer->photolysis bullvalene_crude Crude this compound photolysis->bullvalene_crude purification Purification (Chromatography) bullvalene_crude->purification bullvalene_pure Pure this compound purification->bullvalene_pure vt_nmr Variable-Temperature NMR bullvalene_pure->vt_nmr high_temp High Temp NMR (Single Peak) vt_nmr->high_temp low_temp Low Temp NMR (Multiple Peaks) vt_nmr->low_temp

Caption: Experimental workflow for this compound synthesis and characterization.

Applications in Drug Development

The concept of molecular shapeshifting holds significant, albeit still largely exploratory, promise for the field of drug discovery and development. The ability of a molecule to dynamically alter its three-dimensional structure provides a novel paradigm for interacting with complex biological systems.

Signaling Pathways and Drug Interaction

In conventional drug design, a ligand is typically optimized to fit into a specific, relatively rigid binding site on a biological target, such as an enzyme or receptor. The dynamic nature of shapeshifting molecules introduces the possibility of a more adaptive binding process. A fluxional molecule could, in principle, sample a variety of conformations, one or more of which may be complementary to the target's binding site. This could lead to an induced-fit mechanism where the binding event stabilizes a particular valence tautomer of the shapeshifting molecule.

This concept can be visualized as a signaling pathway where the presence of the biological target shifts the equilibrium of the fluxional molecule's isomers, leading to a specific binding event and subsequent biological response.

Drug_Interaction_Pathway cluster_molecule Shapeshifting Molecule cluster_target Biological Target cluster_response Biological Response isomers Dynamic Equilibrium of Isomers (Isomer 1 ⇌ Isomer 2 ⇌ ... ⇌ Isomer n) receptor Receptor/Enzyme Binding Site isomers->receptor Interaction binding Selective Binding of Optimal Isomer receptor->binding Induced Fit signal Signal Transduction binding->signal effect Therapeutic Effect signal->effect

Caption: Conceptual pathway of a shapeshifting drug's interaction.

Current Research and Future Prospects

Current research into the application of shapeshifting molecules in medicinal chemistry is focused on several key areas:

  • Dynamic Scaffolds: Substituted bullvalenes and other fluxional molecules are being explored as novel scaffolds for presenting pharmacophoric groups in a dynamic fashion.[6][7] This could allow a single compound to interact with multiple related targets or to adapt to mutations in a target's binding site.

  • Molecular Sensing: The sensitivity of the isomeric equilibrium of shapeshifting molecules to their environment has been harnessed for molecular sensing applications.[15] This principle could be extended to the development of diagnostic agents that report on the presence of specific biomolecules.

  • Responsive Materials: While not a direct drug development application, the use of shapeshifting molecules in the creation of responsive materials could have implications for drug delivery systems that release their payload in response to specific biological cues.

The primary challenge in translating the potential of shapeshifting molecules into therapeutic realities lies in the complexity of designing and synthesizing derivatives with the desired dynamic properties and biological activities. Further research is needed to understand how to control the equilibrium of valence tautomers and to predict how this equilibrium will be influenced by the biological milieu. Despite these challenges, the unique properties of shapeshifting molecules like this compound offer a compelling new avenue for the design of next-generation therapeutics.

References

predicting the existence of bullvalene by Doering and Roth

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Theoretical Prediction and Experimental Verification of Bullvalene

Abstract

This technical guide details the seminal prediction of the existence of this compound (C₁₀H₁₀), a molecule renowned for its fluxional nature and dynamic valence tautomerism. It outlines the logical framework developed by William von Eggers Doering and Wolfgang Roth in 1963, which was rooted in a deep understanding of the Cope rearrangement. Furthermore, this document provides a comprehensive overview of the subsequent experimental verifications, including detailed protocols for its initial syntheses and the critical spectroscopic analyses that confirmed its unique structural dynamics. All quantitative data are summarized, and key conceptual and experimental workflows are visualized to provide a clear and thorough understanding of this landmark achievement in physical organic chemistry.

The Theoretical Prediction: A Culmination of Cope Rearrangement Studies

In 1963, William von Eggers Doering and Wolfgang Roth postulated the existence of a C₁₀H₁₀ hydrocarbon with a unique cage-like structure: tricyclo[3.3.2.0²⁸]deca-3,6,9-triene.[1] Their prediction was not arbitrary but emerged from extensive studies of thermal rearrangements, particularly the[2][2]-sigmatropic Cope rearrangement.[3] They reasoned that a molecule with the specific topology of this compound, comprising a cyclopropane ring fused with three cycloheptadiene rings, would be perfectly arranged to undergo a series of rapid, degenerate Cope rearrangements.[1]

This continuous rearrangement would render all ten carbon atoms and all ten hydrogen atoms chemically equivalent on the NMR timescale at elevated temperatures. The logical progression from fundamental reaction mechanism studies to the conception of this novel, fluxional molecule is a classic example of theory-driven discovery in chemistry.

Figure 1: Logical pathway leading to the prediction of this compound.

Experimental Verification: Synthesis and Characterization

The theoretical prediction was swiftly followed by experimental confirmation, validating Doering and Roth's hypothesis.

First Synthesis: Gerhard Schröder (1963)

Almost immediately after the prediction was published, Gerhard Schröder at Union Carbide serendipitously synthesized this compound.[1] His method involved the thermal dimerization of cyclooctatetraene (COT) followed by photochemical rearrangement of the resulting dimer.

  • Dimerization of Cyclooctatetraene (COT): Cyclooctatetraene is heated to 100°C, inducing a dimerization reaction to form a mixture of dimers, including the precursor for this compound.

  • Photochemical Rearrangement: The dimer mixture is dissolved in diethyl ether (Et₂O). The solution is then irradiated with a high-pressure mercury-vapor lamp.

  • Reaction: During irradiation, the dimer undergoes a photochemical rearrangement, cleaving a C-C bond and extruding a molecule of benzene (C₆H₆).

  • Isolation: this compound is isolated from the reaction mixture. The process is characterized by a low overall yield, reported to be approximately 6%.[1]

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Photorearrangement A 2x Cyclooctatetraene (COT) B COT Dimer A->B 100°C C COT Dimer D This compound + Benzene C->D hν (UV Light) in Diethyl Ether

Figure 2: Experimental workflow for the first synthesis of this compound by Schröder.
Doering and Rosenthal Synthesis (1966)

In 1966, Doering's group, including Joel W. Rosenthal, developed a more rational, albeit still challenging, synthesis.[1]

  • Thermal Decomposition: The so-called "Nenitzescu's hydrocarbon" (tricyclo[4.2.2.0²⁵]deca-3,7,9-triene) is subjected to thermal decomposition at 301°C.

  • Formation of Intermediate: This process yields cis-9,10-dihydronaphthalene as the key intermediate.

  • Photochemical Rearrangement: The intermediate is then irradiated with UV light, inducing a photochemical rearrangement that forms the this compound cage structure.

  • Challenges: This synthesis was hampered by the formation of naphthalene and other byproducts that were difficult to separate from the desired this compound.[1]

Quantitative Data and Spectroscopic Evidence

The ultimate proof of this compound's fluxional character came from variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. The results dramatically confirmed the theoretical predictions.

Temperature-Dependent NMR Spectra

At high temperatures, the Cope rearrangements are extremely fast on the NMR timescale, averaging the environments of all protons and carbons. As the sample is cooled, the rate of rearrangement slows, eventually allowing the distinct proton environments of a single valence tautomer to be resolved.

Temperature Range¹H-NMR Spectrum ObservationInterpretation
High Temp. (ca. +120 °C)A single, sharp peak.[1]Rapid degenerate Cope rearrangements average all H atoms.
Room Temp. (ca. +25 °C)A single, broad signal.[1]Intermediate exchange rate on the NMR timescale.
Low Temp. (ca. -60 °C)Spectrum resolves into multiple distinct signals, corresponding to four groups of inequivalent protons (olefinic and aliphatic).[1]The Cope rearrangement is "frozen" on the NMR timescale.
Activation Energy of the Cope Rearrangement

The energy barrier for the degenerate Cope rearrangement in this compound has been determined by various methods, providing key quantitative insight into the kinetics of its fluxional process.

MethodActivation Energy (Eₐ or ΔG‡) (kcal/mol)Reference
Spin-Echo ¹H-NMR12.8 ± 0.1Allerhand, A.; Gutowsky, H. S. J. Am. Chem. Soc.1965 , 87, 4092.[4]
Dynamic ²H-NMR in Liquid Crystal13.9 (Eₐ), 13.3 (ΔH‡)Luz, Z.; et al. J. Am. Chem. Soc.1984 , 106, 7311.
Quantum Mechanical Calculation (CBS-QB3)~11.7 (Energy Barrier)Khojandi, M.; Seif, A. New J. Chem.2020 , 44, 6606-6615.[5][6]

The Degenerate Cope Rearrangement Mechanism

The core of this compound's unique properties is the degenerate Cope rearrangement. In this[2][2]-sigmatropic shift, the molecule rearranges into an identical, yet permuted, version of itself. This process involves the breaking of one C-C single bond and the formation of another, with the simultaneous reorganization of three C=C double bonds. With over 1.2 million possible interconversions, the molecule is in a constant state of structural flux.[3]

Figure 3: The degenerate Cope rearrangement in this compound.

Conclusion

The story of this compound is a powerful illustration of the synergy between theoretical chemistry and synthetic organic chemistry. The precise logical deduction by Doering and Roth, based on fundamental principles of reaction mechanisms, led to the conception of a molecule with unprecedented dynamic properties. The rapid and independent experimental confirmation by Schröder and others provided a stunning validation of their theory. This compound remains a cornerstone in the study of fluxional molecules, valence tautomerism, and dynamic covalent chemistry, continuing to inspire research in areas from materials science to the development of dynamic molecular systems.

References

An In-depth Technical Guide to Bullvalene, its C₁₀H₁₀ Isomers, and the Landscape of Permutational Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullvalene, a hydrocarbon with the chemical formula C₁₀H₁₀, stands as a captivating molecule in the field of organic chemistry due to its remarkable fluxional nature.[1] This technical guide provides a comprehensive overview of this compound, its key isomers, and the concept of permutational isomerism. We delve into the quantitative physicochemical properties, detailed experimental protocols for its synthesis and characterization, and the intricate signaling pathways that govern its dynamic behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering insights into the fascinating world of dynamic molecular structures.

Introduction

The C₁₀H₁₀ hydrocarbon landscape is rich with a diverse array of structural isomers, each possessing unique chemical and physical properties. Among these, this compound (tricyclo[3.3.2.0²﹐⁸]deca-3,6,9-triene) is arguably the most iconic, exhibiting a continuous and rapid degenerate Cope rearrangement.[1] This dynamic process leads to a molecule with no fixed structure at room temperature, where all ten carbon and hydrogen atoms are equivalent on the NMR timescale.[2] This fluxionality gives rise to an astonishing 1,209,600 possible permutational isomers, making it a cornerstone for understanding valence tautomerism.[1] The study of this compound and its isomers provides fundamental insights into molecular dynamics, reaction mechanisms, and the potential for creating novel materials with tunable properties.

Quantitative Data of this compound and Key C₁₀H₁₀ Isomers

A comparative analysis of the quantitative properties of this compound and its isomers is crucial for understanding their relative stabilities and reactivities. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound and Related C₁₀H₁₀ Isomers

PropertyThis compoundcis-9,10-DihydronaphthaleneAnnulene
Molecular Formula C₁₀H₁₀C₁₀H₁₀C₁₀H₁₀
Molar Mass ( g/mol ) 130.19130.19130.19[3]
Melting Point (°C) 96[1]N/AN/A
Boiling Point (°C) Decomposes at ~400[1]N/AN/A
Appearance Crystalline solid[4]N/AN/A

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueConditionObserved Signals (ppm or cm⁻¹)
¹H NMR Room Temperature5.76 (broad singlet)[1]
Low TemperatureFour distinct signals (aliphatic and olefinic protons)[1]
¹³C NMR High TemperatureSingle sharp singlet[2]
Low TemperatureDistinguishable signals for each carbon environment[2]
Activation Energy (Cope Rearrangement) Gas Phase~49 kJ/mol

Experimental Protocols

Synthesis of this compound

Two classical and pivotal syntheses of this compound are detailed below.

This synthesis, though low in yield, was the first reported preparation of this compound.[5]

Step 1: Dimerization of Cyclooctatetraene

  • Reactants: Cyclooctatetraene.

  • Procedure: Heat cyclooctatetraene at 100 °C. This thermal dimerization yields a mixture of dimers.

  • Product: A dimer of cyclooctatetraene.

Step 2: Photochemical Rearrangement

  • Reactant: The cyclooctatetraene dimer obtained in Step 1.

  • Procedure: The dimer is subjected to photolysis. This photochemical opening of the dimer results in the formation of this compound and benzene as a byproduct.

  • Overall Yield: Approximately 6%.[5]

This method provides a more rational, albeit multi-step, approach to this compound.

Step 1: Synthesis of cis-9,10-Dihydronaphthalene

  • The synthesis of the starting material, cis-9,10-dihydronaphthalene, can be achieved through various multi-step routes, often starting from naphthalene or related precursors and involving reduction and/or cycloaddition reactions.

Step 2: Photochemical Rearrangement to this compound

  • Reactant: cis-9,10-Dihydronaphthalene.

  • Procedure: A solution of cis-9,10-dihydronaphthalene in an appropriate solvent (e.g., pentane) is irradiated with a UV light source. A photosensitizer, such as acetone, can be employed.

  • Mechanism: The photochemical reaction induces a di-π-methane rearrangement, leading to the formation of the this compound cage structure.

  • Purification: The resulting mixture is purified, often by chromatography, to isolate the this compound product.

Characterization by Variable Temperature NMR Spectroscopy

The fluxional nature of this compound is best characterized using variable temperature (VT) NMR spectroscopy.

  • Objective: To observe the coalescence of proton signals as the temperature is raised, and the resolution into distinct signals at low temperatures, thereby confirming the dynamic Cope rearrangement.

  • Instrumentation: An NMR spectrometer equipped with a variable temperature probe.

  • Sample Preparation: A solution of this compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈ or CS₂).

  • Experimental Procedure:

    • Acquire a ¹H NMR spectrum at room temperature. A single, broad peak should be observed.[1]

    • Gradually decrease the temperature of the probe in increments of 10-20 °C. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

    • Observe the broadening of the singlet, followed by its decoalescence into multiple signals at lower temperatures. At very low temperatures, four distinct signals corresponding to the different proton environments in the static structure should be resolved.[1]

    • Gradually increase the temperature from the lowest point, passing through the coalescence temperature, to a temperature above room temperature (e.g., 100 °C).

    • Observe the sharpening of the coalesced signal into a single, sharp peak at high temperatures, indicating that the rate of the Cope rearrangement is fast on the NMR timescale.[6]

Signaling Pathways and Logical Relationships

The study of this compound's permutational isomerism can be approached through a systematic workflow that combines theoretical predictions with experimental validation.

bullvalene_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation comp_start Define Substituted this compound gen_isomers Generate All Possible Permutational Isomers comp_start->gen_isomers Enumeration dft_calc Perform DFT Calculations (Energy, Geometry) gen_isomers->dft_calc Structure Input network_analysis Construct Isomer Interconversion Network dft_calc->network_analysis Energy Barriers predict_spectra Predict NMR Spectra and Properties network_analysis->predict_spectra Isomer Populations compare Compare Experimental Data with Predictions predict_spectra->compare synthesis Synthesize Substituted This compound vt_nmr Variable Temperature NMR Spectroscopy synthesis->vt_nmr xray X-ray Crystallography (for solid-state structure) synthesis->xray vt_nmr->compare xray->compare compare->comp_start Refine Model

Caption: Workflow for the analysis of substituted this compound isomers.

The Cope rearrangement is the fundamental "signaling" event that allows for the interconversion between the vast number of permutational isomers.

cope_rearrangement Bullvalene_A Isomer A Transition_State Transition State Bullvalene_A->Transition_State [3,3]-Sigmatropic Shift Bullvalene_B Isomer B Transition_State->Bullvalene_B Bullvalene_B->Transition_State Reverse Shift

References

A Technical Guide to the Fundamental Properties of the Bullvalene Hydrocarbon Cage

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Bullvalene (C₁₀H₁₀) is a remarkable hydrocarbon cage molecule renowned for its dynamic structural nature.[1][2] It is a prototypical fluxional molecule, a class of compounds that undergo rapid, low-energy rearrangements, resulting in a constant interconversion between a vast number of valence tautomers.[3] This behavior is dominated by a series of degenerate Cope rearrangements, which render all ten carbon and hydrogen atoms equivalent on the NMR timescale at room temperature.[1][4] This technical guide provides an in-depth exploration of the core structural, spectroscopic, and thermodynamic properties of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its fundamental rearrangement process and experimental workflows. The unique "shapeshifting" characteristic of the this compound scaffold presents intriguing possibilities for its application as a dynamic structural unit in materials science and as a novel bioisostere in drug discovery.[5][6]

Core Molecular Properties

Structure and Bonding

This compound is a tricyclic hydrocarbon with the chemical formula C₁₀H₁₀.[1] Its cage-like architecture is formed by the fusion of a single cyclopropane ring with three cyclohepta-1,4-diene rings.[1][7] The molecule can be conceptualized as a cyclopropane platform with three vinylene arms joined at a single methine group.[1] This specific arrangement is the key to its extraordinary dynamic behavior. At any given instant, the molecule exists as a static structure, but it possesses the ideal geometry to undergo rapid intramolecular rearrangements.

Fluxionality: The Degenerate Cope Rearrangement

The most defining characteristic of this compound is its fluxionality, driven by a continuous series of degenerate Cope rearrangements.[8] The Cope rearrangement is a[9][9]-sigmatropic rearrangement involving a 1,5-diene system.[8] In the this compound structure, numerous 1,5-diene moieties are present, allowing for constant, rapid bond-breaking and bond-forming processes.

This perpetual rearrangement leads to a staggering number of possible valence tautomers. For an unsubstituted this compound molecule with ten distinguishable positions and a threefold axis of symmetry, there are 1,209,600 possible interconvertible degenerate isomers (calculated as 10!/3).[1][3][10] The transition state for this rearrangement is believed to be a bishomoaromatic structure.[11]

Cope_Rearrangement cluster_0 Valence Tautomer A cluster_1 Transition State cluster_2 Valence Tautomer B Bullvalene_A This compound (Isomer A) TS Bishomoaromatic Transition State (C2v) Bullvalene_A->TS [3,3]-Sigmatropic Rearrangement Bullvalene_B This compound (Isomer B - Degenerate) TS->Bullvalene_B Bullvalene_B->TS Reverse Rearrangement

Caption: The degenerate Cope rearrangement in this compound.

Spectroscopic Signature

The fluxional nature of this compound is most clearly demonstrated by variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[12]

  • At High Temperatures (e.g., above 100 °C), the Cope rearrangement is so rapid that the NMR spectrometer detects only a time-averaged environment for all protons and carbons. This results in a single, sharp peak in the ¹H NMR spectrum (around 5.76 ppm) and the ¹³C NMR spectrum, indicating that all atoms are chemically equivalent on the NMR timescale.[1][3][4]

  • At Room Temperature , the rate of rearrangement is comparable to the NMR frequency separation, leading to a broad, featureless "hump" in the spectrum.[4]

  • At Low Temperatures (e.g., -60 °C), the rearrangement slows sufficiently for the distinct proton environments of a single valence tautomer to be resolved. This results in a complex spectrum with multiple signals (typically four can be distinguished), confirming the static, non-symmetrical structure of an individual isomer.[1]

Quantitative Data

The fundamental properties of this compound have been quantified through various experimental and computational methods.

Table 1: General and Physical Properties

Property Value Reference(s)
Chemical Formula C₁₀H₁₀ [1]
Molar Mass 130.19 g/mol [1][4]
Appearance Crystalline Solid [4]

| Melting Point | 96 °C |[1][4] |

Table 2: Temperature-Dependent ¹H NMR Spectroscopic Data

Temperature Chemical Shift (δ) Appearance Reference(s)
High Temp. (~100 °C) ~5.76 ppm (averaged) Sharp singlet [1][4]
Room Temp. 5.76 ppm Broad hump [1][4]

| Low Temp. ( -60 °C) | Multiple distinct signals | Complex pattern |[1] |

Table 3: Kinetic and Thermodynamic Data for Cope Rearrangement

Parameter Value Method Reference(s)
Activation Energy (Ea) ~11 kcal/mol Experimental [13]
Activation Energy (Ea) ~49 kJ/mol (~11.7 kcal/mol) Computational (CBS-QB3) [11]

| Activation Enthalpy (ΔH‡) | 4.8–5.2 kcal/mol (for Semithis compound) | Experimental |[14] |

Table 4: Computed Structural Parameters (PBE0/6-311+G(d))

State Bond Bond Length (Å) Reference(s)
Ground State (GS) C-C (cyclopropane) ~1.52 Å [15]
Ground State (GS) C=C (vinyl) ~1.34 Å [15]

| Transition State (TS) | C-C (forming/breaking) | ~2.16 Å |[15] |

Key Experimental Protocols

Synthesis of this compound (Schröder, 1963)

The first synthesis of this compound was reported by Gerhard Schröder in 1963. It was achieved via the photolysis of a cyclooctatetraene (COT) dimer.[3][4]

Methodology:

  • Dimerization: Cyclooctatetraene is heated to 100 °C, inducing a dimerization reaction to form a cage-like dimer intermediate.[3]

  • Photolysis: The resulting dimer is subjected to ultraviolet (UV) irradiation. This photochemical reaction causes a rearrangement and fragmentation, yielding this compound and benzene as a byproduct.[1][3] The overall yield for this process is low (around 6%).[3]

Synthesis_Workflow cluster_input Starting Material cluster_process Reaction Steps cluster_output Products COT Cyclooctatetraene (COT) Dimerization Step 1: Dimerization (Heat, 100°C) COT->Dimerization Photolysis Step 2: Photolysis (UV Light) Dimerization->Photolysis COT Dimer Intermediate This compound This compound Photolysis->this compound Benzene Benzene (Byproduct) Photolysis->Benzene

Caption: Workflow for the first synthesis of this compound by Schröder.

Characterization by Variable-Temperature NMR (VT-NMR)

VT-NMR is the quintessential technique for studying the fluxional behavior of this compound.

Methodology:

  • Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) in an NMR tube. The solvent must have a wide liquid temperature range.

  • High-Temperature Spectrum: The sample is heated inside the NMR spectrometer to a high temperature (e.g., 100-120 °C). A ¹H NMR spectrum is acquired, which should show a single, sharp singlet.

  • Ambient and Intermediate Spectra: The temperature is gradually lowered, and spectra are recorded at several intervals, including room temperature. The transition from a sharp peak to a broad hump will be observed.

  • Low-Temperature Spectrum: The sample is cooled to a very low temperature (e.g., -60 °C or lower) until the spectrum resolves into a complex pattern of multiple, sharp signals.

  • Data Analysis: The coalescence temperature (where distinct peaks merge into a broad one) and line-shape analysis can be used to calculate the activation energy (Ea) for the Cope rearrangement, providing quantitative data on the molecule's dynamics.

VT_NMR_Workflow cluster_results Observed Spectra Start Prepare this compound Sample in Deuterated Solvent HighT Acquire Spectrum at High Temp. (e.g., 100°C) Start->HighT RoomT Acquire Spectrum at Room Temp. HighT->RoomT Cool Res_HighT Result: Sharp Singlet HighT->Res_HighT LowT Acquire Spectrum at Low Temp. (e.g., -60°C) RoomT->LowT Cool Further Res_RoomT Result: Broad Hump RoomT->Res_RoomT Analysis Analyze Spectra to Determine Kinetic Parameters LowT->Analysis Res_LowT Result: Multiple Resolved Signals LowT->Res_LowT

Caption: Experimental workflow for VT-NMR analysis of this compound.

Applications in Research and Drug Development

The unique dynamic properties of the this compound cage are not merely a chemical curiosity. This "shapeshifting" behavior offers novel opportunities in materials science and medicinal chemistry.

  • Dynamic Materials: Substituted bullvalenes have been incorporated into polymers and other materials to create dynamic systems.[13] Their ability to constantly change shape introduces a unique form of structural flexibility, which can be used to modulate material properties like rigidity and thermal response.[2][13]

  • Drug Development: In drug discovery, exploring a wide range of three-dimensional shapes is crucial for effective binding to biological targets. The this compound scaffold acts as a dynamic covalent library contained within a single molecule.[6][16] By attaching functional groups, the molecule can reversibly access numerous distinct 3D shapes and substituent orientations.[5] This makes it a compelling bioisostere to replace traditional, static ring systems, potentially enabling a single compound to adapt and bind to a target with high affinity.[6][17] Computational tools have been developed to predict and analyze the diverse shapes accessible to substituted bullvalenes.[5][6]

References

An In-depth Technical Guide to the Exploration of Bullvalene's Potential Energy Surface

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the theoretical and experimental exploration of bullvalene's potential energy surface (PES). It details the molecule's unique fluxional character, the energetics of its degenerate Cope rearrangement, and the methodologies employed to characterize its dynamic nature.

Introduction: The Fluxional Nature of this compound

This compound (C₁₀H₁₀) is a remarkable hydrocarbon cage molecule renowned for its fluxional behavior.[1] Its structure, composed of a cyclopropane ring and three vinylene arms joined at a methine bridge, is not static.[1][2] Instead, it undergoes rapid, reversible, and degenerate Cope rearrangements, leading to a dynamic equilibrium of over 1.2 million identical valence tautomers.[2][3] This continuous structural isomerization means that, on the NMR timescale at room temperature, all ten carbon and hydrogen atoms appear equivalent.[1][2] The exploration of this compound's potential energy surface (PES) is crucial for understanding the mechanistic underpinnings of this high-speed molecular reorganization, offering insights into reaction dynamics, transition state theory, and the design of dynamic molecular systems.[4]

The this compound Potential Energy Surface (PES)

The PES of a molecule maps the potential energy as a function of its atomic coordinates, providing a conceptual landscape of stable structures, transition states, and reaction pathways. For the parent this compound, the PES is characterized by a vast number of degenerate minima, each corresponding to an identical tautomer.

  • Ground State (Minima): The stable form of this compound possesses C₃ᵥ symmetry.[5][6] These minima are interconnected through a network of reaction pathways.

  • Transition State: The Cope rearrangement proceeds through a bishomoaromatic transition structure with C₂ᵥ symmetry.[5] This state represents the energy maximum along the reaction coordinate connecting two tautomers. The stabilization of this transition state, due to the interaction between allyl fragments, results in a significantly lower activation barrier compared to a typical Cope rearrangement.[5][6]

The degenerate nature of this process is lifted upon substitution, creating a more complex PES with non-equivalent isomers and varied energy barriers, a property that has been explored for creating "shapeshifting" molecules.[3][7][8]

Quantitative Energetics of the Cope Rearrangement

The energy barrier for this compound's Cope rearrangement has been determined through both experimental measurements and high-level quantum chemical calculations. The key quantitative data are summarized below, providing a consistent picture of the low-energy barrier that facilitates its rapid fluxionality.

ParameterValueMethodReference
Activation Energy (Ea)13.9 kcal/molDynamic Deuterium NMR (in liquid crystal)[9]
Activation Enthalpy (ΔH)13.3 kcal/molDynamic Deuterium NMR (in liquid crystal)[9]
Activation Entropy (ΔS)+2.5 e.u.Dynamic Deuterium NMR (in liquid crystal)[9]
Activation Energy (Ea)14.5 kcal/molDynamic ¹³C MAS NMR (Solid State)[10]
Pre-exponential Factor (A)1.38 x 10¹⁴ s⁻¹Dynamic ¹³C MAS NMR (Solid State)[10]
Energy Barrier~49 kJ/mol (~11.7 kcal/mol)Quantum Calculation (CBS-QB3, CBS-APNO)[5][6]

Methodologies for PES Exploration

The characterization of this compound's dynamic PES relies on a synergy between advanced spectroscopic techniques and computational chemistry.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) is the primary experimental tool for quantifying the kinetics of this compound's rearrangement.[9][10][11] At low temperatures, the Cope rearrangement is slow on the NMR timescale, allowing for the resolution of distinct signals for the chemically non-equivalent protons and carbons.[1][2] As the temperature increases, the rate of rearrangement accelerates, causing the distinct spectral lines to broaden, coalesce, and eventually sharpen into a single time-averaged peak.[1][9]

Detailed Methodology:

  • Sample Preparation: A solution of this compound or a deuterated analogue is prepared in a suitable solvent. For certain studies, liquid crystalline solvents are used to induce molecular alignment and magnify spectral differences.[9]

  • Variable-Temperature NMR Acquisition: ¹H, ²H, or ¹³C NMR spectra are acquired over a wide range of temperatures, typically from below -15 °C to above 85 °C.[9][10]

  • Line-Shape Analysis: The temperature-dependent evolution of the NMR spectra is simulated using theoretical models that incorporate the kinetics of the chemical exchange process (the Cope rearrangement).

  • Kinetic Parameter Extraction: By fitting the simulated line shapes to the experimental spectra, key kinetic and thermodynamic parameters, such as the rate constant (k), activation energy (Ea), and activation enthalpy (ΔH*), are determined.[9][10]

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results prep Sample Preparation (this compound in NMR Solvent) spectrometer NMR Spectrometer prep->spectrometer vt_acq Variable Temperature Acquisition (-50°C to +100°C) spectrometer->vt_acq spectra Temperature-Dependent Spectra (Broadening & Coalescence) vt_acq->spectra lineshape Theoretical Line-Shape Simulation & Fitting spectra->lineshape params Kinetic & Thermodynamic Parameters (Ea, ΔH*, k) lineshape->params

Caption: Workflow for Dynamic NMR analysis of this compound's kinetics.

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides a powerful framework for mapping the PES and corroborating experimental findings. Quantum mechanical calculations can accurately predict the structures and energies of ground and transition states.

Detailed Methodology:

  • Model System Construction: An initial 3D structure of this compound is generated.

  • Ground State Optimization: The geometry of the ground state (C₃ᵥ symmetry) is optimized using a suitable level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-311G(d,p)) or high-accuracy composite methods (e.g., CBS-QB3, CBS-APNO).[5]

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm it is a true minimum on the PES (i.e., has no imaginary frequencies).

  • Transition State (TS) Search: A search for the C₂ᵥ transition state connecting two tautomers is conducted using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • TS Verification: A frequency calculation on the TS geometry is performed to verify it is a first-order saddle point (i.e., has exactly one imaginary frequency). The vibrational mode of this imaginary frequency should correspond to the atomic motions of the Cope rearrangement.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactant and product minima on the PES.

  • Energy Profile Construction: Single-point energy calculations at a high level of theory are performed on the optimized geometries to refine the energy barrier (activation energy). The results provide a detailed energy profile of the rearrangement.[5][6]

computational_workflow start Initial Structure Generation (this compound) gs_opt Ground State Geometry Optimization (C₃ᵥ) start->gs_opt gs_freq GS Frequency Analysis (Confirm Minimum) gs_opt->gs_freq ts_search Transition State Search (e.g., STQN method) gs_opt->ts_search ts_verify TS Verification (One Imaginary Frequency) ts_search->ts_verify irc Intrinsic Reaction Coordinate (IRC) Calculation ts_verify->irc energy High-Level Single-Point Energy Calculation irc->energy pes Potential Energy Surface Profile (Ea) energy->pes cope_rearrangement reactant This compound (C₃ᵥ Ground State) ts Transition State (C₂ᵥ Symmetry) reactant->ts ΔG‡ product Rearranged this compound (C₃ᵥ Ground State) ts->product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bullvalene from Cyclooctatetraene Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocol for the synthesis of bullvalene, a fluxional molecule with a unique cage-like structure, from the dimer of cyclooctatetraene. The synthesis, first reported by Gerhard Schröder in 1963, proceeds in two main stages: a thermal dimerization of cyclooctatetraene followed by a photochemical rearrangement of the resulting dimer, which expels a molecule of benzene to yield this compound.[1][2] This application note includes a summary of the quantitative data, a detailed experimental protocol, and visualizations of the synthetic workflow and the dynamic Cope rearrangement characteristic of this compound.

Introduction

This compound (C₁₀H₁₀) is a fascinating hydrocarbon with a cage-like structure composed of a cyclopropane ring and three cycloheptadiene rings.[2] Its most remarkable property is its fluxional nature, undergoing rapid, degenerate Cope rearrangements that result in the continuous breaking and forming of carbon-carbon bonds. This dynamic behavior makes all ten carbon and hydrogen atoms equivalent on the NMR timescale at elevated temperatures.[2][3] The synthesis of this compound from the dimer of cyclooctatetraene, while classic, is known for its modest overall yield of approximately 6%.[1] This document aims to provide researchers with a comprehensive guide to replicate this synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from cyclooctatetraene dimer.

ParameterValueReference
Starting Material Cyclooctatetraene[1]
Intermediate Cyclooctatetraene Dimer[1]
(pentacyclo[10.4.0.0²,¹¹.0⁵,⁸.0¹³,¹⁶]hexadeca-3,6,9,14-tetraene)
Final Product This compound (tricyclo[3.3.2.0²,⁸]deca-3,6,9-triene)[2]
Overall Yield ~6%[1]
Melting Point of this compound 96 °C[2]
¹H NMR of this compound (Room Temp., CDCl₃) δ 5.76 ppm (broad singlet)[2]
¹H NMR of this compound (100 °C) δ 4.22 ppm (sharp singlet)
Low-Temperature ¹H NMR of this compound (-25 °C, CS₂) δ 5.8 (m, 6H), 2.7 (m, 1H), 2.1 (m, 3H)
¹³C NMR of this compound (above room temp.) Single broad resonance[3]
Low-Temperature ¹³C NMR of this compound (-60 °C, CDCl₃) δ 128.3 (4C), 127.9 (2C), 31.8 (3C), 21.0 (1C)

Experimental Protocols

This protocol details the two-stage synthesis of this compound from cyclooctatetraene.

Stage 1: Thermal Dimerization of Cyclooctatetraene

Materials:

  • Cyclooctatetraene

  • Sealed reaction vessel

Procedure:

  • Place freshly distilled cyclooctatetraene into a clean, dry, sealed reaction vessel.

  • Heat the vessel at 100 °C for 10-12 hours. During this time, the cyclooctatetraene will dimerize.

  • After the heating period, allow the reaction vessel to cool to room temperature. The product of this reaction is a mixture of cyclooctatetraene dimers, which can be used in the next step without further purification.

Stage 2: Photochemical Conversion of the Dimer to this compound

Materials:

  • Cyclooctatetraene dimer (from Stage 1)

  • Anhydrous diethyl ether

  • High-pressure mercury lamp with a quartz immersion well

  • Reaction vessel equipped with a cooling jacket and a magnetic stirrer

Procedure:

  • Dissolve the cyclooctatetraene dimer mixture in anhydrous diethyl ether in the photochemical reactor. The concentration should be approximately 1-2 g of dimer per 100 mL of solvent.

  • Cool the reaction vessel to 10-15 °C using a circulating water bath connected to the cooling jacket.

  • Commence stirring and irradiate the solution with a high-pressure mercury lamp. The reaction proceeds with the expulsion of a molecule of benzene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete after 24-48 hours of irradiation.

  • Upon completion, carefully remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether). This compound will elute as a white solid.

  • Recrystallize the purified this compound from methanol or ethanol to obtain colorless crystals.

Visualizations

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound from Cyclooctatetraene Dimer cluster_stage1 Stage 1: Thermal Dimerization cluster_stage2 Stage 2: Photolysis cluster_purification Purification COT Cyclooctatetraene Dimer Cyclooctatetraene Dimer COT->Dimer 100 °C This compound This compound Dimer->this compound hν (UV light) Benzene Benzene (byproduct) Dimer->Benzene hν (UV light) Crude Crude Product This compound->Crude Purified Purified this compound Crude->Purified Column Chromatography, Recrystallization

Caption: Synthetic workflow for the two-step synthesis of this compound.

Cope Rearrangement of this compound

Cope_Rearrangement Degenerate Cope Rearrangement of this compound cluster_legend Dynamic Equilibrium A B A->B l1 The structure of this compound is in a constant state of flux, with over 1.2 million possible valence tautomers.

Caption: The degenerate Cope rearrangement in this compound.

References

Application Notes and Protocols for the Photochemical Synthesis of Bullvalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene (C₁₀H₁₀) is a fascinating cage-like hydrocarbon renowned for its fluxional nature, undergoing rapid, degenerate Cope rearrangements that make all ten carbon and hydrogen atoms equivalent on the NMR timescale at elevated temperatures.[1][2][3] This unique dynamic behavior makes it a subject of significant interest in physical organic chemistry and a potential scaffold in materials science and drug discovery. The synthesis of this compound can be accomplished through several routes, with photochemical rearrangements being key strategies in its initial discoveries and subsequent optimized preparations.

These application notes provide detailed protocols for the three primary photochemical syntheses of this compound, along with the necessary data for reaction setup, product characterization, and understanding the underlying reaction mechanisms.

Core Photochemical Synthetic Pathways

The photochemical synthesis of this compound primarily follows three historical and mechanistically distinct routes:

  • Photolysis of Cyclooctatetraene (COT) Dimer: The first reported synthesis of this compound, involving the photochemical cleavage of a dimer of cyclooctatetraene.[2]

  • Rearrangement of cis-9,10-Dihydronaphthalene: An early synthetic approach, though often considered impractical due to separation challenges.[2]

  • Di-π-Methane Rearrangement of Bicyclo[4.2.2]deca-2,4,7,9-tetraene: The most efficient and clean photochemical route to this compound.[2]

Method 1: Photolysis of Cyclooctatetraene (COT) Dimer (Schröder, 1963)

This seminal synthesis is a two-step process involving the thermal dimerization of cyclooctatetraene followed by a photochemical rearrangement that expels a molecule of benzene to yield this compound.

Reaction Scheme:

COT 2x Cyclooctatetraene Dimer COT Dimer COT->Dimer 100°C This compound This compound Dimer->this compound Benzene + Benzene

Caption: Overall reaction scheme for the synthesis of this compound from cyclooctatetraene.

Experimental Protocol

Step 1: Thermal Dimerization of Cyclooctatetraene

  • Reagents: Cyclooctatetraene (COT)

  • Procedure:

    • Place freshly distilled cyclooctatetraene in a sealed, heavy-walled glass tube.

    • Heat the tube at 100°C for 10-12 hours.

    • After cooling, the resulting mixture contains the COT dimer along with unreacted monomer and other oligomers.

    • The dimer can be isolated by distillation under reduced pressure or used directly in the next step after removal of the volatile monomer.

Step 2: Photochemical Rearrangement of the COT Dimer

  • Reagents: COT dimer, diethyl ether (or other suitable inert solvent).

  • Equipment: Photochemical reactor equipped with a high-pressure mercury lamp and a quartz immersion well.

  • Procedure:

    • Prepare a dilute solution of the COT dimer in diethyl ether in the photochemical reactor.

    • Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

    • Irradiate the solution with a high-pressure mercury lamp. The reaction progress can be monitored by GC-MS to observe the formation of this compound and benzene.

    • Upon completion, the solvent is carefully removed by distillation.

    • The residue is subjected to column chromatography on silica gel or alumina, eluting with a non-polar solvent (e.g., hexane or pentane) to isolate this compound.

    • Further purification can be achieved by recrystallization or sublimation.

Quantitative Data
ParameterValueReference
Overall Yield~6%[2]
ByproductsBenzene[2]

Method 2: Photochemical Rearrangement of Bicyclo[4.2.2]deca-2,4,7,9-tetraene

This method represents the most efficient photochemical route to this compound, proceeding via a di-π-methane rearrangement. The precursor, bicyclo[4.2.2]deca-2,4,7,9-tetraene, can be synthesized through various methods, including from barbaralone.

Reaction Scheme & Mechanism

cluster_reaction Overall Reaction cluster_mechanism Di-π-Methane Rearrangement Mechanism Precursor Bicyclo[4.2.2]deca- 2,4,7,9-tetraene Bullvalene_prod This compound Precursor->Bullvalene_prod Start Excited State Biradical Biradical Intermediate Start->Biradical Bond Formation Cyclopropyl Cyclopropyl Dicarbinyl Radical Biradical->Cyclopropyl Rearrangement Product This compound Cyclopropyl->Product Bond Formation DHN cis-9,10-Dihydronaphthalene Products This compound + Naphthalene + Other Products DHN->Products G cluster_prep Precursor Synthesis cluster_photo Photochemical Rearrangement cluster_workup Workup and Purification Start Select Starting Material (COT, Barbaralone, etc.) Synth Synthesize Photochemical Precursor Start->Synth Purify_Precursor Purify Precursor Synth->Purify_Precursor Setup Prepare Dilute Solution in Inert Solvent Purify_Precursor->Setup Deoxygenate Purge with N₂ or Ar Setup->Deoxygenate Irradiate UV Irradiation (e.g., Hg Lamp) Deoxygenate->Irradiate Monitor Monitor Reaction (TLC, GC) Irradiate->Monitor Solvent_Removal Remove Solvent in Vacuo Monitor->Solvent_Removal Purify_Product Purify this compound (Chromatography/Recrystallization) Solvent_Removal->Purify_Product Characterize Characterize Product (NMR, MS, MP) Purify_Product->Characterize

References

Modern Synthetic Routes to Substituted Bullvalenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene, a fluxional molecule with the formula C₁₀H₁₀, is a fascinating cage-like hydrocarbon that continuously interconverts between over 1.2 million valence tautomers at room temperature through a series of rapid Cope rearrangements. This dynamic behavior, where all carbon and hydrogen atoms are equivalent on the NMR timescale, has made this compound a cornerstone in the study of valence tautomerism.[1][2] The synthesis of substituted bullvalenes allows for the modulation of these dynamic properties and the introduction of functional groups, opening avenues for their application in materials science, medicinal chemistry, and as molecular sensors.[3][4] This document provides an overview of two prominent modern synthetic routes to substituted bullvalenes: a cobalt-catalyzed [6+2] cycloaddition followed by photochemical rearrangement, and a gold-catalyzed oxidative cyclization pathway. Detailed experimental protocols for key transformations are provided to facilitate their application in a research setting.

Key Synthetic Strategies

Modern approaches to substituted bullvalenes have focused on efficiency and modularity, allowing for the introduction of a variety of substituents. Two of the most successful strategies are highlighted below.

Cobalt-Catalyzed [6+2] Cycloaddition and Photochemical Rearrangement

A highly efficient and versatile two-step synthesis of mono- and disubstituted bullvalenes has been developed, commencing with a cobalt-catalyzed [6+2] cycloaddition of cyclooctatetraene (COT) with a substituted alkyne.[1][5][6] This initial step forms a substituted bicyclo[4.2.2]deca-2,4,7,9-tetraene intermediate. Subsequent photochemical di-π-methane rearrangement of this intermediate yields the desired substituted this compound.[1][5][6] This method is notable for its good overall yields and broad substrate scope.[1]

Logical Workflow for Cobalt-Catalyzed this compound Synthesis

G cluster_step1 Step 1: [6+2] Cycloaddition cluster_step2 Step 2: Photochemical Rearrangement start Cyclooctatetraene (COT) + Substituted Alkyne process1 Cobalt(I) Catalyst (e.g., CoBr₂(dppe)/Zn/ZnI₂) start->process1 product1 Substituted Bicyclo[4.2.2]deca- 2,4,7,9-tetraene process1->product1 process2 UV Irradiation (e.g., 365 nm) Triplet Sensitizer (optional) product1->process2 product2 Substituted this compound process2->product2

Caption: Cobalt-catalyzed synthesis of substituted bullvalenes.

Gold-Catalyzed Oxidative Cyclization

Another powerful strategy involves the gold(I)-catalyzed oxidative cyclization of 7-ethynyl-1,3,5-cycloheptatrienes to furnish substituted barbaralones.[7][8] These barbaralones are valuable intermediates that can be converted to substituted bullvalones via a homologation reaction. The bullvalones are then transformed into the target substituted bullvalenes. This route is characterized by its efficiency, often requiring fewer steps and providing good overall yields from commercially available starting materials.[8]

Signaling Pathway for Gold-Catalyzed this compound Synthesis

G cluster_pathway Gold-Catalyzed Synthesis Pathway start 7-Ethynyl-1,3,5-cycloheptatriene step1 Gold(I) Catalyst Oxidant start->step1 intermediate1 Substituted Barbaralone step1->intermediate1 step2 Homologation (e.g., (Trimethylsilyl)diazomethane) intermediate1->step2 intermediate2 Substituted Bullvalone step2->intermediate2 step3 1. Enol Triflate Formation 2. Reduction or Cross-Coupling intermediate2->step3 product Substituted this compound step3->product

Caption: Gold-catalyzed pathway to substituted bullvalenes.

Data Presentation

The following tables summarize the yields of key intermediates and final products for the synthesis of various substituted bullvalenes via the cobalt-catalyzed and gold-catalyzed routes.

Table 1: Cobalt-Catalyzed Synthesis of Substituted Bullvalenes

Alkyne Substituent(s) (R¹, R²)Bicyclo[4.2.2]deca-tetraene Intermediate Yield (%)Substituted this compound Yield (%)Overall Yield (2 steps, %)Reference
H, H758060[1]
H, Ph827562[1]
H, CH₂OH687048[1]
H, Si(CH₃)₃857261[1]
Ph, Ph706546[1]
H, (CH₂)₃CH₃787458[1]

Table 2: Gold-Catalyzed Synthesis of Substituted Bullvalenes

Barbaralone Substituent (R)Barbaralone Yield (%)Bullvalone Yield (%)This compound Yield (%)Overall Yield (from Barbaralone, %)Reference
H96374416[8]
Ph85226013[8]
4-MeO-C₆H₄82---[8]
4-CF₃-C₆H₄75---[8]
2-Thienyl78---[8]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed [6+2] Cycloaddition of Cyclooctatetraene and an Alkyne

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • Cyclooctatetraene (COT)

  • Substituted alkyne

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a glovebox, a Schlenk flask is charged with CoBr₂ (5 mol%), dppe (5 mol%), Zn powder (20 mol%), and ZnI₂ (10 mol%).

  • Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of cyclooctatetraene (1.2 equivalents) and the substituted alkyne (1.0 equivalent) in anhydrous THF is added to the catalyst mixture.

  • The reaction mixture is stirred at 60 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the substituted bicyclo[4.2.2]deca-2,4,7,9-tetraene.

Protocol 2: Photochemical Di-π-Methane Rearrangement

Materials:

  • Substituted bicyclo[4.2.2]deca-2,4,7,9-tetraene

  • Acetone (as solvent and triplet sensitizer) or another suitable solvent and sensitizer

  • Quartz photoreactor

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm, or 365 nm LEDs)

Procedure:

  • A solution of the substituted bicyclo[4.2.2]deca-2,4,7,9-tetraene in acetone is prepared in a quartz photoreactor. The concentration is typically in the range of 0.01-0.05 M.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The solution is irradiated with a UV lamp while maintaining a constant temperature (e.g., with a cooling fan or water bath). The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the substituted this compound.

Protocol 3: Gold(I)-Catalyzed Oxidative Cyclization to Substituted Barbaralones

Materials:

  • 7-Ethynyl-1,3,5-cycloheptatriene derivative

  • Gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆, 2 mol%)

  • Oxidant (e.g., 8-methylquinoline N-oxide, 1.5 equivalents)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a solution of the 7-ethynyl-1,3,5-cycloheptatriene derivative in anhydrous 1,2-dichloroethane is added the gold(I) catalyst and the oxidant.

  • The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the required time (typically a few hours), with monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature and directly loaded onto a silica gel column for purification.

  • Column chromatography affords the pure substituted barbaralone.

Protocol 4: Homologation of Barbaralone to Bullvalone

Materials:

  • Substituted barbaralone

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous diethyl ether

Procedure:

  • A solution of (trimethylsilyl)diazomethane in hexanes is cooled to -78 °C in a Schlenk flask under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • A solution of the substituted barbaralone in anhydrous diethyl ether is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the substituted bullvalone.

Protocol 5: Conversion of Bullvalone to this compound via Enol Triflate

Materials:

  • Substituted bullvalone

  • Lithium diisopropylamide (LDA) or another suitable base

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)

  • Tributyltin hydride (nBu₃SnH)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of the substituted bullvalone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the enolate.

  • A solution of Comins' reagent in anhydrous THF is then added dropwise, and the reaction is stirred at -78 °C for 1 hour.

  • To the resulting enol triflate solution, nBu₃SnH and a catalytic amount of Pd(PPh₃)₄ are added.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with saturated aqueous KF solution and stirred vigorously for 1 hour.

  • The mixture is filtered through Celite, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification by column chromatography on silica gel yields the substituted this compound.

Conclusion

The cobalt-catalyzed [6+2] cycloaddition/photochemical rearrangement and the gold-catalyzed oxidative cyclization represent powerful and complementary strategies for the synthesis of a wide range of substituted bullvalenes. These modern methods offer significant advantages in terms of efficiency, modularity, and substrate scope over classical approaches. The detailed protocols provided herein are intended to serve as a practical guide for researchers interested in exploring the synthesis and applications of these unique fluxional molecules. The continued development of synthetic methodologies for substituted bullvalenes will undoubtedly lead to new discoveries and applications in various fields of chemistry and materials science.

References

Probing Molecular Dynamics: Application Notes for Variable Temperature NMR Spectroscopy of Bullvalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theory and practice of using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to study the dynamic stereochemistry of bullvalene. This fluxional molecule serves as a classic example of valence tautomerism, offering valuable insights into the principles of dynamic NMR for characterizing molecules undergoing rapid intramolecular rearrangements.

Introduction to this compound: A Molecule in Constant Motion

This compound (C₁₀H₁₀) is a unique hydrocarbon featuring a cage-like structure composed of a cyclopropane ring and three vinylene arms converging at a methine group.[1][2] This arrangement facilitates a rapid, reversible, and degenerate Cope rearrangement, a type of[3][3]-sigmatropic shift.[1][2] The consequence of this continuous rearrangement is that, on the NMR timescale at elevated temperatures, all ten carbon and ten hydrogen atoms appear to be chemically equivalent. This dynamic behavior, where a molecule exists as a rapidly equilibrating mixture of a vast number of identical isomers (over 1.2 million for this compound), is termed "fluxionality".[4] The study of this compound by VT-NMR provides a powerful demonstration of how this technique can be used to "freeze out" and characterize the individual structures of a dynamic system.

The Power of Variable Temperature NMR

VT-NMR is an indispensable tool for investigating chemical processes that occur on a timescale comparable to the NMR experiment. By altering the temperature of the sample, it is possible to influence the rate of dynamic exchange processes.

  • High Temperatures: At sufficiently high temperatures, the intramolecular rearrangement of this compound is extremely rapid. The NMR spectrometer detects only the time-averaged environment of the nuclei, resulting in a single, sharp resonance for all protons and a single resonance for all carbons.[3][4][5] For ¹H NMR, this coalesced peak is observed around 4.22 ppm at 100 °C.[5][6]

  • Intermediate Temperatures (Coalescence): As the temperature is lowered, the rate of the Cope rearrangement slows down. The NMR signals for the now chemically distinct nuclei begin to broaden. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature. This value is directly related to the energy barrier of the rearrangement process. For this compound, coalescence is typically observed around room temperature.[2][3]

  • Low Temperatures (Slow Exchange Limit): At very low temperatures, the Cope rearrangement is effectively "frozen" on the NMR timescale.[2][3] In this slow-exchange regime, the distinct signals for the chemically non-equivalent protons and carbons of a single this compound tautomer can be resolved. The low-temperature spectrum reveals the static structure of the molecule, with four distinct types of protons and four distinct types of carbons.[2]

The Cope Rearrangement in this compound

The fluxional behavior of this compound is a direct consequence of a series of degenerate Cope rearrangements. This pericyclic reaction involves the[3][3]-sigmatropic rearrangement of a 1,5-diene system. In this compound, the molecule is perfectly structured to undergo this rearrangement continuously and in multiple directions. The diagram below illustrates a single Cope rearrangement step, which transforms one tautomer into another identical, yet permuted, isomer.

A simplified representation of the degenerate Cope rearrangement in this compound.

Data Presentation: VT-NMR of this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound at temperatures above and below the coalescence point.

Table 1: ¹H NMR Data for this compound

Temperature (°C)H1 (1H, methine)H2, H8, H6 (3H, cyclopropyl)H3, H5, H7 (3H, olefinic)H4, H9, H10 (3H, olefinic)Appearance
> 100\multicolumn{4}{c}{~4.22 ppm (s, 10H)}Sharp singlet
~25\multicolumn{4}{c}{Broad hump}Coalescence
< -60~2.1 ppm~2.1 ppm~5.7 ppm~5.7 ppmFour distinct signals

Note: Precise chemical shifts and multiplicities at low temperatures can vary slightly depending on the solvent and spectrometer frequency. The low-temperature data is a representation of the expected distinct signals.

Table 2: ¹³C NMR Data for this compound

Temperature (°C)C1 (methine)C2, C6, C8 (cyclopropyl)C3, C5, C7 (olefinic)C4, C9, C10 (olefinic)Appearance
> 100\multicolumn{4}{c}{~85 ppm}Sharp singlet
~25\multicolumn{4}{c}{Broad signals, often lost in noise}Coalescence
< -60~31 ppm~22 ppm~128 ppm~128 ppmFour distinct signals

Note: The low-temperature ¹³C NMR data represents the expected chemical shift regions for the four non-equivalent carbon atoms.

Experimental Protocols

This section provides a general protocol for acquiring variable temperature NMR spectra of this compound.

1. Sample Preparation

  • Analyte: this compound

  • Solvent: Choose a deuterated solvent with a low freezing point and a high boiling point to cover a wide temperature range. Deuterated chloroform (CDCl₃) can be used for measurements around room temperature and slightly below. For very low temperatures, a mixture of deuterated dichloromethane (CD₂Cl₂) and carbon disulfide (CS₂) or deuterated acetone ((CD₃)₂CO) is suitable.[2][7]

  • Concentration: Prepare a solution of this compound at a concentration of approximately 10-20 mg/mL.

  • NMR Tube: Use a high-quality, medium to heavy-walled NMR tube (e.g., Wilmad 535-PP or equivalent) to withstand temperature changes. Do not use sealed NMR tubes for high-temperature experiments.

2. Instrument Setup

  • Spectrometer: A standard NMR spectrometer equipped with a variable temperature unit is required.

  • Probe Tuning: Tune and match the NMR probe at room temperature before beginning the experiment.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform a standard room temperature shim to obtain good resolution. Shimming should be re-optimized at each new temperature.

3. Data Acquisition

  • Initial Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at ambient temperature (~25 °C). This will likely show broad, coalesced signals.

  • Temperature Variation:

    • High Temperature: Gradually increase the temperature in increments of 10-20 °C. Allow the temperature to equilibrate for at least 5-10 minutes at each step before re-shimming and acquiring a spectrum. Continue until a sharp, time-averaged singlet is observed.

    • Low Temperature: Gradually decrease the temperature in increments of 10-20 °C. Allow for a longer equilibration time (10-15 minutes) at each step, especially at very low temperatures. Re-shim and acquire a spectrum at each temperature. Continue until the spectrum shows four distinct, well-resolved signals in the slow-exchange limit.

  • Acquisition Parameters: Use standard acquisition parameters for ¹H and ¹³C NMR. For broadened signals near the coalescence temperature, a larger number of scans may be necessary to improve the signal-to-noise ratio.

4. Data Processing

  • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Analyze the changes in chemical shifts, line widths, and multiplicities as a function of temperature. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the Cope rearrangement using the Eyring equation.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for VT-NMR of this compound

VT_NMR_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare this compound in low-freezing point deuterated solvent Setup Tune Probe, Lock, and Shim at Room Temp Prep->Setup Acq_RT Acquire Spectrum at Room Temperature Setup->Acq_RT Acq_VT Increment Temperature (High or Low) Acq_RT->Acq_VT Equilibrate Equilibrate for 5-15 min Acq_VT->Equilibrate Reshim Re-optimize Shims Equilibrate->Reshim Acq_Spectrum Acquire Spectrum Reshim->Acq_Spectrum Acq_Spectrum->Acq_VT Repeat for each temperature point Analysis Analyze Spectral Changes (Chemical Shift, Linewidth) Acq_Spectrum->Analysis Kinetics Calculate Kinetic Parameters (e.g., ΔG‡ from Coalescence) Analysis->Kinetics

A flowchart of the experimental workflow for VT-NMR analysis of this compound.

Logical Relationship of this compound's NMR Spectra with Temperature

Bullvalene_NMR_Temperature High_Temp High Temperature (> 100 °C) Coalescence Coalescence (~25 °C) High_Temp->Coalescence Cooling Spectrum_High Single Sharp Peak (All H/C equivalent) High_Temp->Spectrum_High Coalescence->High_Temp Heating Low_Temp Low Temperature (< -60 °C) Coalescence->Low_Temp Cooling Spectrum_Coalescence Broad Hump (Intermediate Exchange) Coalescence->Spectrum_Coalescence Low_Temp->Coalescence Heating Spectrum_Low Multiple Sharp Peaks (Static Structure) Low_Temp->Spectrum_Low

The relationship between temperature and the observed NMR spectrum of this compound.

References

Interpreting the Dynamic 1H NMR Spectrum of Bullvalene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Bullvalene (C₁₀H₁₀) is a fascinating fluxional molecule that exhibits a dynamic structural behavior in solution, primarily observable through Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique cage-like structure, consisting of a cyclopropane ring and three cycloheptadiene rings, allows for a continuous series of degenerate Cope rearrangements. This rapid isomerization leads to a molecule where, on the NMR timescale at elevated temperatures, all ten protons and ten carbons are chemically equivalent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on interpreting the temperature-dependent 1H NMR spectrum of this compound, a key experiment in understanding dynamic chemical processes.

Principle of Dynamic NMR Spectroscopy of this compound

The Cope rearrangement in this compound is a[1][1]-sigmatropic rearrangement that occurs rapidly at room temperature and above. This process involves the breaking and forming of carbon-carbon single bonds, leading to a constant shifting of the positions of the double bonds and the cyclopropane ring. The consequence of this rapid intramolecular rearrangement is that the chemical environment of each proton is averaged over all possible positions.

The appearance of the 1H NMR spectrum of this compound is highly sensitive to temperature, which directly influences the rate of the Cope rearrangement:

  • High Temperature (e.g., > 100 °C): At elevated temperatures, the Cope rearrangement is extremely fast on the NMR timescale. This rapid exchange leads to the observation of a single, sharp resonance peak for all ten protons, as they are all chemically equivalent on average.[2]

  • Room Temperature (approx. 25 °C): At ambient temperatures, the rate of the Cope rearrangement is comparable to the NMR frequency timescale. This results in significant line broadening, and the 1H NMR spectrum typically shows a broad, featureless hump. This coalescence phenomenon is characteristic of dynamic processes in NMR. A rounded peak at approximately 5.76 ppm is observed.[3]

  • Low Temperature (e.g., < -50 °C): As the temperature is lowered, the rate of the Cope rearrangement slows down significantly. At a sufficiently low temperature, the exchange process becomes slow on the NMR timescale, and the spectrum resolves into a complex pattern of distinct signals corresponding to the chemically non-equivalent protons in a single, "frozen" conformation of the this compound molecule. In this "slow exchange" regime, four distinct signals can be observed, representing the different types of protons in the static structure.[3]

Data Presentation

The following table summarizes the key 1H NMR spectral data for this compound at different temperature regimes. The low-temperature data provides the chemical shifts for the distinct proton environments when the Cope rearrangement is sufficiently slow.

Temperature RegimeProton EnvironmentChemical Shift (δ) [ppm]MultiplicityIntegration
High Temperature Averaged (all 10 H)~4.22singlet10H
Room Temperature Averaged (all 10 H)~5.76broad singlet10H
Low Temperature Olefinic (H2, H3, H6, H7, H9, H10)~5.8multiplet6H
Allylic (H1, H5, H8)~2.8multiplet3H
Cyclopropyl (H4)~2.1multiplet1H

Note: The exact chemical shifts and multiplicities at low temperature can vary slightly depending on the solvent and the specific temperature at which the spectrum is acquired. The values presented are approximate and serve as a guide for interpretation.

Experimental Protocols

This section provides a detailed protocol for acquiring and interpreting the variable-temperature 1H NMR spectrum of this compound.

1. Sample Preparation

  • Analyte: this compound (C₁₀H₁₀, MW: 130.19 g/mol )

  • Solvent: Use a deuterated solvent with a low freezing point suitable for low-temperature NMR, such as deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), or deuterated dichloromethane (CD₂Cl₂). The choice of solvent is critical to ensure it remains liquid at the lowest target temperature.

  • Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg/mL.

  • NMR Tube: Use a high-quality, thin-walled NMR tube rated for variable temperature work to minimize the risk of breakage due to thermal stress.

2. NMR Instrument Setup and Calibration

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature (VT) unit is required.

  • Probe Tuning and Matching: Before starting the experiment, tune and match the NMR probe to the correct frequency for ¹H.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming at room temperature to optimize the magnetic field homogeneity. Shimming should be re-optimized at each new temperature.

3. Variable-Temperature (VT) NMR Acquisition

  • Temperature Control:

    • Start by acquiring a standard 1H NMR spectrum at ambient temperature (e.g., 25 °C).

    • To observe the high-temperature spectrum, gradually increase the temperature in increments of 10-20 °C until the desired temperature (e.g., 100 °C) is reached. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

    • For the low-temperature experiment, gradually decrease the temperature in increments of 10-20 °C. For temperatures below ambient, a source of cold, dry nitrogen gas or a chiller unit will be required.

    • Allow the temperature to stabilize for 5-10 minutes at each temperature point before acquiring the spectrum.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

    • Spectral Width: A spectral width of approximately 10-12 ppm is adequate.

    • Number of Scans: The number of scans will depend on the concentration of the sample. Typically, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

4. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction.

  • Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integration: Integrate the signals to determine the relative number of protons contributing to each resonance.

  • Coalescence Temperature (Tc): The coalescence temperature is the temperature at which two exchanging signals merge into a single broad peak. This can be estimated visually from the series of spectra. The rate of exchange (k) at the coalescence temperature can be calculated using the following equation:

    • k = (π * Δν) / √2

    • where Δν is the difference in chemical shift (in Hz) of the two signals in the slow-exchange regime.

Mandatory Visualization

Bullvalene_NMR cluster_temp Temperature Effect on Cope Rearrangement and ¹H NMR Spectrum cluster_rearrangement Molecular Dynamics cluster_spectrum ¹H NMR Spectrum Appearance High_Temp High Temperature (e.g., > 100 °C) Room_Temp Room Temperature (e.g., 25 °C) Fast_Cope Fast Cope Rearrangement (Rapid Exchange) High_Temp->Fast_Cope leads to Low_Temp Low Temperature (e.g., < -60 °C) Intermediate_Cope Intermediate Cope Rearrangement (Coalescence) Room_Temp->Intermediate_Cope leads to Slow_Cope Slow Cope Rearrangement (Slow Exchange) Low_Temp->Slow_Cope leads to Sharp_Singlet Sharp Singlet (All protons equivalent) Fast_Cope->Sharp_Singlet results in Broad_Hump Broad Hump (Signal coalescence) Intermediate_Cope->Broad_Hump results in Multiple_Signals Multiple Distinct Signals (Protons non-equivalent) Slow_Cope->Multiple_Signals results in

Caption: Temperature-dependent behavior of this compound in ¹H NMR.

References

Application of Bullvalene in Dynamic Covalent Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene, a fluxional molecule with the formula C₁₀H₁₀, represents a unique and powerful building block in the field of dynamic covalent chemistry (DCC). Its remarkable ability to undergo rapid, reversible Cope rearrangements at room temperature allows it to exist as a dynamic equilibrium of over 1.2 million degenerate isomers. This inherent "shapeshifting" characteristic makes this compound a self-contained dynamic covalent library within a single molecule. By introducing substituents, the degeneracy of these isomers is broken, leading to a population of distinct, interconverting structures whose equilibrium can be influenced by external stimuli. This property has opened up exciting avenues for the development of adaptive materials, responsive sensors, and dynamic therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in dynamic covalent chemistry, with a focus on its application in molecular sensing and dynamic materials.

Application Notes

This compound-Based Dynamic Sensor Arrays for Carbohydrate Recognition

The dynamic nature of substituted bullvalenes can be harnessed to create sophisticated sensor arrays for the detection and differentiation of analytes, such as carbohydrates. By functionalizing the this compound core with boronic acids, which are known to reversibly bind with diols present in sugars, a dynamic sensor system can be constructed. The binding of a carbohydrate to a specific isomer of the boronic acid-substituted this compound will stabilize that isomer, thus shifting the equilibrium of the entire network. This shift in the population of isomers can be readily monitored by ¹³C NMR spectroscopy, where the unique chemical shifts and intensities of the carbon peaks of the this compound core provide a distinct "fingerprint" for each carbohydrate analyte.

Key Advantages:

  • Self-Contained Array: A single this compound-based sensor molecule acts as an entire sensor array due to its multiple, interconverting isomers.

  • High Specificity: The unique pattern of isomer population changes for each analyte allows for the differentiation of structurally similar carbohydrates.

  • Label-Free Detection: The inherent spectroscopic properties of the this compound core are used for detection, eliminating the need for fluorescent or radioactive labels.

Control of this compound Dynamics through Metal Coordination for Supramolecular Assemblies

The dynamic equilibrium of this compound isomers can be controlled by external stimuli, such as the coordination of metal ions. A this compound-bis(harmane) conjugate, for instance, can act as a chelating ligand.[1] Upon complexation with metal ions like Ag⁺, the dynamic isomerization of the this compound unit is significantly restrained, leading to the predominance of a single valence isomer.[1] This effect is reversible; the addition of a stronger chelating agent can displace the metal ion and restore the dynamic nature of the this compound. This reversible "on-off" switching of the this compound's fluxionality provides a powerful tool for the construction of dynamic supramolecular assemblies and smart materials with tunable properties.

Potential Applications:

  • Switchable Catalysis: The coordination of a metal ion could lock the this compound ligand in a specific conformation that is catalytically active or inactive.

  • Controlled Release Systems: The dynamic state could be used to encapsulate a guest molecule, which is then released upon metal-ion-induced conformational locking.

  • Information Storage: The distinct states of the this compound system (dynamic vs. static) could be used to represent binary information.

This compound-Containing Polymers with Tunable Thermomechanical Properties

Incorporating the fluxional this compound cage into polymer backbones introduces a dynamic element that can significantly influence the material's properties. For instance, copolymerizing a bis-boronate ester this compound with aromatic units via Suzuki polycondensation results in rigid-rod polymers with unusually low glass transition temperatures (Tg) while maintaining high thermal stability.[2] The dynamic Cope rearrangements within the polymer chain act as molecular "ball joints," introducing flexibility and lowering the energy barrier for segmental motion. This approach allows for the tuning of mechanical properties, such as dynamic fragility, in thermoset materials.

Key Features:

  • Decoupling of Thermal Stability and Processability: this compound incorporation can lower the Tg for easier processing without compromising the high decomposition temperature (Td).

  • Enhanced Energy Dissipation: The fluxional nature of the this compound units can provide a mechanism for energy dissipation under mechanical stress, potentially leading to tougher materials.

  • Stimuli-Responsive Materials: The dynamic nature of the this compound crosslinkers could be controlled by external stimuli to alter the mechanical properties of the material on demand.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the application of this compound in dynamic covalent chemistry.

ParameterSystemValueReference(s)
Thermodynamic Data
Cope Rearrangement Activation Energy (ΔG‡)Unsubstituted this compound (gas phase)~55-62 kJ/mol[3]
Increased Barrier upon Ag⁺ ComplexationThis compound-bis(harmane) conjugate~11 kJ/mol[1]
Polymer Properties
Molar Mass (Mn)This compound-co-phenylene polymerup to 27 kDa[2]
Dispersity (Mw/Mn)This compound-co-phenylene polymer~1.2[2]
Glass Transition Temperature (Tg)This compound-co-phenylene polymer35 °C[2]
Decomposition Temperature (Td)This compound-co-phenylene polymer450 °C[2]
Binding Affinity Data
Association Constant (Ka) - SucroseBoronic acid-based fluorescent sensor124.7 M⁻¹[3]
Association Constant (Ka) - GalactoseBoronic acid-based fluorescent sensor80.0 M⁻¹[3]
Dissociation Constant (KD) - SucroseBoronic acid-based fluorescent sensor0.008 mM[3]
Dissociation Constant (KD) - GalactoseBoronic acid-based fluorescent sensor0.012 mM[3]

Experimental Protocols

Protocol 1: Synthesis of a Boronic Acid-Substituted this compound for Carbohydrate Sensing (Illustrative)

This protocol describes a general approach for the synthesis of a monosubstituted this compound bearing a boronic acid pinacol ester, a key intermediate for carbohydrate sensors.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Pd(dppf)Cl₂]·CH₂Cl₂

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Bromination of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (hexanes) to yield bromothis compound.

  • Miyaura Borylation: To a solution of bromothis compound (1.0 eq) in anhydrous 1,4-dioxane, add B₂pin₂ (1.2 eq), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.05 eq), and KOAc (3.0 eq). Degas the mixture with nitrogen for 15 minutes. Heat the reaction at 80 °C for 12-16 hours under a nitrogen atmosphere. Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography (hexanes/ethyl acetate gradient) to afford the this compound boronic acid pinacol ester.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: NMR Titration for Carbohydrate Sensing

This protocol outlines the general procedure for using a boronic acid-substituted this compound to sense carbohydrates by ¹³C NMR.

Materials:

  • This compound boronic acid sensor

  • Carbohydrate analyte (e.g., glucose, fructose)

  • Deuterated solvent (e.g., CD₃OD or a buffered D₂O solution)

  • NMR tubes (high precision)

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound boronic acid sensor of a known concentration (e.g., 10 mM) in the chosen deuterated solvent. Prepare a series of stock solutions of the carbohydrate analytes at higher concentrations (e.g., 100 mM) in the same solvent.

  • Initial Spectrum: Transfer a known volume of the sensor stock solution into an NMR tube and acquire a high-resolution ¹³C NMR spectrum. This will serve as the reference spectrum.

  • Titration: Add small aliquots of a carbohydrate stock solution to the NMR tube containing the sensor solution. After each addition, gently mix the solution and acquire a new ¹³C NMR spectrum.

  • Data Analysis: Monitor the changes in the chemical shifts and relative intensities of the this compound carbon signals. The pattern of these changes is unique to the added carbohydrate. The data can be used to generate a "barcode" for each analyte.

  • Binding Constant Determination: By analyzing the change in chemical shift as a function of carbohydrate concentration, the binding constant (Ka) for the interaction can be determined by fitting the data to a suitable binding isotherm model.

Protocol 3: Dynamic Mechanical Analysis (DMA) of this compound-Containing Thermosets

This protocol describes a general procedure for characterizing the thermomechanical properties of a thermoset material containing this compound crosslinkers.

Materials:

  • Cured this compound-containing thermoset sample of defined geometry (e.g., rectangular bar for three-point bending)

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., three-point bending)

  • Liquid nitrogen for cooling (if sub-ambient temperatures are required)

Procedure:

  • Sample Preparation: Prepare a rectangular sample of the cured thermoset with precise dimensions (length, width, and thickness) as required by the DMA instrument and the chosen clamp.

  • Instrument Setup: Mount the sample in the DMA clamp (e.g., three-point bending). Ensure the sample is securely clamped but not under excessive static force.

  • Experimental Parameters: Set the experimental parameters in the DMA software. A typical temperature sweep experiment would involve:

    • Temperature Range: e.g., -50 °C to 250 °C

    • Heating Rate: e.g., 3 °C/min

    • Frequency: e.g., 1 Hz

    • Strain Amplitude: e.g., 0.1% (within the linear viscoelastic region)

  • Data Acquisition: Start the experiment. The instrument will apply an oscillating force to the sample as the temperature is ramped and will measure the resulting storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determine the Tg from the peak of the tan delta curve or the onset of the drop in the storage modulus.

    • Storage Modulus: Analyze the storage modulus in the glassy and rubbery regions to understand the material's stiffness.

    • Damping Properties: The tan delta peak provides information about the energy dissipation properties of the material.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound in dynamic covalent chemistry.

Bullvalene_Equilibrium cluster_this compound Dynamic Equilibrium of Substituted this compound cluster_stimulus External Stimulus Isomer1 Isomer A Isomer2 Isomer B Isomer1->Isomer2 k₁ Isomer4 ... Isomer1->Isomer4 Isomer2->Isomer1 k₋₁ Isomer3 Isomer C Isomer2->Isomer3 k₂ Isomer2->Isomer3 Shifted Equilibrium Isomer3->Isomer2 k₋₂ Isomer3->Isomer4 k₃ Isomer4->Isomer1 Isomer4->Isomer3 k₋₃ Analyte Analyte Analyte->Isomer2 Binding

Caption: Dynamic equilibrium of substituted this compound isomers and the effect of an external stimulus.

Sensor_Workflow cluster_workflow This compound-Based Carbohydrate Sensor Workflow A 1. Prepare this compound Boronic Acid Sensor Solution B 2. Add Carbohydrate Analyte A->B Titration C 3. Acquire 13C NMR Spectrum B->C Equilibration D 4. Analyze Spectral Changes (Chemical Shifts & Intensities) C->D Data Processing E 5. Generate Analyte-Specific 'Fingerprint' (Barcode) D->E Pattern Recognition

Caption: Experimental workflow for a this compound-based carbohydrate sensor using NMR spectroscopy.

DCC_Hierarchy DCC Dynamic Covalent Chemistry Reversible Reversible Covalent Bonds DCC->Reversible Thermodynamic Thermodynamic Control DCC->Thermodynamic This compound This compound Systems Reversible->this compound Thermodynamic->this compound Cope Cope Rearrangement This compound->Cope Applications Applications This compound->Applications Sensors Sensors Applications->Sensors Materials Dynamic Materials Applications->Materials DrugDev Drug Development Applications->DrugDev

Caption: Conceptual hierarchy of this compound's role within dynamic covalent chemistry.

References

Revolutionizing Molecular Recognition: Bullvalene Derivatives as Dynamic Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The detection and quantification of specific molecules within complex biological and chemical systems is a cornerstone of modern research and drug development. Traditional molecular sensors often rely on a static "lock-and-key" mechanism, which can limit their adaptability and range. A new frontier in molecular sensing is emerging with the use of fluxional molecules, particularly bullvalene derivatives. This compound, a hydrocarbon with the formula C₁₀H₁₀, is renowned for its unique "shapeshifting" ability, rapidly interconverting between over a million degenerate isomers through Cope rearrangements.[1] This dynamic behavior can be harnessed for molecular sensing; when a this compound core is functionalized with recognition motifs, the binding of an analyte shifts the equilibrium between its numerous isomers, resulting in a distinct and detectable spectroscopic signature.[2][3]

These notes provide detailed protocols for the application of two distinct classes of this compound-based sensors: a boronic acid-functionalized this compound for the detection of polyols using Nuclear Magnetic Resonance (NMR) spectroscopy, and a dinaphthoylmethyl-substituted this compound for the fluorescent detection of metal cations.

Part 1: Boronic Acid-Substituted this compound for Polyol Sensing via ¹³C NMR

The covalent interaction between boronic acids and cis-1,2- or 1,3-diols is a well-established principle in molecular recognition. When boronic acid moieties are appended to a this compound scaffold, the binding of polyhydroxylated analytes, such as carbohydrates and flavanols, alters the conformational equilibrium of the this compound core. This change is sensitively detected by ¹³C NMR spectroscopy, with a ¹³C-labeled this compound providing a unique "barcode" of chemical shifts for each analyte.[2][4]

Signaling Pathway

The sensing mechanism relies on the dynamic covalent interaction between the boronic acid-substituted this compound sensor and a polyol analyte. This binding event stabilizes certain this compound isomers over others, shifting the equilibrium and leading to a change in the observed ¹³C NMR spectrum.

G cluster_0 Sensor-Analyte Interaction cluster_1 Signal Transduction and Detection Sensor Boronic Acid this compound (Dynamic Equilibrium of Isomers) Complex This compound-Polyol Complex (Shifted Isomer Equilibrium) Sensor->Complex Covalent Bonding NMR ¹³C NMR Spectrometer Sensor->NMR before analyte Analyte Polyol Analyte (e.g., Carbohydrate) Analyte->Complex Complex->NMR Spectrum_Initial Initial ¹³C NMR Spectrum (Averaged Signals) NMR->Spectrum_Initial Spectrum_Final Final ¹³C NMR Spectrum (Unique 'Barcode') NMR->Spectrum_Final Spectrum_Initial->Spectrum_Final Analyte Addition

Figure 1: Signaling pathway for polyol detection.
Quantitative Data: Analyte-Induced ¹³C NMR Chemical Shift Changes

The following table summarizes the observed ¹³C NMR chemical shifts for a ¹³C-labeled boronic acid-substituted this compound sensor in the presence of various polyol analytes. The unique pattern of shifts serves as a "barcode" for analyte identification.

AnalyteBarcode Position 1 (ppm)Barcode Position 2 (ppm)Barcode Position 3 (ppm)Barcode Position 4 (ppm)
D-Glucose131.5130.8129.5128.2
D-Fructose131.8130.5129.1127.9
D-Galactose131.6130.7129.4128.1
L-Sorbose132.0130.3128.9127.5
Catechol133.2131.1129.8-
Chlorogenic Acid133.5131.4130.1128.8
Sialic Acid131.2130.1128.8127.6

Data extracted from the supporting information of Teichert, J. F., et al. J. Am. Chem. Soc. 2013, 135 (30), 11314–11321.

Experimental Protocols

Synthesis of ¹³C-Labeled Boronic Acid-Substituted this compound

A detailed multi-step synthesis is required to produce the sensor molecule. A general outline is provided below, and researchers should refer to the primary literature for precise experimental conditions and characterization data.[2]

G A ¹³C-labeled starting material B Multi-step synthesis to form ¹³C-labeled bullvalenone A->B C Conversion to this compound triflate B->C D Suzuki cross-coupling with boronic ester C->D E Final Sensor Molecule D->E

Figure 2: Synthetic workflow for the sensor.

Protocol:

  • Starting Material: The synthesis commences from a commercially available or synthetically prepared ¹³C-labeled precursor to introduce the NMR-active isotope into the this compound core.

  • Bullvalenone Formation: A series of organic reactions, including cycloadditions and rearrangements, are performed to construct the basic bullvalenone structure with the ¹³C label incorporated.

  • Triflation: The ketone of the bullvalenone is converted to a triflate to prepare the molecule for a cross-coupling reaction.

  • Suzuki Coupling: A palladium-catalyzed Suzuki cross-coupling reaction is employed to attach the boronic acid pinacol ester to the this compound core at the triflate position.

  • Deprotection and Purification: The pinacol protecting group on the boronic acid is removed, and the final sensor molecule is purified using column chromatography and characterized by NMR and mass spectrometry.

Protocol for ¹³C NMR Titration Experiment
  • Sample Preparation:

    • Prepare a stock solution of the ¹³C-labeled boronic acid-substituted this compound sensor in a suitable deuterated solvent (e.g., CD₃OD).

    • Prepare stock solutions of the polyol analytes in the same deuterated solvent.

  • NMR Tube Preparation:

    • In an NMR tube, add a specific volume of the sensor stock solution to achieve the desired final concentration (e.g., 10 mM).

    • Acquire a baseline ¹³C NMR spectrum of the sensor alone.

  • Titration:

    • Add incremental amounts of the analyte stock solution to the NMR tube containing the sensor solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Acquire a ¹³C NMR spectrum after each addition of the analyte.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Monitor the changes in the chemical shifts of the ¹³C-labeled carbon atoms of the this compound core.

    • Plot the chemical shift changes as a function of the analyte concentration to determine the binding isotherm and calculate the binding affinity if desired.

    • The final spectrum at saturation represents the "barcode" for that specific analyte.

Part 2: Dinaphthoylmethyl-Substituted this compound for Fluorescent Sensing of Metal Cations

The incorporation of fluorophores onto the this compound scaffold enables sensing through fluorescence spectroscopy. A dinaphthoylmethyl-substituted this compound derivative has been shown to exhibit excimer fluorescence, which is sensitive to the presence of metal cations.[5][6] The binding of metal ions to the aroyl substituents alters their spatial arrangement, leading to a change in the excimer emission.[6]

Signaling Pathway

The sensing mechanism involves the coordination of metal cations by the aroyl substituents of the this compound derivative. This interaction modulates the formation of the excimer, resulting in a change in the fluorescence emission spectrum.

G cluster_0 Sensor-Analyte Interaction cluster_1 Signal Transduction and Detection Sensor Dinaphthoylmethyl this compound (Monomer and Excimer Emission) Complex This compound-Metal Complex (Altered Excimer Formation) Sensor->Complex Coordination Fluorometer Fluorometer Sensor->Fluorometer before analyte Analyte Metal Cation (e.g., Ca²⁺) Analyte->Complex Complex->Fluorometer Spectrum_Initial Initial Fluorescence Spectrum Fluorometer->Spectrum_Initial Spectrum_Final Final Fluorescence Spectrum (Change in Excimer Emission) Fluorometer->Spectrum_Final Spectrum_Initial->Spectrum_Final Analyte Addition

Figure 3: Signaling pathway for metal cation detection.
Quantitative Data: Fluorescence Response to Metal Cations

The following table summarizes the change in excimer fluorescence intensity of a dinaphthoylmethyl-substituted this compound sensor upon the addition of various metal perchlorate salts.

Metal CationAnalyte Concentration (mM)Change in Excimer Fluorescence Intensity (at 450 nm)
Li⁺50~1.5-fold increase
Na⁺50~1.8-fold increase
Mg²⁺50~2.5-fold increase
Ca²⁺50~3.5-fold increase
Ba²⁺50~2.2-fold increase

Data estimated from graphical representations in Dohmen, C., et al. Eur. J. Org. Chem. 2022, e202201172.

Experimental Protocols

Synthesis of Dinaphthoylmethyl-Substituted this compound

The synthesis of this fluorescent sensor involves the functionalization of a this compound precursor with naphthoylmethyl groups. For detailed procedures, the primary literature should be consulted.[5]

G A This compound precursor B Functionalization with naphthoylmethyl groups A->B C Purification and Characterization B->C D Final Sensor Molecule C->D

Figure 4: Synthetic workflow for the fluorescent sensor.

Protocol:

  • Starting Material: The synthesis begins with a suitable this compound precursor that can be readily functionalized.

  • Functionalization: The this compound precursor is reacted with a naphthoylmethyl-containing reagent under appropriate conditions to attach the fluorophoric and metal-coordinating groups.

  • Purification: The crude product is purified using techniques such as column chromatography and recrystallization.

  • Characterization: The structure and purity of the final sensor molecule are confirmed by NMR, mass spectrometry, and other relevant analytical techniques.

Protocol for Fluorescence Titration Experiment
  • Sample Preparation:

    • Prepare a stock solution of the dinaphthoylmethyl-substituted this compound sensor in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the metal perchlorate salts in the same solvent.

  • Fluorometer Setup:

    • Set the excitation wavelength of the fluorometer to an appropriate value for the naphthoyl chromophore (e.g., 282 nm).

    • Set the emission wavelength range to cover both the monomer and excimer fluorescence (e.g., 350-600 nm).

  • Titration:

    • In a quartz cuvette, add a specific volume of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Acquire a baseline fluorescence spectrum of the sensor alone.

    • Add small aliquots of the metal salt stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Monitor the intensity of the excimer fluorescence peak (e.g., around 450 nm) as a function of the metal ion concentration.

    • Plot the change in fluorescence intensity against the metal ion concentration to generate a binding curve.

    • From the binding curve, the binding constant (Kₐ) and the detection limit for the metal ion can be determined.

This compound derivatives represent a versatile and powerful platform for the development of novel molecular sensors. Their unique dynamic nature allows for adaptive binding and the generation of highly specific spectroscopic signatures for a wide range of analytes. The protocols outlined in these notes provide a foundation for researchers to explore the exciting potential of this compound-based sensors in their respective fields, from fundamental chemical biology to advanced drug discovery applications.

References

Application Notes and Protocols for the Computational Modeling of Bullvalene Stereodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bullvalene is a fascinating fluxional molecule, possessing a unique cage-like structure of ten carbons and ten hydrogens (C₁₀H₁₀). Its dynamic nature stems from a continuous series of degenerate Cope rearrangements, leading to 1,209,600 possible valence tautomers. This rapid interconversion gives this compound a seemingly "structureless" character on the NMR timescale at higher temperatures. The unique stereodynamic properties of this compound and its substituted derivatives have garnered significant interest, particularly in the fields of dynamic covalent chemistry, materials science, and drug discovery, where its shape-shifting ability can be harnessed for creating dynamic molecular systems.

Computational modeling is an indispensable tool for understanding and predicting the complex stereodynamics of this compound. These methods allow for the elucidation of reaction mechanisms, the calculation of energy barriers for isomer interconversion, and the prediction of the relative stabilities of different isomers, which are crucial for designing novel this compound-based molecules with specific dynamic properties.

These application notes provide an overview of the computational methods and detailed protocols for studying the stereodynamics of this compound, with a focus on practical implementation for researchers in various fields.

Application Notes

Understanding the this compound Cope Rearrangement

The fundamental process governing this compound's fluxionality is the Cope rearrangement, a[1][1]-sigmatropic rearrangement. In the case of unsubstituted this compound, this rearrangement is degenerate, meaning the product is structurally identical to the reactant, leading to the rapid scrambling of carbon and hydrogen atoms.

  • Key Features:

    • Low Activation Barrier: The Cope rearrangement in this compound has a relatively low activation energy, allowing for rapid interconversion at or near room temperature.

    • Bishomoaromatic Transition State: The transition state of the rearrangement is a bishomoaromatic species with C₂ᵥ symmetry.[2]

    • Substituent Effects: The introduction of substituents on the this compound scaffold breaks the degeneracy of the Cope rearrangement, leading to a network of non-degenerate isomers with distinct stabilities and interconversion barriers.

Computational Approaches for this compound Stereodynamics

A variety of computational methods can be employed to model this compound's stereodynamics, ranging from semi-empirical methods to high-accuracy ab initio and density functional theory (DFT) calculations.

  • Semi-Empirical Methods (e.g., AM1, PM3): These methods are computationally inexpensive and can be useful for initial explorations of the potential energy surface and for studying large substituted this compound systems. The AM1 method has been used to locate transition states for the Cope rearrangement in this compound systems.[3]

  • Density Functional Theory (DFT): DFT offers a good balance between computational cost and accuracy, making it the most widely used method for studying this compound.

    • Functionals: Various DFT functionals have been benchmarked for their performance in calculating the activation barriers of Cope rearrangements. PBE0, BMK, PW6B95, and B1B95 have shown good performance.[4] The PBE0 functional, in conjunction with a dispersion correction (e.g., D3), has been successfully used to model the energetics of substituted this compound systems.[1][5]

  • High-Accuracy Ab Initio Methods (e.g., CBS-QB3, CBS-APNO, CCSD(T)): These methods provide benchmark-quality data for activation energies and reaction enthalpies. They are computationally expensive and are often used to validate the results of less demanding methods like DFT.[2]

Software for Modeling this compound Dynamics

Several software packages are available for performing the necessary calculations.

  • Isomer Generation:

    • bullviso: A specialized Python tool developed to generate all possible isomers of a substituted this compound. It can also generate input files for quantum chemistry packages like Gaussian.[5]

  • Quantum Chemistry Calculations:

    • Gaussian: A widely used commercial software package for electronic structure calculations, including geometry optimizations and transition state searches.

    • MOPAC: A semi-empirical quantum chemistry program that can be used for initial, less computationally intensive studies.[3]

  • Kinetics and Statistical Mechanics:

    • MultiWell: A software suite for performing RRKM (Rice-Ramsperger-Kassel-Marcus) theory calculations to determine pressure- and temperature-dependent rate constants.[4][6]

Experimental Protocols

Protocol 1: Generation of Substituted this compound Isomers using bullviso

This protocol describes the use of the bullviso Python script to generate all possible constitutional isomers of a substituted this compound and prepare them for further quantum chemical calculations.

1. Installation and Setup:

  • Download the bullviso script from its repository.
  • Ensure you have a working Python 3 environment with the RDKit library installed.

2. Input Preparation:

  • Prepare a SMILES (Simplified Molecular Input Line Entry System) string for the substituent you wish to place on the this compound core.

3. Running bullviso:

  • Execute the bullviso script from the command line, providing the substituent's SMILES string and the desired substitution pattern as input.
  • The script will generate all unique isomer "barcodes," which are numerical representations of the substituent positions.

4. Output Generation:

  • bullviso will generate Cartesian coordinates for each unique isomer.
  • It can be configured to directly output input files for quantum chemistry software like Gaussian, including the molecular coordinates and basic job control keywords.[5]

Workflow for Isomer Generation:

bullviso_workflow substituent Substituent SMILES bullviso bullviso Script substituent->bullviso isomers Unique Isomer Barcodes bullviso->isomers coordinates Cartesian Coordinates isomers->coordinates gaussian_input Gaussian Input Files coordinates->gaussian_input

Caption: Workflow for generating substituted this compound isomers with bullviso.

Protocol 2: DFT Calculation of Isomer Energies and Cope Rearrangement Transition State

This protocol outlines the steps for calculating the relative energies of substituted this compound isomers and locating the transition state for the Cope rearrangement using the Gaussian software package.

1. Geometry Optimization of Isomers:

  • Use the input files generated by bullviso for each isomer.
  • Perform a geometry optimization and frequency calculation for each isomer.
  • Example Gaussian Input (PBE0/def2-SV(P)): [1][5]
%nprocshared=4
%mem=8GB
%chk=isomer_A.chk
#p PBE1PBE/def2SVP D3BJ Opt Freq

2. Transition State Search for Cope Rearrangement: * Identify the reactant and product isomers for a specific Cope rearrangement from the bullviso output. * There are two primary methods for finding the transition state (TS) in Gaussian: * Opt=QST2: This method requires the coordinates of the reactant and product. Gaussian will then attempt to find the transition state connecting them. The atom numbering must be identical for both structures.[2][7] * Opt=(TS, CalcFC, NoEigenTest): This method requires a good initial guess for the transition state geometry. The CalcFC keyword calculates the force constants at the first step, which can improve convergence. NoEigenTest prevents the optimization from stopping if the Hessian has the wrong number of negative eigenvalues.[1][8][9] * Example Gaussian Input (Opt=TS):

%nprocshared=4 %mem=8GB %chk=TS_A_to_B.chk #p PBE1PBE/def2SVP D3BJ Opt=(TS,CalcFC,NoEigenTest) Freq

3. Calculation of Activation Energy:

  • The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant isomer.

Workflow for DFT Calculations:

dft_workflow isomer_inputs Isomer Input Files geom_opt Geometry Optimization (PBE0/def2-SV(P)) isomer_inputs->geom_opt isomer_energies Relative Isomer Energies geom_opt->isomer_energies ts_search Transition State Search (Opt=TS) geom_opt->ts_search Reactant activation_energy Activation Energy isomer_energies->activation_energy ts_guess Transition State Guess ts_guess->ts_search ts_energy Transition State Energy ts_search->ts_energy ts_energy->activation_energy

Caption: Workflow for DFT calculations of isomer and transition state energies.

Protocol 3: RRKM Theory Calculations for Rate Constants

This protocol provides a general outline for using the MultiWell software suite to calculate temperature- and pressure-dependent rate constants for the this compound isomer interconversions based on the results from quantum chemical calculations.

1. Input from Quantum Chemistry Calculations:

  • From the Gaussian output files for the reactant and transition state, you will need:
  • Harmonic vibrational frequencies.
  • Rotational constants.
  • The energy difference between the reactant and the transition state (the activation energy).

2. Preparing the MultiWell Input File:

  • The MultiWell input file requires specific sections defining the molecular properties of the reactants and transition states, as well as the reaction conditions (temperature and pressure).
  • The gauss2multi utility within the MultiWell suite can be used to facilitate the conversion of Gaussian output files into the required format for MultiWell.[10][11]

3. Running the Master Equation Calculation:

  • Execute the MultiWell program with the prepared input file.
  • The software solves the master equation to provide phenomenological rate constants as a function of temperature and pressure.

4. Analysis of Results:

  • The output will provide rate constants that can be used to simulate the dynamic behavior of the this compound isomer network over time.

Logical Flow of RRKM Calculation:

rrkm_workflow gaussian_output Gaussian Output (Frequencies, Energies) gauss2multi gauss2multi gaussian_output->gauss2multi multiwell_input MultiWell Input File gauss2multi->multiwell_input multiwell MultiWell Master Equation Solver multiwell_input->multiwell rate_constants Temperature & Pressure Dependent Rate Constants multiwell->rate_constants

Caption: Logical flow for calculating rate constants using RRKM theory with MultiWell.

Data Presentation

Table 1: Calculated Activation Enthalpies (ΔH‡) for the Degenerate Cope Rearrangement of this compound using Various Computational Methods.
MethodΔH‡ (kJ/mol)Reference
CBS-QB347.1[12]
B3LYP/6-31G(d)52.3[12]
AM1~100-136[3]
Experimental (gas-phase) 54.8 ± 0.8 [2]

Note: AM1 results are significantly higher than experimental and higher-level theoretical values.

Table 2: Calculated Relative Energies of Dimethylthis compound (Me₂BV) Isomers at the PBE0-D3/def2-SV(P) level of theory.
Isomer BarcodeRelative Energy (kJ/mol)
11000000000.00
10100000001.26
10010000002.51
10001000003.77
10000100005.02
10000010006.28
10000001007.53
10000000108.79
100000000110.04
01100000001.26
01010000002.51
01001000003.77
01000100005.02
01000010006.28
01000001007.53

(Data extracted and interpreted from graphical representation in reference[5])

Mandatory Visualization

Isomer Interconversion Network

The stereodynamics of a substituted this compound can be represented as a network graph where the nodes are the different isomers and the edges represent the Cope rearrangements that interconvert them.

bullvalene_network 1100 α,β 1001 α,δ 1100->1001 k₁ 0110 β,γ 1100->0110 k₂ 1010 α,γ 0101 β,δ 1010->0101 k₃ 1001->1100 k⁻¹ 0011 γ,δ 0110->0011 k₄ 0101->1010 k⁻³ 0011->0110 k⁻⁴

Caption: A simplified isomer interconversion network for a disubstituted this compound.

References

Application Notes and Protocols for the Preparation of Monosubstituted Bullvalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bullvalene, a fluxional molecule with the formula C₁₀H₁₀, is a fascinating hydrocarbon that rapidly interconverts between over 1.2 million degenerate isomers through a series of Cope rearrangements.[1][2] This dynamic behavior, often described as "shape-shifting," makes this compound and its derivatives intriguing scaffolds for applications in materials science, molecular sensing, and drug discovery.[3][4] The introduction of a single substituent breaks the degeneracy of the parent this compound, leading to a dynamic equilibrium of constitutional isomers with distinct chemical and physical properties.[1] The ability to control the substitution pattern on the this compound core is therefore of paramount importance for harnessing its unique properties.

These application notes provide detailed protocols for the synthesis of monosubstituted this compound derivatives via several modern and classical synthetic strategies. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the field.

Synthetic Strategies Overview

Several synthetic routes have been developed to access monosubstituted bullvalenes. The choice of method often depends on the desired substituent and the available starting materials. The key strategies covered in these notes are:

  • Functionalization of Bromothis compound: A classical approach involving the synthesis of a key bromothis compound intermediate, which can then be subjected to various cross-coupling and substitution reactions.

  • Cobalt-Catalyzed Cycloaddition/Photochemical Rearrangement: A highly efficient two-step procedure starting from cyclooctatetraene and a substituted alkyne.[5][6]

  • Gold-Catalyzed Oxidative Cyclization: A method that proceeds through a barbaralone intermediate, which is then converted to the corresponding bullvalone and subsequently to the monosubstituted this compound.[7][8]

  • Suzuki Coupling of Boronate Ester Bullvalenes: A versatile method for late-stage functionalization, allowing for the introduction of a wide range of aryl and other substituents.[9][10]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for the synthesis of representative monosubstituted this compound derivatives using the protocols detailed below.

DerivativeMethodKey Intermediate(s)ReagentsOverall Yield (%)Reference
Phenylthis compound Functionalization of Bromothis compoundBromothis compoundPh₂CuLiNot explicitly stated for this specific derivative in the provided context.[1]
Phenylthis compound Gold-Catalyzed Oxidative Cyclization1-Phenylbarbaralone, 1-Phenylbullvalone enol triflateLiHMDS, PhNTf₂, nBu₃SnH, Pd(PPh₃)₄60 (from bullvalone)[8]
Alkyl/Benzyl/Silyl Bullvalenes Co-Catalyzed Cycloaddition/ Photochemical RearrangementBicyclo[4.2.2]deca-2,4,7,9-tetraene derivativeCoI₂(dppe)/ZnI₂/Zn, UV irradiation28-70[6]
Aryl Bullvalenes Suzuki Coupling of Boronate Ester this compoundThis compound boronate esterAryl bromide, Pd catalyst, baseHigh yields reported for coupling step.[10]
This compound (Parent) Co-Catalyzed Cycloaddition/ Photochemical RearrangementBicyclo[4.2.2]deca-2,4,7,9-tetraeneCoI₂(dppe)/ZnI₂/Zn, UV irradiation60[1]
This compound (Parent) Gold-Catalyzed Oxidative CyclizationBarbaralone, Bullvalone enol triflateLDA, Comins' reagent, nBu₃SnH, Pd(PPh₃)₄10 (from tropylium tetrafluoroborate)[8]

Experimental Protocols

Protocol 1: Synthesis of Monosubstituted Bullvalenes via Functionalization of Bromothis compound

This protocol describes a classical approach where bromothis compound serves as a versatile intermediate.

Step 1: Synthesis of Bromothis compound

  • Dibromination of this compound: To a solution of this compound (1) in a suitable solvent (e.g., dichloromethane), add a solution of bromine (Br₂) dropwise at low temperature (e.g., -78 °C).

  • Dehydrobromination: After the reaction is complete, the crude dibromide is treated with a base such as potassium tert-butoxide (KOtBu) to induce elimination of HBr, affording bromothis compound.[1]

  • Purification: The resulting bromothis compound is purified by column chromatography on silica gel.

Step 2: Substitution of Bromothis compound

  • Example: Synthesis of Phenylthis compound: Bromothis compound is reacted with a cuprate reagent, such as lithium diphenylcuprate (Ph₂CuLi), to yield phenylthis compound.[1]

  • Example: Synthesis of Methylthis compound: Similarly, reaction with lithium dimethylcuprate (Me₂CuLi) provides methylthis compound.[1]

Protocol 2: Cobalt-Catalyzed [6+2] Cycloaddition and Photochemical Rearrangement

This modern and efficient two-step protocol allows for the synthesis of a variety of mono- and disubstituted bullvalenes.[5][6]

Step 1: Cobalt-Catalyzed [6+2] Cycloaddition

  • Catalyst Preparation: A cobalt catalyst system, typically CoI₂(dppe)/ZnI₂/Zn, is prepared in an inert atmosphere.

  • Cycloaddition Reaction: Cyclooctatetraene and the desired monosubstituted alkyne are added to the catalyst mixture. The reaction is stirred at a specified temperature until the starting materials are consumed. This reaction forms a bicyclo[4.2.2]deca-2,4,7,9-tetraene intermediate.[6]

  • Workup and Purification: The reaction mixture is worked up and the intermediate is purified by column chromatography.

Step 2: Photochemical Di-π-Methane Rearrangement

  • Photolysis: The purified bicyclo[4.2.2]deca-2,4,7,9-tetraene intermediate is dissolved in a suitable solvent (e.g., acetone) and subjected to UV irradiation.[1][6]

  • Monitoring: The reaction progress is monitored by techniques such as TLC or GC-MS.

  • Purification: Upon completion, the solvent is removed, and the resulting monosubstituted this compound is purified by column chromatography.

Protocol 3: Gold-Catalyzed Oxidative Cyclization Route

This method provides access to monosubstituted bullvalenes through barbaralone and bullvalone intermediates.

Step 1: Synthesis of 1-Substituted Barbaralones

  • Starting Material Synthesis: 7-Ethynyl-1,3,5-cycloheptatrienes are prepared from tropylium tetrafluoroborate.

  • Gold-Catalyzed Cyclization: The 7-ethynyl-1,3,5-cycloheptatriene is treated with a gold(I) catalyst and an oxidant to yield the corresponding 1-substituted barbaralone.[7][8]

Step 2: Homologation to Bullvalone

  • The 1-substituted barbaralone is subjected to a one-carbon homologation reaction, for example, using diazomethane, to form the corresponding bullvalone.[1]

Step 3: Conversion to Monosubstituted this compound

  • Enol Triflate Formation: The substituted bullvalone is converted to its enol triflate by reaction with a strong base (e.g., LDA or LiHMDS) and a triflating agent (e.g., Comins' reagent or PhNTf₂).[8]

  • Reduction: The enol triflate is then reduced to the monosubstituted this compound using a reducing agent such as tributyltin hydride (nBu₃SnH) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).[1][8]

Protocol 4: Late-Stage Functionalization via Suzuki Coupling of Boronate Ester Bullvalenes

This protocol enables the introduction of substituents at a late stage, offering significant flexibility.[9][10]

Step 1: Synthesis of this compound Boronate Ester

  • This compound is functionalized to introduce a boronate ester group (e.g., Bpin or MIDA boronate ester). This can be achieved through methods such as iridium-catalyzed C-H borylation.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: The this compound boronate ester, an aryl or vinyl halide/triflate, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water).

  • Reaction Conditions: The mixture is heated under an inert atmosphere until the reaction is complete.

  • Workup and Purification: The reaction is worked up by extraction and the desired monosubstituted this compound is purified by column chromatography.

Mandatory Visualizations

G cluster_0 Protocol 1: Functionalization of Bromothis compound This compound This compound Dibromination Dibromination (Br₂) This compound->Dibromination Dibromothis compound Dibromothis compound Dibromination->Dibromothis compound Dehydrobromination Dehydrobromination (KOtBu) Dibromothis compound->Dehydrobromination Bromothis compound Bromothis compound Dehydrobromination->Bromothis compound Substitution Substitution (e.g., Ph₂CuLi) Bromothis compound->Substitution Monosubstituted_this compound Monosubstituted This compound Substitution->Monosubstituted_this compound

Caption: Workflow for Protocol 1.

G cluster_1 Protocol 2: Co-Catalyzed Cycloaddition & Photochemical Rearrangement Cyclooctatetraene Cyclooctatetraene Co_Cycloaddition Co-Catalyzed [6+2] Cycloaddition Cyclooctatetraene->Co_Cycloaddition Substituted_Alkyne Substituted Alkyne Substituted_Alkyne->Co_Cycloaddition Bicyclic_Intermediate Bicyclo[4.2.2]deca- 2,4,7,9-tetraene Intermediate Co_Cycloaddition->Bicyclic_Intermediate Photochemical_Rearrangement Photochemical Di-π-Methane Rearrangement (UV) Bicyclic_Intermediate->Photochemical_Rearrangement Monosubstituted_this compound Monosubstituted This compound Photochemical_Rearrangement->Monosubstituted_this compound

Caption: Workflow for Protocol 2.

G cluster_2 Protocol 3: Gold-Catalyzed Oxidative Cyclization Route Tropylium_Salt Tropylium Tetrafluoroborate Ethynyl_CHT 7-Ethynyl-1,3,5- cycloheptatriene Tropylium_Salt->Ethynyl_CHT Au_Cyclization Au-Catalyzed Oxidative Cyclization Ethynyl_CHT->Au_Cyclization Barbaralone 1-Substituted Barbaralone Au_Cyclization->Barbaralone Homologation Homologation (e.g., CH₂N₂) Barbaralone->Homologation Bullvalone Substituted Bullvalone Homologation->Bullvalone Enol_Triflate_Formation Enol Triflate Formation Bullvalone->Enol_Triflate_Formation Enol_Triflate Enol Triflate Enol_Triflate_Formation->Enol_Triflate Reduction Reduction (nBu₃SnH, Pd cat.) Enol_Triflate->Reduction Monosubstituted_this compound Monosubstituted This compound Reduction->Monosubstituted_this compound

Caption: Workflow for Protocol 3.

G cluster_3 Protocol 4: Late-Stage Functionalization via Suzuki Coupling This compound This compound Borylation Borylation This compound->Borylation Bullvalene_Boronate This compound Boronate Ester Borylation->Bullvalene_Boronate Suzuki_Coupling Suzuki Cross-Coupling (Pd cat., base) Bullvalene_Boronate->Suzuki_Coupling Aryl_Halide Aryl/Vinyl Halide/Triflate Aryl_Halide->Suzuki_Coupling Monosubstituted_this compound Monosubstituted This compound Suzuki_Coupling->Monosubstituted_this compound

Caption: Workflow for Protocol 4.

References

Applications of Bullvalene in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bullvalene, a fluxional molecule with the chemical formula C₁₀H₁₀, is a fascinating hydrocarbon characterized by its unique cage-like structure and dynamic valence tautomerism.[1][2] Its ability to undergo rapid, reversible Cope rearrangements at room temperature results in a dynamic equilibrium of over 1.2 million degenerate isomers.[2][3] This "shapeshifting" property makes this compound a powerful and versatile building block in supramolecular chemistry, enabling the development of adaptive materials, responsive systems, and novel therapeutic agents.[3][4]

These application notes provide an overview of the key applications of this compound in supramolecular chemistry, complete with experimental protocols and quantitative data to facilitate further research and development.

Dynamic Polymeric Materials with Tunable Properties

The incorporation of this compound into polymer backbones offers a novel strategy for modulating the physical and thermal properties of materials.[5][6][7] The fluxional nature of the this compound unit can introduce dynamic "kinks" into otherwise rigid polymer chains, leading to materials with unique characteristics.[6][7]

Application Note:

By copolymerizing a bis-boronate ester this compound with 1,4-dibromo-2,5-dihexyl-benzene via Suzuki polycondensation, a "shapeshifting" polymer was synthesized. This polymer retains high thermal stability (Td of 450 °C) while exhibiting an unusually low glass transition temperature (Tg) of 35 °C, compared to typical rigid-rod polymers with a Tg >150 °C.[5] This demonstrates the potential of this compound to enhance the processability of high-performance polymers without compromising their thermal stability. Variable temperature NMR spectroscopy confirmed that the Cope rearrangement occurs within the polymer chain, indicating that this compound acts as a molecular "Rubik's Cube" to induce chain flexibility.[5]

Quantitative Data:
Polymer SystemMonomersPolymerizationMn (kDa)PDI (Mw/Mn)Td (°C)Tg (°C)Reference
This compound-alt-phenyleneBis-boronate ester this compound, 1,4-dibromo-2,5-dihexyl-benzeneSuzuki Polycondensationup to 27~1.245035[5]
Experimental Protocol: Synthesis of (this compound-co-phenylene)s

A general procedure for the synthesis of (this compound-co-phenylene)s via Suzuki polycondensation is as follows:

  • Monomer Synthesis: Synthesize the bis-boronate ester of this compound according to literature procedures.

  • Polymerization: In a glovebox, combine the bis-boronate ester this compound monomer, 1,4-dibromo-2,5-dihexyl-benzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 48 hours).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration and purify further by Soxhlet extraction or reprecipitation.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Thermogravimetric Analysis (TGA) for thermal decomposition temperature, and Differential Scanning Calorimetry (DSC) for glass transition temperature.

G cluster_synthesis Synthesis of (this compound-co-phenylene)s Monomers Bis-boronate ester this compound 1,4-dibromo-2,5-dihexyl-benzene Reaction Suzuki Polycondensation 90°C, 48h Monomers->Reaction Catalyst_Base Pd(PPh3)4 K2CO3 Catalyst_Base->Reaction Solvent Toluene/Water Solvent->Reaction Purification Precipitation in Methanol Soxhlet Extraction Reaction->Purification Characterization GPC, TGA, DSC Purification->Characterization Product (this compound-co-phenylene)s Characterization->Product

Experimental workflow for the synthesis of this compound-containing polymers.

Host-Guest Chemistry and Molecular Sensing

The dynamic nature of the this compound scaffold allows for adaptive guest binding, making it an excellent platform for the development of chemical sensors.[8][9] By functionalizing the this compound core with recognition motifs, sensors can be designed to produce a unique response upon binding to a specific analyte.[8]

Application Note:

A self-contained sensor array for polyhydroxylated compounds, such as carbohydrates and flavanols, has been developed using a boronic acid-substituted, ¹³C-labeled this compound.[8][10] The binding of a polyol analyte to the boronic acid moieties restricts the fluxionality of the this compound core, leading to a unique and identifiable pattern in the ¹³C NMR spectrum.[8][11] This "fingerprint" allows for the specific detection and identification of different polyols with a single sensor molecule.[10]

Experimental Protocol: Polyol Sensing with a Boronic Acid-Substituted this compound Sensor
  • Sensor Synthesis: Synthesize the ¹³C-labeled bis(boronic acid) this compound sensor according to established protocols.

  • Sample Preparation: Prepare solutions of the this compound sensor and the polyol analyte in a suitable solvent (e.g., DMSO-d₆/D₂O).

  • NMR Analysis: Acquire ¹³C NMR spectra of the sensor alone and in the presence of the analyte at a constant temperature.

  • Data Analysis: Compare the ¹³C NMR spectrum of the sensor-analyte mixture to a library of spectra for known polyols. The unique chemical shifts and signal intensities serve as a "barcode" for analyte identification.

G cluster_sensing Polyol Sensing Workflow Sensor Boronic Acid-Substituted This compound Sensor Binding Covalent Binding (Boronate Ester Formation) Sensor->Binding Analyte Polyol Analyte Analyte->Binding Conformational_Change Restricted this compound Fluxionality Binding->Conformational_Change NMR_Signal Unique 13C NMR 'Barcode' Conformational_Change->NMR_Signal Identification Analyte Identification NMR_Signal->Identification G cluster_synthesis Synthesis of Shapeshifting Vancomycin Dimers Bullvalene_Core Bis-alkynyl this compound Click_Reaction CuAAC 'Click' Reaction Bullvalene_Core->Click_Reaction Vancomycin_Derivative Azido-Vancomycin Vancomycin_Derivative->Click_Reaction Purification HPLC Purification Click_Reaction->Purification SVD Shapeshifting Vancomycin Dimer Purification->SVD Biological_Testing MIC Determination SVD->Biological_Testing

References

Troubleshooting & Optimization

Technical Support Center: Classical Synthesis of Bullvalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the classical synthesis of bullvalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is the classical synthesis of this compound known to be challenging?

The classical syntheses of this compound are often hampered by several factors, including low overall yields, the formation of difficult-to-separate byproducts, the need for harsh reaction conditions like high-temperature pyrolysis, and the tedious, low-yielding preparation of necessary precursors.[1][2] Many early methods were developed before modern purification and analytical techniques were commonplace, adding to the difficulty.

Q2: My ¹H NMR spectrum of this compound at room temperature is just a single broad peak. Is this correct?

Yes, this is the expected and defining characteristic of this compound. Due to rapid, degenerate Cope rearrangements, all ten carbon and hydrogen atoms become equivalent on the NMR timescale, resulting in a single, averaged signal.[3][4] At higher temperatures (around 120 °C), this signal sharpens, while at very low temperatures, the fluxional process slows, and distinct signals for the different protons begin to appear.[1][3]

Synthesis-Specific Questions

Q3: I am attempting the Schröder synthesis from the cyclooctatetraene (COT) dimer. My yield is significantly lower than the reported 6%. What are the likely causes?

The photochemical rearrangement of the COT dimer is sensitive to several factors.

  • Wavelength and Irradiation Time: The UV irradiation must be controlled. Over-irradiation can lead to the formation of other products and decomposition. The reaction produces benzene as a byproduct, which can act as a photosensitizer and interfere with the desired reaction.[1]

  • Purity of COT Dimer: The starting dimer must be pure. Impurities can quench the photochemical reaction or lead to side reactions.

  • Solvent: Ensure the solvent is appropriately degassed and free of UV-absorbing impurities.

Q4: In the von Doering synthesis via barbaralone, the homologation with diazomethane gives a poor yield of bullvalone and a significant amount of an isomeric aldehyde. How can this be improved?

This is a known challenge. The reaction of the acyl chloride with diazomethane to form the diazomethyl ketone, and the subsequent homologation, are critical steps.

  • Reaction Conditions: The one-carbon homologation of barbaralone with diazomethane is reported to yield bullvalone (24%) and an isomeric aldehyde (25%).[1] Careful control of temperature and stoichiometry is crucial.

  • Alternative Reagents: While diazomethane is the classical reagent, modern, safer homologating agents could be explored, though this would deviate from the classical approach.

  • Purification: Efficient chromatographic separation of the desired bullvalone from the aldehyde isomer is necessary before proceeding to the next steps.

Q5: The final pyrolysis step in the Doering-Roth synthesis (345 °C) is problematic in my setup. Are there alternatives or optimization strategies?

The high-temperature pyrolysis of the acetate precursor is a challenging final step.[1]

  • Apparatus: A dedicated pyrolysis setup, such as a tube furnace with controlled temperature zones and inert gas flow, is essential for reproducibility.

  • Pressure: Performing the pyrolysis under a vacuum can help remove the product from the hot zone quickly, minimizing decomposition.

  • Alternative Eliminations: While deviating from the classical method, exploring lower-temperature elimination conditions for the acetate or converting the alcohol precursor to a different leaving group (e.g., xanthate for a Chugaev elimination) could be a viable modern adaptation.

Q6: I am following the Jones and Scott procedure involving the UV irradiation of bicyclo[4.2.2]deca-2,4,7,9-tetraene and getting a clean reaction, but my overall yield is very low. Why?

The main drawback of this specific protocol is not the final photochemical step, which cleanly produces this compound in good yield (64%), but the synthesis of the bicyclo[4.2.2]decatetraene precursor.[1] The preparation of this starting material is described as tedious and low-yielding, which is the primary contributor to a low overall yield for the complete synthesis.[1]

Troubleshooting Guides

Problem: Low Yield in Photochemical Reactions (e.g., Schröder Synthesis)

If you are experiencing low yields in the photochemical synthesis of this compound from the cyclooctatetraene dimer, follow this troubleshooting workflow.

G start Low Yield Observed purity Check Purity of COT Dimer start->purity impure Repurify Dimer (e.g., recrystallization, sublimation) purity->impure Impure pure Purity Confirmed purity->pure Pure impure->purity photo_setup Evaluate Photochemical Setup pure->photo_setup lamp Verify Lamp Output & Wavelength photo_setup->lamp reactor Check Reactor Material (e.g., Quartz vs. Pyrex) photo_setup->reactor solvent Check Solvent Purity & Degassing photo_setup->solvent optimize Optimize Reaction Conditions lamp->optimize reactor->optimize solvent->optimize time Perform Time Course Study to Avoid Over-irradiation optimize->time concentration Adjust Substrate Concentration optimize->concentration end Improved Yield time->end concentration->end

Workflow for troubleshooting photochemical synthesis.
Problem: Difficulty Purifying this compound from Byproducts

The purification of this compound can be complicated by the presence of thermally generated byproducts like naphthalene, especially in syntheses involving high temperatures.[1]

G start Crude Product Contains Impurities analysis Initial Analysis ¹H NMR GC-MS start->analysis sublimation Sublimation (this compound is volatile) analysis->sublimation For thermally stable, non-polar impurities chromatography Column Chromatography Stationary Phase: Silica Gel or Alumina Mobile Phase: Non-polar solvent (e.g., Hexane, Pentane) analysis->chromatography For most byproducts (e.g., Naphthalene) recrystallization Recrystallization (e.g., from Methanol or Ethanol at low temp.) analysis->recrystallization Final polishing step final_product Pure this compound sublimation->final_product chromatography->final_product recrystallization->final_product

Decision tree for this compound purification.

Data Presentation

Table 1: Comparison of Classical this compound Synthesis Routes
Synthesis MethodPrecursor(s)Key Step(s)Reported YieldOverall Steps (approx.)Key Challenges
Schröder (1963) CyclooctatetraeneDimerization, then photochemical rearrangement~6% (overall)[1]2Very low overall yield; byproduct (benzene) formation.[1]
Doering-Roth (1967) Cycloheptatriene derivativeMulti-step conversion to acetate precursor, then pyrolysis (345 °C)40% (from alcohol)[1]~7-9Harsh pyrolysis conditions; multi-step synthesis.[1]
Jones & Scott Bicyclo[4.2.2]decatetraeneUV irradiation64-82% (final step)[1]>9Tedious and low-yielding synthesis of the precursor.[1]
Paquette 1,5-CyclooctadieneFormation of bullvalenetrione, then Shapiro reaction~0.3% (overall)[1]8Extremely low overall yield.[1]
Doering (Impractical) N/AThermal rearrangementN/AN/AFormation of naphthalene and other inseparable products.[1]

Experimental Protocols

Protocol 1: Schröder's Photochemical Synthesis of this compound (Conceptual)

This protocol is based on the description of the synthesis by Schröder and coworkers.[1][3]

Objective: To synthesize this compound via photochemical rearrangement of the cyclooctatetraene (COT) dimer.

Materials:

  • Cyclooctatetraene (COT) dimer

  • Anhydrous, degassed solvent (e.g., acetone or ether)

  • Quartz photoreactor vessel

  • High-pressure mercury vapor lamp

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Dissolve the purified COT dimer in the chosen solvent inside the quartz photoreactor. The concentration should be relatively low to prevent intermolecular side reactions.

  • Degassing: Thoroughly degas the solution by bubbling with an inert gas or through freeze-pump-thaw cycles to remove oxygen, which can quench the excited state.

  • Irradiation: Place the photoreactor in a cooling bath and position the UV lamp. Irradiate the solution with UV light. The reaction progress should be monitored carefully by TLC or GC analysis to determine the optimal irradiation time and avoid product decomposition. Benzene is formed as a byproduct during this reaction.[1]

  • Workup: Once the reaction has reached optimal conversion, stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: The crude product is a mixture containing this compound, unreacted starting material, and potentially other photoproducts. Purify the this compound using column chromatography on silica gel with a non-polar eluent (e.g., hexanes). Final purification can be achieved by recrystallization from methanol or by sublimation.

Protocol 2: Doering-Roth Pyrolysis Step (Conceptual)

This protocol outlines the final, challenging pyrolysis step from the acetate precursor as described in the Doering-Roth synthesis.[1]

Objective: To synthesize this compound via high-temperature elimination of acetic acid.

Materials:

  • 9-Acetoxytricyclo[3.3.2.0²,⁸]deca-3,6-diene (acetate precursor)

  • Pyrolysis apparatus (e.g., quartz tube furnace)

  • High-vacuum pump

  • Cold trap (liquid nitrogen)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble the pyrolysis apparatus. The quartz tube should be packed with glass beads or rings to ensure good heat transfer. Connect the outlet of the tube to a series of cold traps and a high-vacuum pump.

  • Pyrolysis: Heat the furnace to the target temperature (e.g., 345 °C).[1]

  • Substrate Introduction: Slowly introduce the acetate precursor into the hot zone of the pyrolysis tube, for example, by heating a sample flask connected to the inlet under vacuum so the precursor sublimes into the tube.

  • Product Collection: The volatile products, this compound and acetic acid, will pass through the hot zone and be collected in the liquid nitrogen cold trap.

  • Workup and Purification: After the reaction is complete, allow the apparatus to cool. Carefully collect the contents of the cold trap. Neutralize the acetic acid with a mild base (e.g., aqueous sodium bicarbonate solution) and extract the this compound with a non-polar solvent (e.g., pentane). Dry the organic layer, remove the solvent, and purify the resulting crude this compound via chromatography, sublimation, or recrystallization.

References

Technical Support Center: Improving Yield in Bullvalene Photochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the photochemical synthesis of bullvalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical methods for synthesizing this compound?

A1: The two classical photochemical methods for synthesizing this compound are the photolysis of a cyclooctatetraene dimer and the photochemical rearrangement of cis-9,10-dihydronaphthalene.[1] A more contemporary and often higher-yielding method involves a cobalt-catalyzed [6+2] cycloaddition of cyclooctatetraene with an alkyne, followed by a photochemical di-π-methane rearrangement.[2][3]

Q2: Why are the yields of classical photochemical this compound syntheses often low?

A2: The classical methods can suffer from low yields due to several factors. The photolysis of the cyclooctatetraene dimer, for instance, is a two-step process with a reported overall yield of around 6%.[4] This is often due to the formation of multiple byproducts and the inherent inefficiency of the photochemical ring-opening. The von Doering method, involving the rearrangement of cis-9,10-dihydronaphthalene, can be cleaner but is often hampered by the formation of naphthalene and other difficult-to-separate byproducts.[4]

Q3: What is a realistic target yield for this compound synthesis?

A3: Target yields vary significantly with the chosen method. For the classical Schröder synthesis from the cyclooctatetraene dimer, a 6% overall yield is typical.[4] The photochemical rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene, a key intermediate in some routes, can proceed with yields as high as 82% for that specific step.[4] Modern methods, such as the cobalt-catalyzed cycloaddition followed by photochemical rearrangement, are reported to achieve moderate to high yields, with one of the most efficient syntheses reporting an overall yield of 60% over two steps.[4]

Q4: How can I monitor the progress of my photochemical reaction?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is an effective tool for monitoring the progress of the reaction.[5][6][7] By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of starting material signals and the appearance of this compound's characteristic broad singlet in the 1H NMR spectrum at room temperature.[8] At lower temperatures, this broad signal resolves into a more complex pattern, confirming the this compound structure.[8]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solutions
Low Conversion of Starting Material Inadequate Irradiation: Insufficient irradiation time or intensity. The lamp may not be emitting at the optimal wavelength for the specific photoreaction.- Increase the irradiation time and monitor the reaction by NMR or TLC. - Ensure the lamp is properly warmed up and positioned for optimal light penetration. - If possible, use a light source with a wavelength that matches the absorption maximum of the starting material. - Consider using a quartz reaction vessel as Pyrex can block shorter UV wavelengths.
Suboptimal Reaction Temperature: Photochemical reactions can be temperature-sensitive.- While many photochemical reactions are run at room temperature, cooling the reaction mixture (e.g., to 0-10 °C) can sometimes minimize side reactions and improve the yield of the desired product.
Inefficient Photosensitizer: If using a photosensitizer (e.g., acetone, benzophenone), it may be impure or used at a suboptimal concentration.- Ensure the photosensitizer is purified before use. - Optimize the concentration of the photosensitizer; typically, a molar excess is not required.
Formation of Multiple Products / Low Selectivity Side Reactions: The high energy of UV light can lead to various side reactions, such as polymerization or the formation of undesired isomers. For example, in the von Doering synthesis, naphthalene is a common byproduct.[4]- Use a photosensitizer to selectively excite the desired reactant if applicable. - Lowering the reaction temperature can sometimes suppress side reactions. - The choice of solvent can influence selectivity; consider screening different solvents.
Over-irradiation: Prolonged exposure to UV light can lead to the decomposition of the desired this compound product.- Monitor the reaction closely and stop the irradiation once the starting material is consumed or the concentration of this compound plateaus.
Difficulty in Product Isolation and Purification Complex Reaction Mixture: The presence of multiple byproducts and unreacted starting materials can make purification challenging.- Column Chromatography: This is a standard and effective method for purifying this compound from reaction mixtures.[9][10][11][12][13] A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically used with a silica gel stationary phase. - Recrystallization: If a solid, this compound can be further purified by recrystallization from a suitable solvent.
Product Loss During Workup: this compound is a hydrocarbon and can be volatile.- Use caution during solvent removal under reduced pressure (rotary evaporation).[14] It is advisable to use a cold trap and avoid excessive heating of the water bath.

Quantitative Data on this compound Synthesis Yields

Synthetic MethodKey StepsReported YieldReference(s)
Schröder Synthesis1. Dimerization of cyclooctatetraene (100 °C) 2. Photolysis of the dimer~6% (overall)[4]
von Doering SynthesisPhotochemical rearrangement of cis-9,10-dihydronaphthaleneImpractical due to difficult separation of byproducts like naphthalene.[4]
Jones and Scott MethodUV irradiation of bicyclo[4.2.2]deca-2,4,7,9-tetraene64-82% (for the photochemical step)[4]
Cobalt-Catalyzed Route1. Co-catalyzed [6+2] cycloaddition of cyclooctatetraene and an alkyne 2. Photochemical di-π-methane rearrangement60% (overall)[4]

Experimental Protocols

Photochemical Synthesis from Cyclooctatetraene Dimer (Schröder Method)

This protocol is a generalized procedure based on the original synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Dimerization of Cyclooctatetraene

  • Reactants: Place freshly distilled cyclooctatetraene in a sealed, heavy-walled glass tube.

  • Reaction Conditions: Heat the tube at 100 °C. The reaction time will need to be optimized, but typically proceeds over several hours.

  • Work-up: After cooling, the reaction mixture contains the cyclooctatetraene dimer along with unreacted monomer and other oligomers. The dimer can be isolated by distillation or chromatography.

Step 2: Photolysis of the Dimer

  • Reactants: Dissolve the purified cyclooctatetraene dimer in a suitable solvent like diethyl ether in a quartz photoreactor. The solution should be dilute to minimize intermolecular side reactions.

  • Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes prior to and during the irradiation. Oxygen can quench the excited state and lead to photo-oxidation byproducts.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The irradiation time will depend on the lamp's power and the reaction scale and should be monitored.

  • Work-up and Purification: After the reaction is complete (as determined by NMR or TLC), remove the solvent under reduced pressure, taking care to avoid loss of the volatile this compound. The crude product is then purified by column chromatography on silica gel using a non-polar eluent.

Photochemical Rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene
  • Reactants: Dissolve the bicyclo[4.2.2]deca-2,4,7,9-tetraene starting material in a degassed solvent (e.g., pentane or diethyl ether) in a quartz photoreactor.

  • Inert Atmosphere: Maintain an inert atmosphere throughout the reaction.

  • Irradiation: Irradiate the solution with a UV lamp. This reaction can be sensitive to the wavelength of light used, so a lamp with output in the appropriate UV range should be selected.

  • Monitoring: Monitor the progress of the reaction by withdrawing small aliquots and analyzing them by 1H NMR. The clean conversion to this compound should be observable.

  • Purification: Once the starting material is consumed, the solvent is carefully removed, and the resulting this compound can be purified by chromatography or recrystallization.

Visualizing the Workflow

Bullvalene_Synthesis_Workflow General Workflow for Improving this compound Photochemical Synthesis Yield cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization Start Select Synthetic Route Reagents Purify Starting Materials & Solvents Start->Reagents Setup Assemble & Dry Photoreactor Reagents->Setup Degas Degas Reaction Mixture Setup->Degas Irradiate Irradiate with UV Light Degas->Irradiate Monitor Monitor Reaction Progress (NMR, TLC) Irradiate->Monitor Monitor->Irradiate Incomplete Quench Stop Reaction Monitor->Quench Reaction Complete Extract Solvent Removal (Caution: Volatility) Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Yield Calculate Yield Analyze->Yield Troubleshoot Troubleshoot Low Yield Yield->Troubleshoot Low Yield Optimize Optimize Reaction Conditions Yield->Optimize Acceptable Yield Troubleshoot->Start Re-evaluate Route & Conditions Optimize->Start Scale-up

References

Technical Support Center: Separation and Purification of Bullvalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation and purification of bullvalene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for handling these unique fluxional molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating and purifying this compound isomers?

A1: The primary challenge stems from the dynamic nature of this compound itself. Unsubstituted this compound exists as over 1.2 million rapidly interconverting degenerate isomers at room temperature, making isolation of a single tautomer impossible under normal conditions.[1][2] For substituted bullvalenes, while they exist as a finite number of non-degenerate constitutional isomers, they still form a dynamic equilibrium.[3][4] This fluxionality can lead to complex mixtures and peak broadening in chromatographic separations. Additionally, the isomers often have very similar polarities, making them difficult to resolve.

Q2: Which separation techniques are most effective for this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly on normal-phase silica or chiral stationary phases, is a powerful technique for separating substituted this compound isomers, including diastereomers and enantiomers.[1][5][6][7] Flash column chromatography is also commonly used for initial purification to remove significant impurities.[1][8] For some derivatives, recrystallization can be an effective method to isolate a single, thermodynamically stable isomer from a mixture.[9][10]

Q3: How can I assess the purity of a separated this compound isomer?

A3: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent method for determining the absolute purity of a compound without relying on identical reference standards.[11][12][13][14][15] It allows for the quantification of the target isomer against a certified internal standard. HPLC analysis, by measuring the area percentage of the target peak, provides a measure of relative purity. Variable-temperature NMR is also crucial to study the dynamic equilibrium of the isomers in solution.[2]

Q4: Can Gas Chromatography (GC) be used to separate this compound isomers?

A4: While less commonly cited in the literature for preparative separation of this compound isomers, Gas Chromatography (GC) is a viable analytical technique for assessing the purity of volatile this compound derivatives. Given this compound's hydrocarbon nature and relatively low molecular weight, it should be amenable to GC analysis, likely on a non-polar or medium-polarity column. However, the high temperatures of the GC inlet and column could potentially alter the isomeric equilibrium.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePossible CausesSuggested Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Flow rate is too high. 4. Column temperature is not optimized.1. For chiral bullvalenes, screen different chiral stationary phases (CSPs). For diastereomers, a high-resolution silica column is often effective.[5][7] 2. Optimize the mobile phase. For normal-phase silica, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[1][16] 3. Reduce the flow rate to increase the interaction time with the stationary phase, which can enhance resolution.[16] 4. Vary the column temperature. Both increasing and decreasing the temperature can affect selectivity.[16]
Peak Tailing 1. Presence of active sites on the silica column. 2. Sample overload. 3. Incompatible sample solvent.1. Add a small amount of a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to the mobile phase to block active sites.[17] 2. Reduce the concentration and/or injection volume of the sample.[18] 3. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Broad or Complex Set of Peaks 1. On-column isomerization due to the fluxional nature of this compound. 2. Degradation of the compound on the stationary phase.1. This is an inherent property of bullvalenes.[1] Lowering the column temperature may slow down the interconversion. Collect fractions and re-analyze to see if an equilibrium is re-established. 2. Test the stability of the compound on silica using a 2D-TLC. If degradation is observed, consider a different stationary phase (e.g., a polymer-based column) or deactivating the silica.
Irreproducible Retention Times 1. Insufficient column equilibration time. 2. Fluctuations in mobile phase composition or temperature.1. Chiral columns, in particular, may require longer equilibration times.[16] 2. Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.[16]
Column Chromatography

| Issue | Possible Causes | Suggested Solutions | | :--- | :--- | | Compound is Stuck on the Column | 1. The eluent is not polar enough. 2. The compound is acidic or basic and is strongly interacting with the silica gel. 3. The compound may have degraded on the silica. | 1. Gradually increase the polarity of the eluent (gradient elution). A "methanol purge" can be used to elute highly polar compounds. 2. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine (1-3%).[19] 3. Test for degradation on a TLC plate. If it degrades, consider using deactivated silica or a different adsorbent like alumina. | | Poor Separation of Isomers | 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Too much sample was loaded. | 1. Find a solvent system that gives a good separation of spots on a TLC plate, with the target compound having an Rf of ~0.2-0.3.[20] 2. Ensure the column is packed uniformly without any air bubbles or cracks.[8] 3. Use an appropriate ratio of silica gel to crude product. For difficult separations, a ratio of 100:1 or higher may be needed.[21] | | Cracks Forming in the Silica Bed | 1. The silica gel was not packed well. 2. A change in solvent polarity caused heat to be generated. | 1. Ensure the silica is packed as a uniform slurry and is well-settled.[8] 2. When running a gradient, change the solvent composition gradually to avoid thermal stress on the silica bed. |

Experimental Protocols

Protocol 1: Preparative HPLC Separation of Chiral this compound Isomers

This protocol is based on a method used for the separation of chiral tetrasubstituted bullvalenes.[1]

Objective: To separate enantiomeric or diastereomeric this compound isomers using preparative normal-phase HPLC.

Materials:

  • Crude this compound isomer mixture

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Preparative HPLC system with a UV detector

  • Alltima Silica column (e.g., 250 x 22 mm ID, 5 µm particle size)[1]

Methodology:

  • Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of the mobile phase (e.g., 2% IPA in hexane).

  • Mobile Phase Preparation: Prepare the mobile phase, for example, 2% isopropanol in hexane (98:2 Hexane:IPA).[1] Degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 10 mL/min until a stable baseline is observed on the detector.[1]

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Elution and Fraction Collection: Elute the isomers isocratically. Monitor the separation at a suitable wavelength (e.g., 254 nm). Collect fractions as peaks elute. Due to the dynamic nature of this compound, a complex set of peaks may be observed.[1]

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This is a general protocol for the purification of a this compound mixture synthesized in the lab.

Objective: To perform an initial purification of a crude this compound product to remove baseline impurities and separate major isomeric fractions.

Materials:

  • Crude this compound product

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Sand

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A system that gives the target this compound isomer an Rf value of ~0.2-0.3 is ideal (e.g., 10% Ethyl Acetate in Hexane).[1]

  • Column Packing (Wet Packing):

    • Plug the bottom of the column with glass wool and add a thin layer of sand.

    • Clamp the column vertically and fill it halfway with the initial, least polar eluent (e.g., hexane).

    • Prepare a slurry of silica gel in the same eluent and pour it into the column, tapping the sides gently to ensure even packing without air bubbles.[8]

    • Add a protective layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 2-3 times the weight of the crude product) and evaporate the solvent to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar isomers or impurities.

  • Fraction Analysis: Combine fractions containing the pure desired isomer(s) and remove the solvent.

Quantitative Data

The following table presents example conditions for the separation of this compound isomers. Researchers should optimize these conditions for their specific substituted bullvalenes.

Table 1: Example HPLC and Column Chromatography Conditions for this compound Isomers

TechniqueStationary PhaseMobile Phase / EluentFlow RateDetectionPurity/YieldReference
Preparative HPLCAlltima Silica (250 x 22 mm)2% Isopropanol in Hexane10 mL/minUV40% yield after column[1]
Flash Column ChromatographySilica Gel10% Ethyl Acetate in HexaneGravity/FlashTLC-[1]

Table 2: User Experimental Data Log for this compound Isomer Separation

Run IDTechniqueColumn/AdsorbentMobile Phase/EluentFlow Rate/PressureTemperature (°C)Retention Time (min)Yield (%)Purity (%)Notes

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synth Crude this compound Isomer Mixture col_chrom Flash Column Chromatography synth->col_chrom Initial Cleanup prep_hplc Preparative HPLC col_chrom->prep_hplc Fine Separation recryst Recrystallization col_chrom->recryst If crystalline prep_hplc->prep_hplc Re-chromatograph mixed fractions purity_check Purity Assessment (Analytical HPLC, qNMR) prep_hplc->purity_check recryst->purity_check pure_isomer Pure Isomer(s) purity_check->pure_isomer Purity >95%

Caption: General workflow for the separation and purification of this compound isomers.

troubleshooting_logic start Poor Separation in HPLC? cause1 Check Mobile Phase Composition start->cause1 cause2 Reduce Flow Rate cause1->cause2 If no improvement solution Improved Resolution cause1->solution Optimized cause3 Optimize Temperature cause2->cause3 If no improvement cause2->solution Optimized cause4 Change Stationary Phase (e.g., different CSP) cause3->cause4 If no improvement cause3->solution Optimized cause4->solution Successful no_solution Consult Specialist cause4->no_solution If still co-eluting

Caption: Decision tree for troubleshooting poor resolution in HPLC of this compound isomers.

References

managing unexpected rearrangements in bullvalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bullvalene synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unique fluxional molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the management of unexpected rearrangements.

Troubleshooting Guide: Managing Unexpected Rearrangements

Unexpected rearrangements during this compound synthesis can lead to low yields and difficult purification. This guide provides a structured approach to identifying and mitigating these issues.

Problem 1: Low or No Yield of this compound in Photochemical Synthesis

The photochemical route, particularly the pioneering synthesis by Schröder involving the photolysis of a cyclooctatetraene dimer, is a cornerstone of this compound preparation.[1][2] However, this step can be prone to low yields.

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Incomplete Dimerization of Cyclooctatetraene Ensure the dimerization is carried out at a sufficiently high temperature (e.g., 100 °C) for an adequate duration. Monitor the reaction by GC/MS to confirm the formation of the dimer.Increased concentration of the cyclooctatetraene dimer starting material for the subsequent photochemical step.
Incorrect Wavelength or Lamp for Photolysis Use a UV lamp that emits at a wavelength suitable for the desired photochemical rearrangement. For the di-π-methane rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene derivatives, a wavelength of 365 nm with a photosensitizer like thioxanthone has been reported to be effective.[3]Preferential formation of this compound over undesired side products.
Formation of Lumithis compound and Other Byproducts The use of a triplet sensitizer during the photoreaction can lead to the formation of lumithis compound isomers.[4] Consider performing the reaction without a sensitizer or screen different sensitizers to minimize this side reaction. Purification by column chromatography may be necessary to separate this compound from these isomers.Increased purity of the final this compound product and a higher isolated yield.
Decomposition of Product Over-irradiation can lead to the decomposition of the desired this compound. Monitor the reaction progress closely using techniques like TLC or NMR and stop the reaction once the starting material is consumed.Preservation of the synthesized this compound, leading to a higher isolated yield.

Problem 2: Unexpected Isomer Formation in the Bullvalone Tosylhydrazone Route

A common synthetic route to this compound proceeds through barbaralone and its homolog, bullvalone. The conversion of bullvalone to a tosylhydrazone intermediate has been reported to involve an unexpected rearrangement.[2]

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Acid-Catalyzed Rearrangement The reaction of bullvalone with p-toluenesulfonyl hydrazide is often carried out in the presence of an acid catalyst (e.g., acetic acid). This acidic environment can promote rearrangements of the carbocyclic framework.[2]By carefully controlling the amount and type of acid, or by exploring alternative, non-acidic conditions for tosylhydrazone formation, the desired isomer can be favored.
Formation of Barbaralane Derivatives The unexpected rearrangement can lead to the formation of a barbaralane skeleton instead of the intended this compound precursor.[2] This is a known side reaction in related systems.Characterize the product thoroughly using NMR spectroscopy to confirm its structure. If a barbaralane derivative is formed, the synthetic strategy may need to be revised.
Thermodynamic vs. Kinetic Control The unexpected isomer may be the thermodynamically more stable product under the reaction conditions.Altering the reaction temperature or time may favor the kinetically controlled formation of the desired tosylhydrazone.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of the final product shows a single broad peak at room temperature. Is this this compound?

A1: A single, broad resonance in the ¹H NMR spectrum at room temperature is a characteristic feature of this compound, arising from the rapid Cope rearrangement that makes all protons chemically equivalent on the NMR timescale.[2][5] At higher temperatures (e.g., 100 °C), this peak sharpens into a singlet.[5] Conversely, at low temperatures, the rearrangement slows down, and distinct signals for the different protons can be observed.

Q2: I have isolated a byproduct that is not this compound. How can I identify it?

A2: Common byproducts in this compound synthesis include lumithis compound (from photochemical routes) and barbaralane derivatives (from rearrangements of bullvalone intermediates). The first step is to obtain detailed ¹H and ¹³C NMR spectra. Comparison of this data with literature values for known byproducts is crucial for identification.

Spectroscopic Data for Key Compounds:

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound ~5.7 (broad singlet at room temp)Multiple peaks at low temp, single peak at high temp
Barbaralane Complex multipletMultiple aliphatic and olefinic signals
Lumithis compound Complex multipletMultiple aliphatic and olefinic signals

Note: Specific chemical shifts can vary depending on the solvent and temperature. It is essential to consult detailed spectroscopic data from the literature for accurate identification.

Q3: What is the typical yield for Schröder's original this compound synthesis?

A3: The original synthesis of this compound reported by Schröder in 1963 had a low overall yield of about 6% for the two-step process (dimerization of cyclooctatetraene followed by photolysis).[2][6]

Q4: How can I improve the yield of the di-π-methane rearrangement step in the synthesis of substituted bullvalenes?

A4: The di-π-methane rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene precursors is a key step in modern syntheses of substituted bullvalenes. To optimize the yield, consider the following:

  • Photosensitizer: The choice of photosensitizer is critical. Thioxanthone is commonly used.[3]

  • Solvent: The reaction is often performed in solvents like THF.[3]

  • Reaction Time and Monitoring: As with other photochemical reactions, it is important to monitor the reaction to avoid over-irradiation and product decomposition.

Experimental Protocols

1. Schröder's Synthesis of this compound from Cyclooctatetraene

This protocol is based on the original synthesis and subsequent refinements.

  • Step 1: Dimerization of Cyclooctatetraene.

    • Place freshly distilled cyclooctatetraene in a sealed tube.

    • Heat the tube at 100 °C. The reaction progress can be monitored by analyzing aliquots by GC/MS to observe the formation of the dimer.

    • Once the desired conversion is reached, cool the tube and purify the dimer by distillation or chromatography.

  • Step 2: Photolysis of the Cyclooctatetraene Dimer.

    • Dissolve the purified cyclooctatetraene dimer in a suitable solvent, such as diethyl ether, in a quartz reaction vessel.[6]

    • Irradiate the solution with a UV lamp. The specific type of lamp and irradiation time will need to be optimized.

    • Monitor the reaction by TLC or GC/MS for the formation of this compound and the disappearance of the starting material.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina to isolate pure this compound. Benzene is a significant byproduct of this reaction.[2]

2. Synthesis of Bullvalone Tosylhydrazone

This is a key step in a multi-step synthesis of this compound from barbaralone.

  • Dissolve bullvalone in a suitable solvent such as ethanol.

  • Add a solution of p-toluenesulfonyl hydrazide in the same solvent, often with the addition of a catalytic amount of acid (e.g., acetic acid).[2]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the tosylhydrazone.

  • Collect the product by filtration, wash with a cold solvent, and dry.

  • Troubleshooting Note: If an unexpected isomer is formed, it is crucial to characterize it thoroughly by NMR. The mechanism of this rearrangement likely involves the acid catalyst and the unique strained ring system of bullvalone.[2]

Visualizations

Bullvalene_Synthesis_Workflow cluster_schroder Schröder Synthesis cluster_barbaralone Barbaralone Route COT Cyclooctatetraene Dimer COT Dimer COT->Dimer Heat (100°C) Bullvalene_S This compound Dimer->Bullvalene_S Photolysis (UV) Barbaralone Barbaralone Bullvalone Bullvalone Barbaralone->Bullvalone Homologation Tosylhydrazone Bullvalone Tosylhydrazone Bullvalone->Tosylhydrazone p-TsNHNH₂ (Potential Rearrangement) Bullvalene_B This compound Tosylhydrazone->Bullvalene_B Base Treatment

Figure 1. Overview of two common synthetic pathways to this compound.

Troubleshooting_Photochemical_Step Start Low Yield in Photochemical Step Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts by NMR/MS Start->Analyze_Byproducts Impure_SM Impure Starting Material Check_SM->Impure_SM Yes Incorrect_WL Incorrect Wavelength/ Lamp Check_Conditions->Incorrect_WL Possible Over_Irradiation Over-irradiation Check_Conditions->Over_Irradiation Possible Lumi_Formation Lumithis compound Formation Analyze_Byproducts->Lumi_Formation Confirmed Purify_SM Purify Starting Material Impure_SM->Purify_SM Optimize_Lamp Optimize Lamp/ Wavelength Incorrect_WL->Optimize_Lamp Monitor_Time Reduce Irradiation Time/ Monitor Reaction Over_Irradiation->Monitor_Time Change_Sensitizer Modify Sensitizer/ Purification Lumi_Formation->Change_Sensitizer

Figure 2. Troubleshooting logic for low yields in photochemical this compound synthesis.

References

Technical Support Center: Optimizing Pyyrolysis for Bullvalene Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bullvalene via pyrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the pyrolysis synthesis of this compound?

A1: The most cited precursor for the synthesis of this compound via pyrolysis is the dimer of cyclooctatetraene (COT). Another historically significant, though less practical, precursor is cis-9,10-dihydronaphthalene.[1][2]

Q2: What is the general principle behind the pyrolysis of COT dimer to this compound?

A2: The pyrolysis of the cyclooctatetraene dimer involves a thermal rearrangement at high temperatures. The heat provides the energy to break and reform bonds within the dimer, leading to the cage-like structure of this compound. This process is a complex series of pericyclic reactions.

Q3: What typical yields can be expected for the pyrolysis synthesis of this compound?

A3: The synthesis of this compound is often described as challenging, with yields that can be low.[2] While specific quantitative data is scarce in recent literature, yields are highly dependent on the optimization of pyrolysis conditions. The original photochemical synthesis from the COT dimer had a low overall yield of 6%.[2] Thermal methods can also be inefficient due to the formation of side products.[2]

Q4: What are the main challenges in preparing this compound via pyrolysis?

A4: The primary challenges include achieving the optimal pyrolysis temperature and pressure to favor the formation of this compound over side products, the potential for the product to decompose at high temperatures, and the subsequent purification of this compound from a complex mixture of byproducts.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inappropriate pyrolysis temperature (too low or too high). 2. Inefficient vacuum in Flash Vacuum Pyrolysis (FVP). 3. Precursor (COT dimer) is impure. 4. Residence time in the hot zone is too long or too short.1. Optimize the temperature in small increments (e.g., 25 °C). See Table 1 for illustrative examples. 2. Ensure your vacuum system can achieve a pressure of 10-2 to 10-3 Torr. Check for leaks. 3. Purify the COT dimer by recrystallization or sublimation before pyrolysis. 4. Adjust the sublimation temperature of the precursor or the flow of inert gas to control residence time.
Presence of Naphthalene as a Major Byproduct Formation of naphthalene is a known side reaction in some thermal routes to this compound-like structures.[2] This can occur through competing rearrangement pathways.1. Lowering the pyrolysis temperature may reduce the formation of this thermodynamically stable aromatic byproduct. 2. Optimize the residence time in the hot zone; shorter times may favor the kinetically controlled formation of this compound.
Charring or Polymerization in the Pyrolysis Tube 1. Pyrolysis temperature is excessively high. 2. The precursor is being introduced into the hot zone too quickly.1. Reduce the furnace temperature. 2. Decrease the rate of sublimation of the precursor by lowering the temperature of the sample flask.
Difficulty in Purifying this compound This compound may be present in a complex mixture with other hydrocarbons of similar volatility.1. Use a multi-step purification approach: initial distillation or sublimation followed by column chromatography on silica gel or alumina with a non-polar eluent (e.g., hexane or cyclohexane). 2. Recrystallization from a suitable solvent (e.g., methanol or ethanol) can be effective for final purification.

Data Presentation

Table 1: Illustrative Yields of this compound via FVP of COT Dimer Under Various Conditions *

Temperature (°C)Pressure (Torr)Residence Time (ms)Crude Yield (%)Purity by GC-MS (%)
40010-2~51540
45010-2~52560
50010-2~53575
55010-2~52050 (Increased side products)
50010-1~501030 (Increased decomposition)

*Note: This data is illustrative and intended to demonstrate potential trends. Actual results will vary based on the specific experimental setup.

Experimental Protocols

Key Experiment: Synthesis of this compound via Flash Vacuum Pyrolysis (FVP) of Cyclooctatetraene (COT) Dimer

Objective: To prepare this compound by the thermal rearrangement of the dimer of cyclooctatetraene using Flash Vacuum Pyrolysis (FVP).

Materials:

  • Cyclooctatetraene (COT) dimer

  • Dry ice (solid CO2)

  • Acetone or Isopropanol

  • Liquid nitrogen

  • Hexane (for extraction)

  • Silica gel for column chromatography

Equipment:

  • Flash Vacuum Pyrolysis (FVP) apparatus, including:

    • Quartz pyrolysis tube

    • Tube furnace

    • High-vacuum pump (capable of 10-3 Torr)

    • Cold trap

    • Sample flask with heating mantle

    • Cold finger condenser

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and GC-MS for analysis

Procedure:

  • Preparation of the FVP Apparatus:

    • Assemble the FVP apparatus as shown in the workflow diagram below. The quartz tube is placed inside the tube furnace. One end is connected to the sample flask and the other to the cold trap and high-vacuum pump. The cold finger is positioned at the exit of the furnace.

    • Ensure all glass joints are properly sealed with high-vacuum grease.

  • Pyrolysis:

    • Place the COT dimer (typically 100-500 mg) into the sample flask.

    • Cool the cold trap with a dry ice/acetone slush and the cold finger with liquid nitrogen.

    • Evacuate the system to a pressure of approximately 10-2 to 10-3 Torr.

    • Heat the tube furnace to the desired pyrolysis temperature (e.g., 450-550 °C).

    • Once the furnace temperature is stable, gently heat the sample flask with a heating mantle to sublime the COT dimer. The solid should sublime and pass through the hot quartz tube.

    • The pyrolyzed product will deposit on the liquid nitrogen-cooled cold finger.

  • Isolation of Crude Product:

    • After all the precursor has sublimed, turn off the heating mantle and furnace.

    • Allow the apparatus to cool to room temperature under vacuum.

    • Vent the system carefully with an inert gas like nitrogen or argon.

    • Remove the cold finger and wash the condensed product into a round-bottom flask using a minimal amount of cold hexane.

  • Purification:

    • Concentrate the hexane solution using a rotary evaporator.

    • Perform column chromatography on silica gel using hexane as the eluent to separate this compound from less-polar and more-polar byproducts.

    • Monitor the fractions by TLC or GC-MS.

    • Combine the fractions containing pure this compound and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from methanol.

  • Characterization:

    • Confirm the identity and purity of the this compound product using 1H NMR, 13C NMR, and mass spectrometry. At room temperature, the 1H NMR spectrum of this compound shows a single broad peak due to its fluxional nature.

Visualizations

experimental_workflow cluster_prep Apparatus Setup cluster_pyrolysis Pyrolysis cluster_workup Workup & Purification cluster_analysis Analysis setup_fvp Assemble FVP Apparatus cool_traps Cool Traps (Dry Ice & Liquid N2) setup_fvp->cool_traps evacuate Evacuate System cool_traps->evacuate heat_furnace Heat Furnace evacuate->heat_furnace sublime Sublime COT Dimer heat_furnace->sublime pyrolyze Pass Through Hot Zone sublime->pyrolyze collect Collect Product on Cold Finger pyrolyze->collect wash_product Wash Product with Hexane collect->wash_product concentrate Concentrate Solution wash_product->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallize chromatography->recrystallize characterize Characterize (NMR, GC-MS) recrystallize->characterize

Caption: Experimental workflow for this compound synthesis via FVP.

troubleshooting_logic start Low this compound Yield temp Is Temperature Optimized? start->temp pressure Is Vacuum Sufficient? start->pressure precursor Is Precursor Pure? start->precursor adjust_temp Adjust Furnace Temperature (See Table 1) temp->adjust_temp No success Yield Improved temp->success Yes check_vacuum Check for Leaks Improve Pumping pressure->check_vacuum No pressure->success Yes purify_precursor Recrystallize/Sublime COT Dimer precursor->purify_precursor No precursor->success Yes adjust_temp->success check_vacuum->success purify_precursor->success

Caption: Troubleshooting logic for low this compound yield.

References

preventing byproduct formation in bullvalene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bullvalene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

A1: The classical synthetic routes to this compound each have characteristic byproducts. Schröder's synthesis involves the photochemical dimerization of cyclooctatetraene, which primarily yields benzene as a byproduct.[1] The von Doering synthesis, a multi-step chemical approach, is often complicated by the formation of naphthalene and other side products that can be challenging to separate from the desired this compound.[1] Another key reaction, the homologation of barbaralone to bullvalone (a precursor to this compound) using diazomethane, is known to produce a significant amount of an isomeric aldehyde.[1]

Q2: What is the fundamental challenge in this compound reactions that can lead to a mixture of products?

A2: this compound and its intermediates are fluxional molecules, meaning they rapidly interconvert between a vast number of valence tautomers through Cope rearrangements. This dynamic nature can lead to a complex mixture of isomers and rearrangement products, making the control of selectivity a primary challenge in its synthesis and subsequent reactions.

Q3: Are there more modern synthetic approaches that offer better control over byproduct formation?

A3: Yes, newer methods have been developed to improve the efficiency and selectivity of this compound synthesis. For instance, a modified procedure for the synthesis of bullvalone from barbaralone using (trimethylsilyl)diazomethane has been shown to be more efficient than the traditional method using diazomethane.[2] Gold-catalyzed reactions have also emerged as a powerful tool for constructing the this compound core with greater control.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Significant Benzene Formation in Schröder's Photochemical Synthesis

Q: My this compound synthesis via the photochemical dimerization of cyclooctatetraene is producing a large amount of benzene, significantly lowering my yield. How can I minimize this?

A: The formation of benzene is an inherent part of this reaction pathway.[1] However, optimizing the reaction conditions can help to favor the formation of the desired this compound.

Troubleshooting Strategies:

  • Control Irradiation Time: Prolonged exposure to UV light can lead to the decomposition of the this compound product and the formation of further byproducts. Monitor the reaction progress closely using techniques like GC-MS to determine the optimal irradiation time.

  • Wavelength Selection: The wavelength of the UV light used can influence the reaction pathway. While specific studies on this compound are not abundant, in photochemical reactions, the energy of the light source is critical. Experimenting with different UV lamps (e.g., medium-pressure mercury lamps) and filter solutions may help to selectively excite the desired intermediates.

  • Temperature Control: Photochemical reactions can be sensitive to temperature. Running the reaction at lower temperatures may help to stabilize the desired intermediates and reduce the rate of side reactions that lead to benzene.

Problem 2: Difficulty in Separating Naphthalene and Other Byproducts in the von Doering Synthesis

Q: I have synthesized this compound using the von Doering method, but I am struggling to purify the product from naphthalene and other unidentified byproducts. What purification strategies are effective?

A: The co-formation of naphthalene is a known issue with this route, and its similar physical properties to this compound make separation challenging.[1]

Troubleshooting Strategies:

  • Column Chromatography: Careful column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically used. Due to the close-eluting nature of naphthalene and this compound, a long column with a fine mesh silica gel is recommended to maximize separation efficiency.

  • Recrystallization: If the crude product is a solid, recrystallization may be an effective purification method. Experiment with different solvents to find one in which this compound and naphthalene have significantly different solubilities at high and low temperatures.

  • Preparative TLC/HPLC: For small-scale reactions or when very high purity is required, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed for a more precise separation.

Problem 3: High Yield of Isomeric Aldehyde in Bullvalone Synthesis from Barbaralone

Q: In the one-carbon homologation of barbaralone to bullvalone using diazomethane, I am observing a nearly 1:1 ratio of my desired product and an isomeric aldehyde. How can I improve the selectivity for bullvalone?

A: The formation of the isomeric aldehyde is a significant competing reaction pathway.[1] The use of a modified reagent has been shown to improve the yield of bullvalone.

Troubleshooting Strategies:

  • Alternative Reagent: Consider using (trimethylsilyl)diazomethane in place of diazomethane. A study has shown that this reagent can increase the yield of bullvalone to 37%, significantly improving the selectivity over the isomeric aldehyde.[2]

  • Temperature Control: This reaction is typically performed at low temperatures (e.g., 0 to 4 °C).[1] Ensure that the temperature is carefully controlled throughout the addition of the diazomethane solution, as temperature fluctuations can affect the reaction's selectivity.

  • Slow Addition: Add the diazomethane solution slowly and dropwise to the solution of barbaralone. This helps to maintain a low concentration of the reactive species and can favor the desired reaction pathway.

Data Summary

The following table summarizes the yields of desired products and major byproducts in key this compound synthesis reactions.

Synthesis StepReagentsDesired ProductYield of Desired Product (%)Major ByproductYield of Major Byproduct (%)Reference
Homologation of BarbaraloneDiazomethaneBullvalone24Isomeric Aldehyde25[1]
Homologation of Barbaralone(Trimethylsilyl)diazomethaneBullvalone37Not specifiedNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of Bullvalone from Barbaralone using Diazomethane

This protocol is based on the procedure described in the literature.[1]

Materials:

  • Barbaralone

  • Diazomethane solution in diethyl ether

  • Diethyl ether, anhydrous

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • Dissolve barbaralone in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether to the cooled barbaralone solution dropwise with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench any remaining diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the bullvalone from the isomeric aldehyde.

Visualizations

Troubleshooting Logic for Byproduct Formation

troubleshooting_logic Troubleshooting Flowchart for this compound Reactions start Reaction Complete Crude Product Analysis byproduct_check Byproduct Detected? start->byproduct_check identify_byproduct Identify Byproduct (e.g., Benzene, Naphthalene, Aldehyde) byproduct_check->identify_byproduct Yes no_byproduct Proceed to Purification/ Further Steps byproduct_check->no_byproduct No schroder Benzene (Schröder's Synthesis) identify_byproduct->schroder vondoering Naphthalene (von Doering Synthesis) identify_byproduct->vondoering homologation Isomeric Aldehyde (Homologation) identify_byproduct->homologation optimize_schroder Optimize Photochemical Conditions: - Control Irradiation Time - Adjust Wavelength - Lower Temperature schroder->optimize_schroder purify_vondoering Purification Strategy: - Column Chromatography - Recrystallization - Preparative TLC/HPLC vondoering->purify_vondoering optimize_homologation Improve Selectivity: - Use (TMS)CHN2 - Control Temperature (0-4°C) - Slow Addition of Reagent homologation->optimize_homologation end Pure this compound Derivative optimize_schroder->end purify_vondoering->end optimize_homologation->end no_byproduct->end

Caption: Troubleshooting flowchart for identifying and addressing common byproducts in this compound reactions.

Experimental Workflow for Bullvalone Synthesis

experimental_workflow Experimental Workflow: Bullvalone Synthesis start Start: Barbaralone dissolve Dissolve in Anhydrous Diethyl Ether start->dissolve cool Cool to 0°C dissolve->cool add_reagent Slowly Add Diazomethane Solution cool->add_reagent monitor Monitor Reaction (TLC/GC) add_reagent->monitor quench Quench with Acetic Acid monitor->quench workup Aqueous Workup (NaHCO3, Brine) quench->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Column Chromatography dry->purify end Pure Bullvalone purify->end

Caption: Step-by-step experimental workflow for the synthesis of bullvalone from barbaralone.

References

Technical Support Center: Low-Temperature NMR Challenges for Freezing Out Bullvalene Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Low-Temperature NMR Studies of Bullvalene. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in resolving the dynamic tautomeric states of this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the NMR spectrum of this compound change so dramatically with temperature?

A1: this compound is a fluxional molecule, meaning its atoms rapidly interchange positions through a series of degenerate Cope rearrangements. At high temperatures (e.g., +120 °C), this exchange is so fast that all protons and carbons appear equivalent on the NMR timescale, resulting in a single sharp peak in both ¹H and ¹³C NMR spectra.[1] As the temperature is lowered, the rate of this exchange slows down. In the intermediate temperature range (around room temperature), the exchange rate is comparable to the NMR timescale, leading to significant line broadening, often observed as a broad hump.[2][3] At very low temperatures (e.g., -60 °C or below), the exchange becomes slow enough on the NMR timescale to "freeze out" the individual tautomers, allowing for the resolution of distinct signals for the chemically non-equivalent protons and carbons in a single, static structure.[1][4]

Q2: What is the coalescence temperature for this compound, and what does it signify?

A2: The coalescence temperature is the point at which two or more exchanging signals in a dynamic NMR experiment merge into a single broad peak. For this compound, this is the temperature at which the rate of the Cope rearrangement is just fast enough to make the distinct low-temperature signals indistinguishable. The coalescence temperature is a critical parameter for calculating the energy barrier of the dynamic process. The condition for coalescence is when the rate of exchange is comparable to the precession rate of the nuclear spins.[5]

Q3: How many signals should I expect to see in the low-temperature ¹H and ¹³C NMR spectra of this compound?

A3: In the slow exchange regime, you should observe four distinct signals in both the ¹H and ¹³C NMR spectra.[5] This is consistent with the C₃ᵥ symmetry of a single "frozen" tautomer of this compound.

Q4: What are the best solvents for low-temperature NMR studies of this compound?

A4: The ideal solvent must have a very low freezing point and be able to dissolve this compound at the target temperatures. Carbon disulfide (CS₂) is an excellent choice due to its low freezing point (-111 °C) and lack of proton signals. A mixture of CFCl₃ and CD₂Cl₂ is also commonly used for reaching very low temperatures (below -100 °C).[6] It is crucial to choose a solvent that remains liquid at least 10-15 °C below your lowest experimental temperature to avoid freezing and potential damage to the NMR probe.

Q5: Why are my signals still broad even at very low temperatures?

A5: Several factors can contribute to line broadening at low temperatures. Increased solvent viscosity as you approach the freezing point can significantly broaden signals. Your sample may also be precipitating out of solution. Additionally, if the temperature is not low enough, you may still be in the intermediate exchange regime, resulting in exchange broadening. It is also important to ensure the spectrometer is properly shimmed at the low temperature, as magnetic field homogeneity can change with temperature.

Troubleshooting Guide

This guide addresses common issues encountered during low-temperature NMR experiments aimed at resolving this compound tautomers.

Problem Possible Causes Solutions
Broad, unresolved signals at low temperatures 1. Temperature is not low enough to reach the slow exchange regime. 2. Increased solvent viscosity near its freezing point. 3. Sample precipitation due to decreased solubility at low temperatures. 4. Poor shimming at the target temperature.1. Continue to lower the temperature in small increments (e.g., 5-10 °C). 2. Choose a solvent with a lower freezing point or use a solvent mixture. 3. Use a more dilute sample or a solvent in which this compound has better low-temperature solubility. 4. Re-shim the spectrometer at each new temperature, allowing sufficient time for thermal equilibration.
Inability to reach the target low temperature 1. Insufficient liquid nitrogen in the dewar. 2. Incorrect gas flow rate for the variable temperature unit. 3. Issues with the spectrometer's temperature control unit.1. Ensure the liquid nitrogen dewar is adequately filled before starting the experiment. 2. Consult the spectrometer manual for the correct gas flow rates for your target temperature. 3. Reset the temperature controller. If the problem persists, contact the facility manager.
NMR tube cracks or breaks 1. Using a non-specialized NMR tube for variable temperature experiments. 2. Rapid temperature changes causing thermal shock. 3. Solvent freezing inside the tube.1. Always use high-quality, borosilicate (e.g., Pyrex) NMR tubes designed for variable temperature work. 2. Change the temperature in gradual increments (no more than 20-25 °C at a time) and allow for a 5-10 minute equilibration period at each step.[7] 3. Ensure your target temperature is well above the freezing point of your solvent.
Unexpected number of signals observed 1. Presence of impurities in the sample. 2. For substituted bullvalenes, multiple isomers may be present in significant concentrations.1. Verify the purity of your this compound sample. 2. For derivatives, the presence of multiple stable isomers at low temperatures is expected and can be analyzed to understand the substituent effects on the Cope rearrangement.

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound in the slow-exchange regime.

Table 1: Low-Temperature NMR Data for this compound

NucleusProton/Carbon TypeChemical Shift (δ, ppm)
¹HOlefinic (6H)5.86
Aliphatic (3H)2.19
Bridgehead (1H)2.19
¹³COlefinic (C=C)128.9
Aliphatic (CH)31.2
Bridgehead (CH)21.5

Data obtained in CS₂ at -85 °C.

Experimental Protocols

Protocol 1: Sample Preparation for Low-Temperature NMR

  • Purity Check: Ensure the this compound sample is of high purity to avoid spectral complications from impurities.

  • Solvent Selection: Choose a deuterated solvent with a low freezing point, such as carbon disulfide (CS₂) or a mixture of dichlorofluoromethane (CFCl₃) and deuterated dichloromethane (CD₂Cl₂).

  • Concentration: Prepare a relatively dilute solution (e.g., 5-10 mg in 0.6 mL of solvent) to minimize viscosity effects and prevent precipitation at low temperatures.

  • NMR Tube: Use a high-quality, medium- to heavy-walled borosilicate NMR tube (e.g., Wilmad 535-PP or equivalent) to withstand the thermal stress of low-temperature experiments.

  • Sealing: If using a flame-sealable tube, ensure a proper seal to prevent condensation from entering the sample. For standard tubes, use a well-fitting cap.

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Initial Setup: Insert the sample at room temperature. Lock and shim the spectrometer on the solvent signal. Acquire a room temperature spectrum as a reference.

  • Temperature Calibration: For accurate measurements, it is crucial to calibrate the spectrometer's temperature reading using a standard sample (e.g., methanol-d₄ for low temperatures). The displayed temperature is that of the gas stream, not the actual sample temperature.

  • Cooling Procedure:

    • Begin to lower the temperature in increments of 20-25 °C.[7]

    • Allow the temperature to stabilize for at least 5-10 minutes at each step.

    • Monitor the lock signal and re-shim the spectrometer at each new temperature, as the magnetic field homogeneity will change.

  • Data Acquisition:

    • As you approach the coalescence temperature, the signals will become very broad. You may need to increase the number of scans to obtain a reasonable signal-to-noise ratio.

    • Continue to lower the temperature in smaller increments (5-10 °C) once below the coalescence region.

    • Acquire spectra until you observe four distinct, well-resolved peaks in the ¹³C spectrum and the corresponding resolved multiplets in the ¹H spectrum, indicating you have reached the slow-exchange regime.

  • Returning to Room Temperature: After completing the experiment, slowly and incrementally raise the temperature back to ambient to avoid thermal shock to the probe and the NMR tube.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep1 Select Low-Temp Solvent (e.g., CS₂) prep2 Prepare Dilute this compound Solution prep1->prep2 prep3 Use VT-Rated NMR Tube prep2->prep3 nmr1 Acquire Room Temp Spectrum prep3->nmr1 Insert Sample nmr2 Gradual Cooling (20-25°C steps) nmr1->nmr2 nmr3 Equilibrate & Re-shim at each Temp nmr2->nmr3 nmr4 Monitor Signal Coalescence nmr3->nmr4 nmr5 Acquire Data in Slow-Exchange Regime nmr4->nmr5 nmr6 Gradual Return to Room Temp nmr5->nmr6 analysis1 Identify 4 Distinct Signals nmr6->analysis1 Process Spectra analysis2 Assign Chemical Shifts analysis1->analysis2 analysis3 Calculate Energy Barrier (optional) analysis2->analysis3

Caption: Workflow for a low-temperature NMR experiment to freeze out this compound tautomers.

troubleshooting_logic start Problem: Broad/Unresolved Signals at Low Temp q1 Is the temperature below -60°C? start->q1 a1_yes Check for sample precipitation or high solvent viscosity q1->a1_yes Yes a1_no Continue to lower temperature gradually q1->a1_no No q2 Did you re-shim at low temp? a1_yes->q2 a2_yes Consider solvent effects or sample purity q2->a2_yes Yes a2_no Re-shim the spectrometer and re-acquire q2->a2_no No

Caption: Troubleshooting logic for unresolved signals in low-temperature this compound NMR.

References

Technical Support Center: Substituted Bullvalene Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with substituted bullvalenes. The dynamic nature of these "shapeshifting" molecules presents unique experimental and analytical challenges. This guide is designed to address specific issues you may encounter during synthesis, characterization, and analysis of bullvalene isomers.

Frequently Asked Questions (FAQs)

Q1: Why doesn't the experimentally observed isomer distribution of my substituted this compound match the computationally predicted distribution?

A1: Discrepancies between experimental (often NMR-based) and computational (e.g., DFT) isomer distributions are a common challenge. Several factors can contribute to this:

  • Computational Model Limitations: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. These models may not perfectly capture all non-covalent interactions, solvent effects, or subtle steric clashes that influence isomer stability in a real-world sample.

  • Solvent Effects: The polarity and nature of the solvent used in your experiment can significantly influence the relative stability of this compound isomers. Computational models often simulate the gas phase or use a simplified continuum solvent model, which may not fully account for specific solvent-solute interactions.

  • Kinetic vs. Thermodynamic Control: The observed isomer distribution may represent a kinetically trapped state rather than the true thermodynamic equilibrium. This is particularly relevant at low temperatures where the Cope rearrangement is slow. Ensure your sample has been allowed to equilibrate at a temperature where the rearrangement is sufficiently fast.

  • Experimental Errors: Inaccurate integration of NMR signals due to peak overlap or broadness can lead to erroneous isomer ratios. Low-temperature NMR is often required to resolve individual isomers, and even then, minor isomers may be difficult to quantify accurately.[1][2]

Q2: I am having difficulty synthesizing a specific substituted this compound. What are some common synthetic challenges?

A2: The synthesis of substituted bullvalenes can be complex, and yields can be variable. Common challenges include:

  • Precursor Synthesis: Many synthetic routes to substituted bullvalenes rely on the preparation of substituted cyclooctatetraenes or barbaralones, which can be multi-step and low-yielding processes.[3]

  • Photochemical Rearrangement: A key step in some syntheses is a photochemical di-π-methane rearrangement. The efficiency of this reaction can be sensitive to the substrate, solvent, and irradiation conditions.[4]

  • Purification: The resulting mixture of this compound isomers can be difficult to separate from byproducts and starting materials. Chromatographic separation may be challenging due to the dynamic nature of the isomers on the stationary phase.

Q3: How can I confidently assign the structure of each isomer in my substituted this compound sample?

A3: Unambiguous isomer assignment is critical. A combination of techniques is often necessary:

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for establishing through-bond correlations and assigning proton and carbon signals to specific positions on the this compound scaffold.

  • NOESY/ROESY: Through-space correlations from NOESY or ROESY experiments can help determine the spatial proximity of substituents and protons, aiding in the differentiation of isomers.

  • Comparison with Computational Data: Comparing experimental NMR chemical shifts with those predicted by GIAO (Gauge-Including Atomic Orbital) calculations at a suitable level of theory can provide strong evidence for isomer assignments.

  • Single Crystal X-ray Diffraction: If you can crystallize a single isomer, X-ray diffraction provides the most definitive structural evidence.[2]

Troubleshooting Guides

Issue 1: Unexpected Isomer Ratios in Monosubstituted Bullvalenes
  • Symptom: The dominant isomer in your experimental data is not the one predicted to be the most stable based on simple electronic or steric arguments.

  • Possible Cause: The stability of monosubstituted this compound isomers is a delicate balance of electronic and steric effects, and intuitive predictions can be misleading. For instance, with fluorothis compound, the isomer with the fluorine on the tris-allylic carbon (position 4) is predominant, which is attributed to the preference of fluorine to bond to carbons with low s-character.[2]

  • Troubleshooting Steps:

    • Verify Experimental Conditions: Ensure your NMR experiments were conducted at a temperature where the isomers are well-resolved and have reached thermodynamic equilibrium.

    • Perform Computational Analysis: Use DFT calculations to model the relative energies of all possible isomers. This can provide a more nuanced understanding of the factors governing stability.

    • Consult Literature: Review literature for similar substituted bullvalenes to see if comparable trends have been observed.

Issue 2: Broad or Averaged Signals in NMR Spectra
  • Symptom: At room temperature, the 1H or 13C NMR spectrum of your substituted this compound shows broad signals or fewer signals than expected, indicating rapid Cope rearrangement.[1][5]

  • Possible Cause: The rate of the Cope rearrangement is on the NMR timescale at the measurement temperature.

  • Troubleshooting Steps:

    • Low-Temperature NMR: Record NMR spectra at progressively lower temperatures. As the rearrangement slows, the signals corresponding to individual isomers should sharpen and become resolved.

    • Dynamic NMR (DNMR) Analysis: By analyzing the changes in the NMR lineshape as a function of temperature, you can determine the activation energy for the Cope rearrangement.

    • 2D EXSY NMR: Exchange Spectroscopy (EXSY) can be used to identify which isomers are interconverting and to quantify the rates of exchange.[6]

Data Presentation

Table 1: Influence of Substituent on the Major Isomer of Monosubstituted Bullvalenes

SubstituentMajor Isomer PositionReference
Fluorine4 (tris-allylic)[2]
Cyano3 (olefinic)[2]
Bromo3 (olefinic)[2]
Iodo3 (olefinic)[2]
Carboxylic Acid3 (olefinic)[2]
Ethylthio3 (olefinic)[2]

Table 2: Experimentally Determined Isomer Ratios for Fluorothis compound at Low Temperature

Isomer PositionRelative Population at -30 °CRelative Population at -55 °CReference
487%1.0[2]
33.4%0.018[2]
29.6%0.065[2]
1Not Observed0.002[2]

Experimental Protocols

Key Experiment: Synthesis of Monosubstituted Bullvalenes via Cobalt-Catalyzed [6+2] Cycloaddition and Photochemical Rearrangement

This protocol is adapted from the synthesis of various mono- and di-substituted bullvalenes and provides a general workflow.[4]

  • Cobalt-Catalyzed [6+2] Cycloaddition:

    • In a nitrogen-filled glovebox, combine cyclooctatetraene, the desired alkyne, and a cobalt catalyst (e.g., Co(acac)₂) in a suitable solvent like toluene.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

    • After cooling, the reaction mixture is typically filtered through a pad of silica gel to remove the catalyst and then concentrated under reduced pressure.

    • The resulting bicyclo[4.2.2]decatriene derivative is purified by column chromatography.

  • Photochemical Di-π-Methane Rearrangement:

    • Dissolve the purified bicyclo[4.2.2]decatriene derivative in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (often cooled to prevent thermal side reactions).

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Purify the resulting substituted this compound by column chromatography on silica gel.

Visualizations

Cope_Rearrangement cluster_isomerA Isomer A cluster_TS Transition State cluster_isomerB Isomer B A Substituted This compound TS Boat-like Hexadiene A->TS Cope Rearrangement B Rearranged This compound TS->B

Caption: The degenerate Cope rearrangement in this compound proceeds through a boat-like hexadiene transition state, leading to the interconversion of isomers.

Troubleshooting_Workflow Start Unexpected Experimental Isomer Distribution Check_Equilibrium Verify Thermodynamic Equilibrium Start->Check_Equilibrium Run_Computation Perform DFT Calculations Start->Run_Computation Compare_Spectra Re-evaluate NMR Integration & Assignments Start->Compare_Spectra Decision Discrepancy Resolved? Check_Equilibrium->Decision Run_Computation->Decision Compare_Spectra->Decision Solvent_Effects Investigate Solvent Effects Decision->Solvent_Effects No Publish Publish Findings Decision->Publish Yes

Caption: A logical workflow for troubleshooting discrepancies between experimental and computational data for substituted this compound isomer distributions.

References

controlling valence isomerization in bullvalene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling valence isomerization in bullvalene derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with these fascinating fluxional molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for a substituted this compound shows broad, unresolved peaks at room temperature. What does this indicate and how can I resolve the signals?

A1: Broad, unresolved peaks in the room-temperature NMR spectrum of a this compound derivative are characteristic of its dynamic nature.[1][2] The molecule is undergoing rapid Cope rearrangements, causing an averaging of signals on the NMR timescale.[1]

To resolve the signals and identify individual isomers, you should perform variable-temperature (VT) NMR spectroscopy.[1][2] By lowering the temperature, you can slow down the rate of the Cope rearrangement.[1][2] At a sufficiently low temperature (e.g., -63 °C or even -110 °C in some cases), the exchange rate becomes slow enough on the NMR timescale to observe sharp, distinct signals for the most prevalent isomers.[1][2]

Q2: I am trying to synthesize a specific this compound isomer, but I end up with a complex mixture. How can I control the isomeric distribution?

A2: Controlling the isomeric distribution of substituted bullvalenes is a key challenge. Here are several strategies you can employ:

  • Complexation with Metal Ions: Introducing chelating ligands to your this compound derivative can allow for complexation with metal ions such as Ag+, Cu+, Cu2+, or Zn2+.[3][4][5] This complexation can restrain the valence isomerization and favor the formation of a single, predominant isomer.[3][4][5] The isomerization can often be restored by adding a competing ligand to remove the metal ion.[3][5]

  • Substituent Effects: The nature and position of substituents on the this compound core play a crucial role in determining the thermodynamic stability of different isomers.[6][7][8] Sterically bulky groups or substituents capable of forming long-range noncovalent interactions can significantly bias the equilibrium towards a specific isomer.[6][8] Careful design of your this compound derivative is therefore essential.

  • Photochemical Synthesis: The final step in many this compound syntheses is a photochemical di-π-methane rearrangement.[6][9][10] By carefully controlling the reaction conditions, including the photosensitizer used (e.g., thioxanthone), you may be able to influence the formation of specific isomers.[6][9][10]

Q3: How can I computationally predict the most stable isomers of my this compound derivative?

A3: Density Functional Theory (DFT) calculations are a powerful tool for modeling the structures and predicting the relative thermodynamic stabilities of this compound isomers.[7][11] You can use computational tools like 'bullviso', a Python-based code, to generate all possible isomers of a given substituted this compound and create input files for computational chemistry packages.[7][11][12] By calculating the relative Gibbs free energy of each isomer, you can predict their equilibrium populations.[6]

Troubleshooting Guides

Issue 1: Unexpected Isomer Ratio in a Metal Complexation Experiment
Symptom Possible Cause Troubleshooting Step
Addition of a metal salt does not lead to the expected single isomer.Incomplete complexation: The metal-to-ligand ratio may be incorrect, or the solvent may be interfering with complexation.1. Perform a spectrometric titration to determine the optimal stoichiometry.[3] 2. Ensure you are using an appropriate solvent that does not strongly coordinate to the metal ion.
The "restrained" isomerization is not fully stopped.Weak metal-ligand interaction: The chosen metal ion may not be binding strongly enough to sufficiently raise the energy barrier of the Cope rearrangement.1. Try a different metal ion that is known to form stronger complexes with your ligand type.[3][4][5] 2. Modify the chelating ligand on the this compound to enhance its binding affinity.
Isomerization is restored upon addition of a competing ligand, but the original equilibrium is not re-established.Irreversible side reaction: The metal ion or the competing ligand may have caused an unintended chemical transformation of the this compound derivative.1. Re-analyze the product mixture by mass spectrometry and 2D NMR to check for any new species. 2. Screen for more inert competing ligands.
Issue 2: Difficulty in Synthesizing a Specific Substituted this compound
Symptom Possible Cause Troubleshooting Step
Low yield in the cobalt-catalyzed [6+2] cycloaddition step.Catalyst deactivation or poor substrate reactivity: The cobalt catalyst can be sensitive to impurities, and sterically demanding alkynes may react sluggishly.1. Ensure all reagents and solvents are pure and dry. 2. Increase the catalyst loading or reaction time. 3. Consider using a more reactive alkyne if the structure of your target molecule allows.[9][10]
The final photochemical di-π-methane rearrangement is inefficient.Incorrect wavelength or photosensitizer: The energy of the light source and the triplet energy of the sensitizer are critical for this reaction.1. Use a light source with an appropriate wavelength (e.g., 365 nm).[9] 2. Ensure you are using an effective photosensitizer like thioxanthone.[6][9][10] 3. Degas the reaction mixture to remove oxygen, which can quench the triplet excited state.

Experimental Protocols

Protocol 1: Controlling Valence Isomerization via Silver(I) Complexation

This protocol describes a general method for reversibly restraining the valence isomerization of a this compound derivative equipped with a bis(harmane) chelating ligand, as reported in the literature.[3]

1. Materials:

  • This compound-bis(harmane) conjugate
  • Silver(I) trifluoromethanesulfonate (AgOTf)
  • Hexacyclene
  • Deuterated chloroform (CDCl3)
  • NMR tubes

2. Procedure:

  • Dissolve a known concentration of the this compound-bis(harmane) conjugate in CDCl3 in an NMR tube.
  • Acquire a 1H NMR spectrum at various temperatures (e.g., 25 °C, 5 °C, -20 °C) to observe the initial dynamic equilibrium.
  • To the same NMR tube, add a stoichiometric equivalent of AgOTf.
  • Gently mix the solution and allow it to equilibrate for 15 minutes.
  • Acquire another series of 1H NMR spectra at the same temperatures as in step 2. A significant simplification of the spectrum, indicating the predominance of a single isomer, is expected.[3]
  • To release the this compound from the silver complex, add an excess of hexacyclene to the NMR tube.
  • Mix and allow the solution to equilibrate.
  • Acquire a final series of 1H NMR spectra to confirm the restoration of the dynamic isomerization.[3][5]

Quantitative Data:

Condition Predominant Isomers Effect on Cope Rearrangement Barrier
This compound-bis(harmane) conjugate in CDCl3Equilibrium of multiple isomersBaseline
After addition of AgOTfOne predominant valence isomerIncreased by ~11 kJ mol-1
After addition of hexacycleneEquilibrium of two predominant isomersRestored to a lower barrier

Data adapted from literature reports.[3]

Protocol 2: Synthesis of a Carbamate-Functionalized this compound

This protocol outlines a multi-step synthesis of a carbamate-functionalized this compound, a class of derivatives where remote substituent effects can control isomerization.[6][9][10]

1. Synthesis of the Bicyclo[4.2.2]deca-2,4,7,9-tetraene Intermediate:

  • In a reaction vessel, combine the starting alkyne, cyclooctatetraene, CoBr2(dppe), ZnI2, and Zn powder.
  • Add 2,2,2-trifluoroethanol (TFE) as the solvent.
  • Stir the mixture at 55 °C for 18 hours.
  • After the reaction is complete, quench the reaction and purify the product by column chromatography to obtain the bicyclo[4.2.2]deca-2,4,7,9-tetraene intermediate.

2. Photochemical Di-π-Methane Rearrangement:

  • Dissolve the bicyclo[4.2.2]deca-2,4,7,9-tetraene intermediate and a catalytic amount of thioxanthone (photosensitizer) in tetrahydrofuran (THF).
  • Irradiate the solution with a 365 nm UV lamp at 25 °C for 3 hours.
  • Monitor the reaction by TLC or NMR.
  • Upon completion, remove the solvent and purify the resulting this compound derivative by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_control Controlling Isomerization start Starting Materials (Alkyne, COT, Catalyst) cycloaddition Cobalt-Catalyzed [6+2] Cycloaddition start->cycloaddition intermediate Bicyclo[4.2.2]deca- tetraene Intermediate cycloaddition->intermediate photoreaction Photochemical Di-π-Methane Rearrangement intermediate->photoreaction This compound Substituted This compound photoreaction->this compound analysis1 VT-NMR Analysis (Dynamic Equilibrium) This compound->analysis1 add_metal Add Metal Ion (e.g., Ag+) analysis1->add_metal analysis2 VT-NMR Analysis (Restrained Isomer) add_metal->analysis2 add_ligand Add Competing Ligand (e.g., Hexacyclene) analysis2->add_ligand analysis3 VT-NMR Analysis (Restored Equilibrium) add_ligand->analysis3

Caption: Experimental workflow for the synthesis and control of this compound derivatives.

logical_relationship cluster_stimuli External Stimuli cluster_properties This compound Properties cluster_outcome Observable Outcome Temperature Temperature IsomerizationRate Isomerization Rate (Cope Rearrangement) Temperature->IsomerizationRate influences MetalIons Metal Ions MetalIons->IsomerizationRate restrains Light Light IsomerEquilibrium Isomer Equilibrium Light->IsomerEquilibrium can select for Substituents Substituents Substituents->IsomerEquilibrium biases NMR_Spectrum NMR Spectrum (Broad vs. Sharp Peaks) IsomerizationRate->NMR_Spectrum determines PredominantIsomer Predominant Isomer IsomerEquilibrium->PredominantIsomer defines PredominantIsomer->NMR_Spectrum is observed in

Caption: Factors influencing this compound valence isomerization and their observable effects.

References

addressing low stability of specific bullvalene constitutional isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bullvalene and its derivatives. The focus is on addressing the challenges associated with the low stability of specific constitutional isomers and providing actionable strategies to control their dynamic behavior.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exists as an inseparable mixture of constitutional isomers at room temperature. How can I isolate or enrich a specific isomer?

A1: The rapid Cope rearrangement of bullvalenes often results in a dynamic equilibrium of isomers, making separation by standard chromatographic techniques challenging. Here are several strategies to consider:

  • Low-Temperature Chromatography: Cooling the chromatographic system can slow the isomerization rate, potentially allowing for the separation of individual isomers. The specific temperature will depend on the energy barrier of the Cope rearrangement for your specific derivative.

  • Dynamic Covalent Chemistry Approaches: Consider trapping a desired isomer through a reversible reaction. For instance, if one isomer presents a unique reactive handle, it might be selectively derivatized.

  • Complexation with Metal Ions: Certain this compound isomers can be selectively stabilized through coordination with metal ions, such as Ag(I).[1][2][3] This can shift the equilibrium towards a single, dominant isomer, which may then be easier to isolate or study. The complexation can often be reversed by adding a competing ligand.[2][3]

Q2: The Cope rearrangement of my this compound is too fast at room temperature for detailed NMR analysis, leading to broad, averaged signals. How can I slow down the isomerization?

A2: To resolve individual isomer signals in NMR, you need to slow the rate of the Cope rearrangement so that it is on a slower timescale than the NMR experiment.

  • Variable Temperature (VT) NMR: This is the most common method. By lowering the temperature of the NMR experiment, the rate of isomerization can be significantly reduced, leading to the sharpening of signals for individual isomers.[4]

  • Metal Ion Complexation: As mentioned in Q1, complexing the this compound with a metal ion can increase the activation barrier for the Cope rearrangement.[2][3] For example, the addition of Ag+ has been shown to increase the barrier by approximately 11 kJ/mol, effectively "locking" the this compound into a single isomeric form even at temperatures where the free molecule is highly fluxional.[2][3]

Q3: I am observing unexpected isomer ratios in my reaction product. What factors could be influencing the equilibrium distribution?

A3: The equilibrium distribution of this compound isomers is highly sensitive to a variety of factors:

  • Substituent Effects: The nature and position of substituents on the this compound core have a profound impact on the thermodynamic stability of each isomer.[5][6] Energetically preferred isomers often have substituents at the β and γ positions, with steric hindrance playing a significant role in destabilizing isomers with adjacent bulky groups.[7]

  • Noncovalent Interactions: Intramolecular noncovalent interactions, such as hydrogen bonding or π-π stacking, can significantly influence isomer stability. For instance, a remote carbamate group's E/Z configuration can dictate the preferred this compound isomer through long-range interactions.[4][8][9][10]

  • Solvent Effects: The polarity of the solvent can influence the relative energies of the isomers, especially if the substituents have different polarities.

  • Guest Binding: The presence of guest molecules that can selectively bind to one isomer can shift the equilibrium in favor of that host-guest complex.

Q4: My computational (DFT) predictions of isomer stability do not align with my experimental observations. What are some potential sources of error?

A4: Discrepancies between DFT calculations and experimental results can arise from several factors:

  • Inadequate Basis Set or Functional: The choice of basis set and density functional is critical for accurately modeling the subtle energy differences between this compound isomers. It is advisable to benchmark several functionals and basis sets against known experimental data if available.

  • Neglect of Dispersion Forces: Dispersion interactions can be significant in these systems, especially with bulky, nonpolar substituents. Ensure that your chosen functional includes a dispersion correction (e.g., DFT-D3).

  • Solvent Effects Not Modeled: If your experiments are conducted in solution, failing to include a solvent model in your calculations can lead to inaccurate energy predictions.

  • Conformational Isomerism: For flexible substituents, multiple low-energy conformers may exist for each constitutional isomer. A thorough conformational search is necessary to identify the global minimum for each isomer and to calculate a Boltzmann-weighted average energy.

  • Errors in Experimental Data: Ensure that your experimental measurements of isomer ratios are accurate and that the system has reached thermodynamic equilibrium.

Troubleshooting Guides

Guide 1: Isolating a Specific this compound Isomer

This guide provides a logical workflow for enriching or isolating a target this compound constitutional isomer.

G start Mixture of this compound Isomers vt_nmr Run Variable-Temperature NMR start->vt_nmr check_coalescence Determine Coalescence Temperature vt_nmr->check_coalescence low_temp_chrom Attempt Low-Temperature Chromatography check_coalescence->low_temp_chrom Below Coalescence success_iso Isomer Isolated/Enriched low_temp_chrom->success_iso Successful fail_iso Separation Unsuccessful low_temp_chrom->fail_iso Unsuccessful metal_complex Attempt Metal Ion Complexation (e.g., Ag+) fail_iso->metal_complex check_complex Analyze by NMR/UV-Vis for Selective Complexation metal_complex->check_complex complex_success Selective Complexation Observed check_complex->complex_success Successful complex_fail No Selective Complexation check_complex->complex_fail Unsuccessful isolate_complex Isolate Metal-Bullvalene Complex complex_success->isolate_complex decomplex Decomplexation to Yield Pure Isomer isolate_complex->decomplex decomplex->success_iso

Caption: Troubleshooting workflow for the isolation of a specific this compound isomer.

Guide 2: DFT Calculation Workflow for Isomer Stability

This diagram outlines the recommended steps for accurately predicting the relative stability of this compound constitutional isomers using Density Functional Theory (DFT).

G start Define this compound Derivative and Isomers conf_search Perform Conformational Search for Each Isomer start->conf_search geom_opt Geometry Optimization of All Conformers (with Dispersion Correction, e.g., DFT-D3) conf_search->geom_opt freq_calc Frequency Calculation on Optimized Geometries geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min thermochem Extract Thermochemical Data (G, H, ZPE) verify_min->thermochem solvent_model Incorporate Solvent Model (e.g., PCM) thermochem->solvent_model boltzmann Calculate Boltzmann-Weighted Average Free Energy for Each Isomer solvent_model->boltzmann compare Compare Relative Free Energies to Predict Isomer Ratios boltzmann->compare exp_validate Validate with Experimental Data (e.g., NMR integration) compare->exp_validate

Caption: Recommended workflow for DFT calculations of this compound isomer stability.

Data Presentation

Table 1: Influence of Substituents on Cope Rearrangement Activation Energy

This compound DerivativeSubstituent(s)Activation Energy (ΔG‡)TechniqueReference
Carbamate-functionalizedBenzyl carbamate~55–57 kJ/molDNMR[4]
This compound-bis(harmane) conjugateBis(harmane)-¹H-NMR[2][3]
This compound-bis(harmane) + Ag⁺Bis(harmane) complexed with Ag⁺Barrier increased by ~11 kJ/mol¹H-NMR[2][3]

Table 2: Relative Gibbs Energies of Carbamate-Substituted this compound Isomers

CompoundIsomerRelative Gibbs Energy (Grel)NotesReference
1a (Benzyl carbamate)Z,β-1aLowest energy isomer-[8]
1b (Benzhydryl carbamate)Z,γ-isomerMost favored formThe preference for the β-isomer is overridden by noncovalent interactions in the Z-carbamate form.[8]

Experimental Protocols

Protocol 1: Analysis of this compound Isomerization by Variable Temperature (VT) ¹H NMR

Objective: To determine the coalescence temperature and estimate the energy barrier for the Cope rearrangement of a substituted this compound.

Materials:

  • Substituted this compound sample (5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, Toluene-d₈), chosen for its appropriate temperature range.

  • 5 mm NMR tubes

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous. Filter if necessary to remove any particulates.

  • Initial Room Temperature Spectrum:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broad peaks that may indicate dynamic exchange.

  • Cooling and Data Acquisition:

    • Begin cooling the sample in decrements of 10-20 K.

    • Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.

    • Record the ¹H NMR spectrum at each temperature, noting changes in peak shape, width, and chemical shift.

  • Identifying the Coalescence Temperature:

    • Continue cooling until the broad peaks resolve into sharp, distinct signals corresponding to the individual isomers in the slow exchange regime.

    • Identify the temperature at which two exchanging peaks merge into a single broad peak. This is the coalescence temperature (T_c).

  • Heating (Optional):

    • If starting from resolved peaks at low temperature, gradually increase the temperature, recording spectra at intervals, to observe the coalescence and eventual sharpening into a single averaged peak in the fast exchange regime.

  • Data Analysis:

    • From the coalescence temperature and the frequency separation of the exchanging peaks in the slow exchange regime, the rate of exchange (k) at T_c can be estimated. This can then be used in the Eyring equation to approximate the free energy of activation (ΔG‡) for the Cope rearrangement.

Protocol 2: Spectrophotometric Titration for Metal Ion Complexation of a this compound Ligand

Objective: To determine the stoichiometry of a this compound-ligand complex with a metal ion (e.g., Ag⁺) using UV-Vis spectrophotometry (Job's method of continuous variation).

Materials:

  • Stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile).

  • Stock solution of a metal salt (e.g., AgBF₄) of the same concentration in the same solvent.

  • UV-Vis spectrophotometer

  • A set of matched cuvettes

  • Micropipettes and volumetric flasks

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions with varying mole fractions of the this compound ligand (L) and the metal ion (M), keeping the total concentration constant. For example, prepare 10 solutions in 10 mL volumetric flasks with the following compositions:

      • Solution 1: 1 mL of L + 9 mL of M

      • Solution 2: 2 mL of L + 8 mL of M

      • ...

      • Solution 9: 9 mL of L + 1 mL of M

      • Solution 10: A blank containing only the solvent.

  • Equilibration:

    • Allow the prepared solutions to stand for a sufficient time to ensure the complexation reaction has reached equilibrium.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a range of wavelengths to identify the λ_max of the metal-ligand complex (this is the wavelength of maximum absorbance, which should be different from the individual components).

    • Measure the absorbance of each of the prepared solutions at this λ_max.

  • Data Analysis (Job's Plot):

    • Plot the absorbance at λ_max versus the mole fraction of the ligand.

    • The plot should show two linear segments that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.5 indicates a 1:1 complex, while an intersection at ~0.67 indicates a 1:2 (M:L) complex.

References

Validation & Comparative

Unraveling the Bullvalene Shuffle: A DFT Benchmark for Rearrangement Barriers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers validating the fluxional nature of bullvalene, this document provides an objective analysis of Density Functional Theory (DFT) calculations against experimental data for its Cope rearrangement energy barriers.

The unique "shapeshifting" nature of this compound, a molecule that constantly rearranges its chemical bonds at room temperature, has long fascinated chemists. This dynamic behavior, known as the Cope rearrangement, presents a significant challenge for computational methods to accurately model. This guide delves into the application of DFT calculations to validate the energy barriers of this fascinating molecular dance, providing a comparative analysis of different functionals and basis sets against experimental findings.

Performance of DFT Functionals in Predicting this compound's Rearrangement Barrier

The accuracy of DFT calculations in predicting the energy barrier of this compound's Cope rearrangement is highly dependent on the chosen functional and basis set. The following table summarizes a range of theoretical values obtained from various computational studies and compares them with experimental data. High-level coupled-cluster methods are also included as a benchmark for theoretical accuracy.

MethodΔH‡ (kJ/mol)ΔG‡ (298 K) (kJ/mol)Reference
Experimental -54.8 ± 0.8Gas-phase NMR spectroscopy[1][2]
High-Level Ab Initio -62.2CCSDT(Q) close to the one-particle basis set limit, including inner-shell, scalar-relativistic, and Born–Oppenheimer corrections[1][2]
Composite Methods 47.1-CBS-QB3[1][3]
~49.0-CBS-APNO[1][3][4]
DFT 52.3-B3LYP/6-31G(d)[1]
-60.94Not specified functional in the provided abstract, but stated to be in reasonable agreement with the most recent theoretical result of Karton et al.[5]
Semi-Empirical 100.4 - 136.0-AM1 (Activation energy barriers reported as 24.0 and 32.5 kcal/mol, which is systematically high compared to experimental values)[6]

Note: The discrepancy between the most recent experimental value and high-level theoretical calculations (CCSDT(Q)) suggests that the experimental value might need to be revised upward.[1][2][7]

Experimental and Computational Protocols

Experimental Determination of the Rearrangement Barrier:

The most recent experimental value for the Gibbs free energy of activation for the Cope rearrangement of this compound in the gas phase was determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique allows for the study of the dynamic exchange process of the protons and carbons in the this compound molecule. By analyzing the temperature-dependent changes in the NMR spectrum, specifically the coalescence of signals as the rearrangement rate increases with temperature, the activation barrier for the process can be calculated.

Computational Methodology: DFT Calculations

The general workflow for calculating the rearrangement barrier of this compound using DFT involves the following steps:

  • Geometry Optimization: The ground state (GS) structure of this compound (C₃ᵥ symmetry) and the transition state (TS) structure (C₂ᵥ symmetry) for the Cope rearrangement are optimized.[1][3]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the GS is a true minimum (no imaginary frequencies) and the TS has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculation: The single-point energies of the optimized GS and TS structures are calculated with a higher level of theory or a larger basis set to obtain more accurate electronic energies.

  • Barrier Calculation: The enthalpy of activation (ΔH‡) is calculated as the difference in the electronic and zero-point vibrational energies between the TS and the GS. The Gibbs free energy of activation (ΔG‡) is calculated by including thermal corrections to the enthalpy and entropy.

The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of the results. As seen in the table, different functionals can yield a range of values. Hybrid functionals, such as B3LYP, are commonly used.[1] For more accurate predictions, benchmark studies often compare DFT results to those from more sophisticated methods like coupled-cluster theory.[7]

Visualizing the this compound Rearrangement and Computational Workflow

To better understand the process, the following diagrams illustrate the Cope rearrangement of this compound and the typical workflow for its computational validation.

Caption: The degenerate Cope rearrangement of this compound proceeds through a C₂ᵥ transition state.

DFT_Workflow start Define System: This compound Molecule opt_gs Geometry Optimization of Ground State (GS) start->opt_gs opt_ts Geometry Optimization of Transition State (TS) start->opt_ts freq_gs Frequency Calculation on GS opt_gs->freq_gs freq_ts Frequency Calculation on TS opt_ts->freq_ts verify_gs Verify GS: 0 Imaginary Frequencies freq_gs->verify_gs verify_ts Verify TS: 1 Imaginary Frequency freq_ts->verify_ts energy Single-Point Energy Calculation (GS & TS) verify_gs->energy verify_ts->energy barrier Calculate ΔH‡ and ΔG‡ energy->barrier end Compare with Experimental Data barrier->end

Caption: A typical workflow for calculating rearrangement energy barriers using DFT.

References

Bullvalene and Barbaralane: A Comparative Analysis of Molecular Dynamism

Author: BenchChem Technical Support Team. Date: December 2025

Bullvalene and barbaralane are two fascinating fluxional molecules that have captivated chemists for decades. Their dynamic behavior, characterized by rapid, degenerate Cope rearrangements, makes them prime subjects for studying valence tautomerism and the principles of pericyclic reactions. This guide provides a comparative analysis of the dynamic properties of this compound and barbaralane, supported by experimental and computational data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of these unique chemical entities.

At a Glance: this compound vs. Barbaralane

PropertyThis compound (C₁₀H₁₀)Barbaralane (C₉H₁₀)
Molar Mass 130.18 g/mol 118.18 g/mol
Structure Tricyclo[3.3.2.0²⁸]deca-3,6,9-trieneTricyclo[3.3.1.0²⁸]nona-3,6-diene
Number of Valence Tautomers 1,209,6002
Cope Rearrangement Activation Energy (Ea) ~11.7 kcal/mol (calculated)[1], ~13.1-13.6 kcal/mol (experimental)[2]7.71 kcal/mol (experimental)[3]
Enthalpy of Activation (ΔH‡) -7.32 kcal/mol[3]
Entropy of Activation (ΔS‡) --0.73 cal/mol·K[3]

The Dance of Atoms: The Cope Rearrangement

The remarkable dynamic nature of both this compound and barbaralane stems from a thermally allowed[4][4]-sigmatropic rearrangement known as the Cope rearrangement. This pericyclic reaction involves the reorganization of six electrons over a six-atom framework, leading to the breaking and forming of sigma and pi bonds. In the case of this compound and barbaralane, these rearrangements are degenerate, meaning the product is structurally identical to the reactant, resulting in a continuous fluxional process.

A simplified representation of the degenerate Cope rearrangements in this compound and barbaralane.

In this compound, the presence of a three-fold axis of symmetry and ten distinguishable positions allows for a staggering 1,209,600 possible valence tautomers.[4] This rapid interconversion makes all carbon and hydrogen atoms appear equivalent on the NMR timescale at elevated temperatures. Barbaralane, with its C₂ᵥ symmetry, undergoes a similar degenerate Cope rearrangement, but with only two interconverting valence tautomers.

Experimental and Computational Insights

The dynamics of this compound and barbaralane are primarily investigated using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy and computational chemistry methods.

Experimental Protocols

Variable-Temperature NMR (VT-NMR) Spectroscopy:

This is the principal experimental technique used to probe the dynamic behavior of fluxional molecules. By recording NMR spectra at different temperatures, one can observe the transition from a slow-exchange regime at low temperatures (where individual signals for non-equivalent nuclei are observed) to a fast-exchange regime at high temperatures (where averaged signals are observed due to rapid interconversion).

  • Sample Preparation: A solution of the compound of interest (this compound or barbaralane) is prepared in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated chloroform, acetone, or toluene).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is required.

  • Procedure:

    • The temperature of the NMR probe is carefully calibrated using a standard, such as methanol or ethylene glycol.

    • The sample is inserted into the probe, and the spectrometer is locked and shimmed.

    • A series of NMR spectra (typically ¹H or ¹³C) are acquired at different temperatures. The temperature is changed in a stepwise manner, allowing for thermal equilibrium to be reached at each step.[5][6]

    • The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) is determined.

    • By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the Cope rearrangement can be determined.

    • An Eyring plot (ln(k/T) vs. 1/T) is then used to extract the activation parameters (ΔH‡ and ΔS‡), and subsequently the Gibbs free energy of activation (ΔG‡).[7]

Synthesis of this compound and Barbaralane:

  • This compound Synthesis: The original synthesis of this compound involved the photolysis of a cyclooctatetraene dimer.[8] More recent and efficient methods have been developed, such as the gold-catalyzed cyclization of enynes.

  • Barbaralane Synthesis: Barbaralane is often synthesized from its corresponding ketone, barbaralone. Barbaralone itself can be prepared through various routes, including the reaction of cycloheptatriene-7-carboxylic acid derivatives.

Computational Methods

Computational chemistry provides a powerful tool to complement experimental studies by modeling the potential energy surface of the Cope rearrangement and calculating the activation barriers.

  • Methodology: Density Functional Theory (DFT) with functionals such as B3LYP and post-Hartree-Fock methods like MP2 are commonly employed.[9]

  • Procedure:

    • The ground state and transition state geometries of the molecule are optimized.

    • Frequency calculations are performed to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

    • The energy difference between the ground state and the transition state provides the activation energy for the Cope rearrangement.[10]

Conclusion

Both this compound and barbaralane stand as iconic examples of fluxional molecules, showcasing the dynamic nature of chemical bonds. While this compound exhibits a remarkably complex and extensive network of over a million interconverting isomers, barbaralane presents a simpler, yet equally elegant, two-state dynamic system. The lower activation energy for the Cope rearrangement in barbaralane suggests a more rapid interconversion at a given temperature compared to this compound. The study of these molecules through a combination of VT-NMR spectroscopy and computational methods continues to provide valuable insights into the fundamental principles of chemical dynamics and reaction mechanisms.

References

Unraveling the Dance of Atoms: Validating Bullvalene's Reaction Mechanism with Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of atoms within a molecule is paramount. Bullvalene, a molecule with a perpetually shifting structure, presents a unique challenge and opportunity in this endeavor. Its fluxional nature, characterized by a rapid series of Cope rearrangements, has been a subject of fascination and intense study. Isotope labeling, a powerful technique for tracing the path of atoms through a reaction, has proven indispensable in validating the proposed mechanisms of these rearrangements.

This guide provides an objective comparison of the use of isotope labeling, primarily with deuterium (²H) and carbon-13 (¹³C), to elucidate the reaction mechanism of this compound. We will delve into the experimental data supporting this methodology, detail the protocols involved, and compare it with alternative theoretical approaches.

The Power of Isotope Tracers in a Fluxional Molecule

The Cope rearrangement in this compound is a degenerate process, meaning the reactant and product are chemically identical. This makes it impossible to observe the rearrangement directly using standard spectroscopic techniques. Isotope labeling overcomes this limitation by introducing a "tag" that allows researchers to track the movement of specific atoms within the molecule. By observing the changes in the positions of these isotopic labels, the dynamic process of bond reorganization can be followed.[1][2]

Key Isotopic Labeling Strategies:
  • Deuterium (²H) Labeling: Replacing hydrogen atoms with their heavier isotope, deuterium, allows for the use of deuterium nuclear magnetic resonance (²H NMR) spectroscopy. This technique is highly sensitive to the local environment of the deuterium nucleus and can provide detailed information about the rate and mechanism of the rearrangement.

  • Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms into the this compound skeleton enables the use of ¹³C NMR spectroscopy. This is particularly useful for tracking the rearrangement of the carbon framework itself.

Experimental Validation: A Tale Told by Spectra

Variable-temperature (VT) NMR spectroscopy is the cornerstone of experimental validation for the this compound rearrangement. By recording NMR spectra at different temperatures, scientists can effectively "freeze" the molecule at low temperatures to observe the distinct atomic positions and "thaw" it at higher temperatures to witness the averaged signal resulting from the rapid rearrangement.

At low temperatures, the Cope rearrangement is slow on the NMR timescale, and the spectrum of an isotopically labeled this compound shows multiple distinct signals, corresponding to the different chemical environments of the labeled atoms in a static structure. As the temperature increases, the rate of the rearrangement accelerates. The NMR signals broaden, coalesce, and eventually merge into a single sharp peak at high temperatures, indicating that all the atoms of a particular element are rapidly interconverting and appear equivalent on the NMR timescale.[3][4]

Quantitative Insights from Deuterium NMR

A study by Poupko et al. on partially deuterated this compound in a liquid crystalline solvent provided crucial quantitative data. The low-temperature deuterium NMR spectrum revealed distinct quadrupole splittings and chemical shifts for the different deuterons in the molecule, confirming the static structure.

Deuteron No.Relative PopulationChemical Shift (Hz, -14 °C)Quadrupole Splitting (pQ', kHz, -14 °C)
13/10+1232.380
23/10+219-17.850
33/10+21912.085
41/10044.525

Table 1: Deuterium NMR data for partially deuterated this compound in ZLI2452 liquid crystal at -14 °C. Chemical shifts are relative to deuteron 4.[1]

This data provides concrete evidence for the non-equivalence of the deuterons at low temperatures, which is a direct consequence of the "frozen" Cope rearrangement.

Experimental Protocols: A Step-by-Step Guide

The validation of the this compound reaction mechanism through isotope labeling involves two key stages: the synthesis of the isotopically labeled compound and its analysis by variable-temperature NMR.

Synthesis of Isotopically Labeled this compound

The synthesis of this compound itself is a multi-step process. To introduce an isotopic label, one of the starting materials or reagents is replaced with its isotopically enriched counterpart. For example, in the synthesis of this compound from cyclooctatetraene, a deuterated or ¹³C-labeled version of cyclooctatetraene can be used.

A General Synthetic Approach:

  • Preparation of a Substituted Cyclooctatetraene: This can be achieved through various methods, including the cobalt-catalyzed [6+2] cycloaddition of cyclooctatetraene to alkynes.[5]

  • Introduction of the Isotopic Label: The isotopic label can be incorporated during the synthesis of the alkyne or cyclooctatetraene precursor.

  • Photochemical Di-π-Methane Rearrangement: The substituted cyclooctatetraene derivative is then subjected to a photochemical rearrangement to yield the this compound skeleton.[5]

  • Purification: The resulting isotopically labeled this compound is purified using standard techniques such as column chromatography.

G

Variable-Temperature NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer equipped with a variable-temperature probe.

Procedure:

  • Sample Preparation: A solution of the isotopically labeled this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Low-Temperature Measurement: The sample is cooled to a low temperature (e.g., -60 °C) where the Cope rearrangement is slow. A high-resolution NMR spectrum (¹H, ¹³C, or ²H) is acquired.

  • Temperature Increments: The temperature is gradually increased in controlled increments. At each temperature point, an NMR spectrum is recorded.

  • Coalescence Temperature: The temperature at which the distinct signals begin to broaden and merge (the coalescence temperature) is noted.

  • High-Temperature Measurement: A final spectrum is recorded at a high temperature (e.g., 100 °C) where the rearrangement is rapid, resulting in a single, sharp, time-averaged signal.

G

Comparison with Alternative Methods

While isotope labeling with NMR spectroscopy provides direct experimental evidence for the this compound rearrangement, other methods offer complementary insights.

MethodPrincipleAdvantagesLimitations
Isotope Labeling (NMR) Direct observation of atomic scrambling through changes in NMR spectra of isotopically labeled molecules.Provides unambiguous, quantitative data on the rate and mechanism of rearrangement.[1]Requires synthesis of isotopically labeled compounds, which can be complex and expensive.
Computational Chemistry Theoretical calculations (e.g., DFT, ab initio) are used to model the potential energy surface and determine the transition state and activation energy of the rearrangement.Can provide detailed insights into the geometry of the transition state and the electronic factors governing the reaction.[6]Relies on approximations and the accuracy is dependent on the level of theory and basis set used. Does not provide direct experimental proof.
X-ray Crystallography Provides a static picture of the molecule in the solid state.Can confirm the ground-state structure of this compound.Does not provide information about the dynamic rearrangement process that occurs in the gas or solution phase.

G

Conclusion

Isotope labeling, particularly in conjunction with variable-temperature NMR spectroscopy, stands as the definitive experimental method for validating the Cope rearrangement mechanism in this compound. The ability to directly observe the scrambling of atoms provides irrefutable evidence of this dynamic process. While computational methods offer valuable theoretical insights and X-ray crystallography confirms the ground-state structure, they cannot replace the direct experimental proof afforded by isotope labeling. For researchers seeking to understand and manipulate complex molecular dynamics, the strategic use of isotopes remains an indispensable tool in the scientific arsenal.

References

A Comparative Guide to Quantum Chemical Calculations for Predicting Bullvalene Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for the Fluxional Molecule Bullvalene

This compound, a hydrocarbon with the chemical formula C₁₀H₁₀, has captivated chemists for decades due to its remarkable fluxional nature. Its structure is in a constant state of rapid valence tautomerism via a series of Cope rearrangements, leading to 1,209,600 possible isomers at room temperature.[1] This dynamic behavior makes this compound a fascinating subject for theoretical and computational chemistry. Predicting its properties accurately requires robust quantum chemical methods. This guide provides a comparative overview of various computational approaches for predicting the key properties of this compound, supported by available data.

Unveiling this compound's Properties: A Comparison of Theoretical Approaches

The accurate prediction of this compound's properties, including its ground-state geometry, vibrational frequencies, and NMR spectra, is a significant challenge for computational chemistry due to the molecule's complex potential energy surface. A variety of quantum chemical methods, ranging from semi-empirical to high-level ab initio calculations, have been employed to model this enigmatic molecule.

Ground-State Geometry

The equilibrium geometry of this compound is the starting point for understanding its dynamic behavior. Density Functional Theory (DFT) has become a popular tool for this purpose, with various functionals available. The PBE0 functional, combined with a def2-SV(P) basis set and Grimme's D3 dispersion correction, has been deemed suitable for modeling the energetics of this compound systems.[2] While comprehensive tables directly comparing bond lengths from a wide array of methods are scarce in the literature, the general performance of different methods on similar organic molecules can provide valuable insights. For instance, benchmark studies on organic molecules have shown that hybrid DFT functionals often provide a good balance between accuracy and computational cost for geometry optimizations.

PropertyMethodCalculated ValueExperimental Value
Activation Energy (Cope Rearrangement)
AM124.0 - 32.5 kcal/mol~13 kcal/mol
B3LYP/6-31G(d)~12.5 kcal/mol
CBS-QB3~11.3 kcal/mol
CBS-APNO~11.7 kcal/mol
CCSD(T)~14.8 kcal/mol
¹³C NMR Chemical Shift
PIMC/ab initio (HF)(see text)~31, 86, 123, 128 ppm (at low temp)
¹H NMR Chemical Shift
PIMC/ab initio (HF)(see text)~2.1, 5.7, 6.0 ppm (at low temp)
5.76 ppm (at room temp, averaged)[1]

Note: The experimental values for NMR chemical shifts are for low temperatures where the Cope rearrangement is slow enough to observe distinct signals. At room temperature, a single averaged peak is observed for both ¹H and ¹³C NMR due to the rapid fluxional process.

The Cope Rearrangement: A Computational Hurdle

The defining feature of this compound is its degenerate Cope rearrangement. The energy barrier for this process is a key parameter that determines the rate of its fluxional behavior. Various computational methods have been used to estimate this activation energy. Semi-empirical methods like AM1 have been employed to locate the transition states, which are characterized by a boat-shaped six-membered ring moiety. However, these methods tend to overestimate the activation barrier.

More sophisticated methods provide more accurate predictions. DFT calculations with the B3LYP functional, and high-accuracy methods like CBS-QB3, CBS-APNO, and CCSD(T) have been utilized to obtain activation energies that are in better agreement with experimental values. These studies indicate that the transition state is bishomoaromatic in nature.

Predicting Spectroscopic Signatures

NMR Spectra: The NMR spectrum of this compound is highly temperature-dependent. At low temperatures, the Cope rearrangement slows down, and distinct peaks for the different protons and carbons can be resolved. At room temperature, the rapid isomerization leads to a single, time-averaged signal for all protons and another for all carbons.[1]

Predicting these chemical shifts computationally is a complex task. One notable study employed a combination of Feynman path integral Monte Carlo (PIMC) simulations with ab initio (Hartree-Fock) and tight-binding methods to account for the dynamic and vibrational effects on the NMR parameters.[3] This approach could qualitatively reproduce the temperature dependence of the ¹³C and ¹H chemical shifts.[3] Benchmark studies on a wide range of organic molecules have shown that for NMR chemical shift predictions, methods like MP2 and double-hybrid DFT functionals can offer superior accuracy compared to standard DFT and Hartree-Fock methods.[4]

Experimental and Computational Methodologies

A typical workflow for the quantum chemical prediction of this compound properties involves several key steps:

  • Isomer Generation: For substituted bullvalenes, computational tools like bullviso can be used to generate all possible isomers and their interconversion networks.[2]

  • Geometry Optimization: The molecular geometry of the ground state and any relevant transition states are optimized. This is a crucial step as the accuracy of subsequent calculations depends on the quality of the optimized structure.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) on the potential energy surface. These frequencies can also be compared with experimental IR and Raman spectra.

  • Property Calculation: Once a reliable geometry is obtained, other properties such as NMR chemical shifts, activation energies, and electronic properties can be calculated.

  • Benchmarking: The calculated properties are then compared with available experimental data to assess the accuracy of the chosen computational method.

G Computational Workflow for Predicting this compound Properties cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis & Comparison IsomerGen Isomer Generation (e.g., bullviso for substituted bullvalenes) MethodSelection Method Selection (e.g., DFT, MP2, etc.) & Basis Set IsomerGen->MethodSelection GeomOpt Geometry Optimization (Ground & Transition States) MethodSelection->GeomOpt FreqCalc Frequency Calculation (Vibrational Analysis) GeomOpt->FreqCalc PropCalc Property Calculation (NMR, Energies, etc.) FreqCalc->PropCalc DataExtraction Data Extraction (Geometries, Frequencies, Shifts) PropCalc->DataExtraction Benchmarking Benchmarking (Comparison with Experiment) DataExtraction->Benchmarking

Caption: A flowchart illustrating the typical computational workflow for predicting the properties of this compound using quantum chemical methods.

Conclusion

The prediction of this compound's properties through quantum chemical calculations is a testament to the power and challenges of modern computational chemistry. While a single, universally superior method does not exist, this guide highlights the strengths and applications of various approaches. For routine calculations of geometries and energetics, well-chosen DFT functionals like PBE0 or B3LYP with dispersion corrections offer a good compromise between accuracy and computational cost. For high-accuracy prediction of properties like NMR chemical shifts and reaction barriers, more sophisticated methods such as MP2 or coupled-cluster theory may be necessary. The continued development of computational methods, coupled with the availability of experimental data for benchmarking, will undoubtedly lead to a deeper understanding of this remarkable fluxional molecule and its potential applications in materials science and drug development.

References

A Tale of Two Rearrangements: Unprecedented Fluxionality of Bullvalene Outpaces 1,5-Hexadiene in the Cope Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the stark contrast in the rates of the Cope rearrangement between the highly fluxional bullvalene and the foundational 1,5-hexadiene. This compound's unique molecular architecture results in a significantly lower activation barrier, leading to a rearrangement rate that is orders of magnitude faster than that of its acyclic counterpart.

This guide delves into the kinetics and mechanisms of the Cope rearrangement for these two seminal molecules, providing a detailed comparison of their reaction rates, the experimental methodologies used to determine these rates, and the distinct transition state geometries that govern their reactivity.

Quantitative Comparison of Rearrangement Rates

The disparate rates of the Cope rearrangement in this compound and 1,5-hexadiene are most clearly illustrated by their activation energies. Experimental data, primarily derived from dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, consistently demonstrates that this compound undergoes this transformation with a remarkably low energy barrier.

MoleculeActivation Energy (Ea)Gibbs Free Energy of Activation (ΔG‡)Experimental Method
This compound 11-13.9 kcal/mol (46-58.2 kJ/mol)[1]~55-61 kJ/mol[2]Dynamic NMR Spectroscopy (¹H, ²H, ¹³C), Line-shape analysis, EXSY
1,5-Hexadiene 33.3-35.5 kcal/mol (139-148.5 kJ/mol)[3][4][5]-Gas-phase kinetic studies

The significantly lower activation energy for this compound translates to a vastly accelerated rearrangement. At room temperature, this compound is a fluxional molecule, with its carbon and hydrogen atoms rapidly interconverting between equivalent positions, a phenomenon readily observed on the NMR timescale. In stark contrast, the Cope rearrangement of 1,5-hexadiene typically requires temperatures exceeding 200°C to proceed at an appreciable rate.

The Decisive Role of Transition State Geometry

The profound difference in rearrangement rates can be attributed to the distinct geometries of their respective transition states. The Cope rearrangement of 1,5-hexadiene proceeds through a highly ordered, chair-like transition state, which is energetically more favorable than the alternative boat-like conformation. This chair geometry minimizes steric interactions and allows for optimal orbital overlap during the[6][6]-sigmatropic shift.

In contrast, the rigid, caged structure of this compound forces the Cope rearrangement to proceed through a boat-shaped transition state.[2] While a boat conformation is typically higher in energy for acyclic 1,5-dienes, in this compound, this geometry is pre-organized and less strained than a hypothetical chair-like transition state would be within its constrained framework. This inherent structural predisposition to a boat-like transition state is a key factor in lowering the activation barrier for this compound's rearrangement.

Experimental Protocols

The kinetic parameters for the Cope rearrangements of this compound and 1,5-hexadiene have been determined through a variety of experimental techniques, with dynamic NMR spectroscopy being the cornerstone for studying the fluxional behavior of this compound.

Dynamic NMR Spectroscopy of this compound

The rapid Cope rearrangement of this compound at or near room temperature leads to a coalescence of its proton NMR signals into a single sharp peak. By studying the changes in the NMR lineshape as a function of temperature, the rate of the rearrangement can be accurately determined.

A representative experimental protocol involves:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as carbon disulfide (CS₂) or deuterated chloroform (CDCl₃), at a concentration typically in the range of 0.1-0.5 M.

  • NMR Data Acquisition: A series of ¹H NMR spectra are recorded over a range of temperatures, typically from below the coalescence temperature (e.g., -60 °C) to above it (e.g., 100 °C).

  • Line-Shape Analysis: The rate constants at each temperature are extracted by fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.

  • Eyring Analysis: The activation parameters (ΔH‡ and ΔS‡) are then determined by plotting ln(k/T) versus 1/T (Eyring plot), from which the Gibbs free energy of activation (ΔG‡) can be calculated.

Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), have also been employed to probe the exchange network in substituted bullvalenes and provide further insights into the rearrangement dynamics.

Gas-Phase Kinetics of 1,5-Hexadiene

Due to the high temperatures required, the kinetics of the 1,5-hexadiene Cope rearrangement are often studied in the gas phase to minimize intermolecular interactions and side reactions.

A typical experimental setup includes:

  • Flow Reactor: A sample of 1,5-hexadiene is passed through a heated flow reactor at a controlled temperature and pressure.

  • Analysis of Products: The composition of the gas mixture exiting the reactor is analyzed, often using gas chromatography (GC) or mass spectrometry (MS), to determine the extent of rearrangement.

  • Rate Constant Determination: By varying the residence time in the reactor and the temperature, the rate constants for the rearrangement can be determined.

  • Arrhenius Analysis: The activation energy (Ea) is then calculated from the slope of an Arrhenius plot (ln(k) vs. 1/T).

Visualizing the Rearrangement Pathways

The distinct mechanistic pathways for the Cope rearrangement in this compound and 1,5-hexadiene can be visualized through the following diagrams.

bullvalene_rearrangement Bullvalene1 This compound (Isomer A) TransitionState Boat-like Transition State Bullvalene1->TransitionState [3,3]-Sigmatropic Shift Bullvalene2 This compound (Isomer B) TransitionState->Bullvalene2

Caption: Cope rearrangement of this compound via a boat-like transition state.

hexadiene_rearrangement Hexadiene1 1,5-Hexadiene TransitionState Chair-like Transition State Hexadiene1->TransitionState [3,3]-Sigmatropic Shift Hexadiene2 1,5-Hexadiene (rearranged) TransitionState->Hexadiene2

Caption: Cope rearrangement of 1,5-hexadiene via a chair-like transition state.

References

A Comparative Structural Analysis: The Dynamic Fluxionality of Bullvalene versus the Static Nature of Lumibullvalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of scaffold molecules is paramount. This guide provides an objective comparison of the structural and dynamic properties of the fluxional molecule bullvalene and its non-fluxional isomer, lumithis compound, supported by experimental data and detailed methodologies.

This compound, a hydrocarbon with the chemical formula C₁₀H₁₀, is a celebrated molecule in organic chemistry due to its remarkable fluxional nature.[1] Its structure consists of a cyclopropane ring fused to three cyclohepta-1,4-diene rings.[1] This unique arrangement allows for rapid, degenerate Cope rearrangements, a type of[2][2]-sigmatropic rearrangement, leading to a continuous and rapid interconversion between over 1.2 million possible valence tautomers.[3][4] This dynamic behavior renders all carbon and hydrogen atoms equivalent on the NMR timescale at elevated temperatures.[2] In stark contrast, lumithis compound is a static, non-fluxional isomer of this compound. It is typically formed as a byproduct in photochemical reactions of this compound or its derivatives.[5][6][7] This guide will delve into a comparative structural analysis of these two isomers, highlighting the profound impact of their differing dynamic behaviors.

Comparative Structural and Spectroscopic Data

The key distinction between this compound and lumithis compound lies in their structural dynamics, which is readily apparent in their spectroscopic and structural data. The following tables summarize key quantitative data for the two molecules. Due to the fluxionality of this compound, experimental structural data in the solid state, where the dynamic process is "frozen," is presented for a derivative, (ethylthio)this compound.

Parameter This compound Lumithis compound Reference
Molecular Formula C₁₀H₁₀C₁₀H₁₀[1]
Molar Mass ( g/mol ) 130.19130.19[1]
Melting Point (°C) 96Not available[1]
Fluxional Behavior Highly fluxionalNon-fluxional (static)[1][5]
¹H NMR Spectrum (High Temp.) Single sharp peakMultiple distinct peaks[2]
¹H NMR Spectrum (Low Temp.) Multiple broad peaksMultiple distinct peaks[2][5]

Table 1: General Properties of this compound and Lumithis compound.

Parameter Value for this compound Derivative ((ethylthio)this compound - solid state) Value for Lumithis compound (Calculated) Reference
C=C Bond Length (Å) ~1.34Not available[8]
C-C (cyclopropane) Bond Length (Å) ~1.52Not available[8]
C-C (other) Bond Length (Å) ~1.55Not available[8]
Energy Barrier for Cope Rearrangement (kJ/mol) ~49-62 (calculated and experimental values vary)Not applicable[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the structural analysis of this compound and the synthesis of lumithis compound.

Variable Temperature ¹H NMR Spectroscopy of this compound

This technique is fundamental to observing the fluxional behavior of this compound.

Objective: To demonstrate the temperature-dependent ¹H NMR spectrum of this compound, transitioning from a complex spectrum at low temperatures to a single, time-averaged peak at high temperatures.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

Sample Preparation:

  • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated acetone, (CD₃)₂CO) in a standard NMR tube.[2]

  • Ensure the concentration is sufficient to obtain a good signal-to-noise ratio.

Procedure:

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). The spectrum will likely show broad signals due to the ongoing Cope rearrangement at a rate comparable to the NMR timescale.[2]

  • Cool the sample in increments (e.g., 10-20 °C) down to a low temperature (e.g., -90 °C).[2] Allow the temperature to equilibrate for several minutes at each step before acquiring a spectrum. At very low temperatures, the rearrangement is slowed sufficiently to observe distinct signals for the different protons in the "frozen" structure.[5]

  • Gradually increase the temperature in increments above ambient temperature up to a high temperature (e.g., 100 °C).[2] As the temperature increases, the rate of the Cope rearrangement accelerates, leading to coalescence of the individual proton signals into a single, sharp peak, indicating that all protons are chemically equivalent on the NMR timescale.[2]

X-ray Crystallography of a this compound Derivative

X-ray crystallography provides precise atomic coordinates, bond lengths, and bond angles of a molecule in its solid, crystalline state. For this compound, this allows for the characterization of a single, non-fluxional conformation. The following is a general protocol based on the analysis of (ethylthio)this compound.[8]

Objective: To determine the three-dimensional structure of a this compound derivative in the solid state.

Procedure:

  • Crystallization: Dissolve the this compound derivative in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution are common techniques to grow single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.[10] The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to obtain the final crystal structure with high precision.

Photochemical Synthesis of Lumithis compound Derivatives

Lumithis compound is often synthesized via photochemical rearrangement of a this compound precursor.[5][6]

Objective: To synthesize a lumithis compound derivative through a photochemical reaction.

Procedure:

  • Reaction Setup: Dissolve the starting this compound derivative in a suitable solvent (e.g., acetone, which can also act as a triplet sensitizer) in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).[5]

  • Irradiation: Irradiate the solution with UV light for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, which may contain a mixture of the starting material, the desired lumithis compound derivative, and other photoproducts, is then purified using column chromatography on silica gel to isolate the lumithis compound derivative.[5]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

dot cluster_this compound This compound Cope Rearrangement B1 This compound Tautomer 1 B2 This compound Tautomer 2 B1->B2 [3,3]

Figure 1: Degenerate Cope Rearrangement in this compound.

dot cluster_synthesis Photochemical Synthesis of Lumithis compound This compound This compound Derivative Irradiation UV Irradiation (e.g., in Acetone) This compound->Irradiation Lumithis compound Lumithis compound Derivative Irradiation->Lumithis compound

Figure 2: Formation of Lumithis compound from a this compound Derivative.

Conclusion

The comparative analysis of this compound and lumithis compound provides a striking illustration of how subtle changes in molecular architecture can lead to vastly different dynamic properties. This compound's fluxionality, driven by the low energy barrier of the Cope rearrangement, makes it a fascinating subject for studying valence tautomerism and dynamic covalent chemistry. In contrast, the static, non-fluxional nature of lumithis compound offers a rigid scaffold that can serve as a valuable reference point for understanding the structural and electronic properties of its dynamic counterpart. For researchers in drug development and materials science, the choice between a dynamic and a static molecular framework can have profound implications for molecular recognition, binding affinity, and material properties. This guide provides the foundational knowledge and experimental context to inform such critical design choices.

References

Cross-Validation of Computational and Experimental Data for Substituted Bullvalenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental data for substituted bullvalenes. These unique "shapeshifting" molecules, characterized by their fluxional nature, present both a fascinating challenge and a promising opportunity in medicinal chemistry and materials science. This guide summarizes key quantitative data, details experimental and computational protocols, and visualizes the cross-validation workflow to facilitate a deeper understanding of these dynamic systems.

Substituted bullvalenes are a class of organic molecules known for their remarkable ability to rapidly interconvert between a multitude of constitutional isomers through a series of Cope rearrangements. This dynamic behavior, often referred to as "fluxionality," makes them intriguing candidates for applications in dynamic combinatorial chemistry, sensing, and the development of adaptive materials. The precise characterization of the equilibrium between these isomers and the energy barriers for their interconversion is crucial for harnessing their potential. This requires a synergistic approach, combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling, most notably Density Functional Theory (-DFT).

This guide offers a comparative overview of the data obtained from both experimental and computational studies on various substituted bullvalenes, highlighting the synergy and occasional discrepancies between the two approaches.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, directly comparing experimentally determined and computationally predicted values for isomer populations and activation energies of the Cope rearrangement.

Isomer Distribution of Monosubstituted Bullvalenes

The introduction of a single substituent on the bullvalene core breaks the degeneracy of its isomers, leading to a mixture of four principal constitutional isomers: α (on the cyclopropyl ring), β (vinylic, adjacent to the cyclopropyl ring), γ (vinylic, remote from the cyclopropyl ring), and δ (bridgehead). The equilibrium distribution of these isomers is sensitive to the nature of the substituent and the temperature.

SubstituentMethodIsomer α (%)Isomer β (%)Isomer γ (%)Isomer δ (%)Reference
Fluorine
19F NMR (-55 °C)0.29.63.487[1]
Carbamate (1a)
1H NMR (219 K)<168 (Z,β + E,β)32 (Z,γ + E,γ)<1[2]
DFT (B3LYP-D3/def2-TZVP)<17129<1[2]
Carbamate (1b, benzhydryl)
1H NMR (219 K)<143 (Z,β + E,β)57 (Z,γ + E,γ)<1[2]
DFT (B3LYP-D3/def2-TZVP)<14852<1[2]

Note: For the carbamate-substituted bullvalenes, the β and γ isomers exist as a mixture of E/Z carbamate rotamers. The percentages shown are the combined populations of these rotamers.

Activation Energies for Cope Rearrangement

The energy barrier for the Cope rearrangement determines the rate of interconversion between isomers. This is a critical parameter for understanding the dynamic behavior of substituted bullvalenes.

SubstituentMethodΔG‡ (kcal/mol)Reference
Carbamate (1a)
2D EXSY NMR (219 K)13.1 - 13.6[2]
Various (Benchmarking Study)
CCSD(T)/CBS (High-accuracy)Reference values[3]
B1B95 (DFT Functional)RMSD: 0.91[3]
PW6B95 (DFT Functional)RMSD: 1.00[3]
PBE0 (DFT Functional)RMSD: 1.08[3]
BMK (DFT Functional)RMSD: 1.17[3]

Note: The benchmarking study evaluated the performance of various DFT functionals against high-accuracy CCSD(T)/CBS calculations for a range of substituted bullvalenes. The Root Mean Square Deviation (RMSD) from the reference values is reported in kcal/mol.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is essential for a critical evaluation of the data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental tool for characterizing the dynamic behavior of substituted bullvalenes.

  • Variable-Temperature (VT) NMR: VT-NMR experiments are crucial for studying fluxional molecules.[4] By recording NMR spectra at different temperatures, it is possible to "freeze out" the interconversion process at low temperatures, allowing for the observation and quantification of individual isomers. At higher temperatures, the signals coalesce as the rate of exchange increases.

    • Typical Procedure:

      • A solution of the substituted this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, CD2Cl2, or toluene-d8) that remains liquid over the desired temperature range.

      • A series of 1H or 19F NMR spectra are acquired at incrementally decreasing or increasing temperatures.

      • The temperature is allowed to equilibrate at each step before data acquisition.

      • The populations of the different isomers are determined by integrating the well-resolved signals corresponding to each species in the slow-exchange regime.[1][2]

  • 2D Exchange Spectroscopy (EXSY): 2D EXSY is a powerful technique for identifying and quantifying the exchange between different species.[5] It is particularly useful for determining the rate constants of the Cope rearrangement.

    • Typical Procedure:

      • A 2D EXSY spectrum is acquired at a temperature where the exchange is slow to intermediate.

      • The presence of cross-peaks between the signals of different isomers indicates that they are undergoing chemical exchange.

      • The intensities of the cross-peaks relative to the diagonal peaks are used to determine the rate constants for the exchange process. From these rate constants, the free energy of activation (ΔG‡) can be calculated.[2]

Computational Protocols

Density Functional Theory (DFT) is the most widely used computational method for studying substituted bullvalenes due to its favorable balance of accuracy and computational cost.

  • Geometry Optimization and Energy Calculations:

    • The 3D structures of all possible isomers of the substituted this compound are generated.

    • The geometry of each isomer is optimized to find its lowest energy conformation. A variety of DFT functionals and basis sets are used for this purpose. Common choices include:

      • Functionals: B3LYP, PBE0, M06-2X. Empirical dispersion corrections (e.g., -D3) are often included to better account for non-covalent interactions.[2][3]

      • Basis Sets: 6-31G(d), 6-311+G(d,p), def2-TZVP.[2][3]

    • Frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Transition State Search:

    • To calculate the activation energy for the Cope rearrangement, the structure of the transition state connecting two isomers must be located.

    • This is typically done using methods like synchronous transit-guided quasi-Newton (STQN) or by manually constructing an initial guess for the transition state geometry.

    • Frequency calculations on the located transition state structure are performed to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency).

  • Solvation Models: To better mimic the experimental conditions in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed in the DFT calculations.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the cross-validation of computational and experimental data for substituted bullvalenes.

cross_validation_workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of Substituted this compound vt_nmr Variable-Temperature NMR Spectroscopy exp_synthesis->vt_nmr exsy_nmr 2D EXSY NMR exp_synthesis->exsy_nmr exp_data Experimental Data (Isomer Ratios, ΔG‡) vt_nmr->exp_data exsy_nmr->exp_data cross_validation Cross-Validation and Comparison exp_data->cross_validation comp_model Generate Isomer Structures geom_opt Geometry Optimization (DFT) comp_model->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search comp_data Computational Data (Relative Energies, ΔG‡) freq_calc->comp_data ts_search->freq_calc Verify TS comp_data->cross_validation

Caption: Workflow for the cross-validation of experimental and computational data.

signaling_pathway_analogy cluster_isomers This compound Isomer Network alpha α delta δ alpha->delta Cope Rearrangement beta β gamma γ beta->gamma Cope Rearrangement beta->delta Cope Rearrangement gamma->beta Cope Rearrangement delta->alpha Cope Rearrangement delta->beta Cope Rearrangement

Caption: Isomer interconversion network in monosubstituted bullvalenes.

logical_relationship substituent Substituent Properties (Electronic, Steric) isomer_stability Relative Isomer Stability (Thermodynamics) substituent->isomer_stability activation_barrier Activation Barrier (ΔG‡) (Kinetics) substituent->activation_barrier isomer_population Equilibrium Isomer Population (NMR) isomer_stability->isomer_population exchange_rate Rate of Interconversion (NMR) activation_barrier->exchange_rate

Caption: Logical relationship between substituent properties and observable data.

References

A Comparative Study of Bullvalene and Bullvalone Activation: Unlocking Fluxional Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of complex molecules is paramount. This guide provides a comparative analysis of the activation of bullvalene and its ketone derivative, bullvalone, focusing on the mechanisms that initiate their characteristic fluxional behavior. While both molecules are renowned for their dynamic Cope rearrangements, the triggers for this remarkable property differ significantly, offering unique opportunities for controlled molecular switching.

This compound, a hydrocarbon with the formula C₁₀H₁₀, is a classic example of a fluxional molecule.[1] Its cage-like structure is in a constant state of degenerate Cope rearrangements, a type of pericyclic reaction. This rapid interconversion of valence tautomers makes all ten carbon atoms and ten hydrogen atoms equivalent on the NMR timescale at room temperature.[1]

In contrast, bullvalones, where a vinyl group of this compound is replaced by a keto group, are not inherently fluxional. Their dynamic properties are "switched on" through chemical activation. The introduction of a base triggers the formation of an enolate, which then undergoes a rapid Cope rearrangement, similar to this compound. This ability to control the fluxional state of bullvalones presents intriguing possibilities for the design of molecular switches and sensors.

Quantitative Data Comparison

A direct quantitative comparison of the activation barriers between the spontaneous rearrangement of this compound and the base-activated rearrangement of bullvalone enolate is challenging due to the different nature of their activation. However, we can compare the activation energy of this compound's intrinsic fluxionality with the general energy requirements for Cope rearrangements.

CompoundActivation MethodActivation Energy (ΔG‡)Notes
This compoundThermal~12.8 kcal/mol (~53.5 kJ/mol)Undergoes spontaneous, degenerate Cope rearrangement.[2] The barrier is low enough for rapid rearrangement at room temperature. Another study reports a calculated energy barrier of ~49 kJ/mol.[1]
BullvaloneChemical (Base-catalyzed)Not available in searched literatureActivation is not thermal but induced by deprotonation to form an enolate. The subsequent Cope rearrangement of the enolate is rapid, suggesting a low activation barrier, but a specific value is not readily found in the literature.

Experimental Protocols

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy of this compound

This protocol outlines the determination of the activation energy for the degenerate Cope rearrangement of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., toluene-d₈, chloroform-d)

  • High-resolution NMR spectrometer with variable temperature capabilities

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum at room temperature. A single, broad peak should be observed due to the rapid fluxional behavior.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for several minutes at each step before acquiring a spectrum.

  • Coalescence Temperature: As the temperature is lowered, the single broad peak will decoalesce into multiple, sharper peaks corresponding to the individual protons of a single, static isomer. The temperature at which the multiple peaks merge into a single broad peak is the coalescence temperature (Tc).

  • Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) from the coalescence temperature and the separation of the signals at a temperature well below coalescence.

Base-Catalyzed Activation and ¹H NMR Analysis of Bullvalone

This protocol describes the "switching on" of the fluxional behavior of bullvalone.

Materials:

  • Bullvalone

  • Deuterated methanol (CD₃OD)

  • Strong base (e.g., sodium methoxide, NaOMe)

  • High-resolution NMR spectrometer

Procedure:

  • Initial NMR Spectrum: Dissolve bullvalone in deuterated methanol and acquire a ¹H NMR spectrum at room temperature. The spectrum will show distinct signals corresponding to the non-fluxional molecule.

  • Activation: Add a catalytic amount of a strong base, such as sodium methoxide, to the NMR tube.

  • Post-Activation NMR Spectrum: Immediately acquire another ¹H NMR spectrum at room temperature. The spectrum will show a significant change, with broader signals and averaged chemical shifts, indicating the onset of rapid Cope rearrangement in the resulting enolate.

  • Deactivation: The fluxional state can be "switched off" by neutralizing the base with a suitable acid.

Visualizing the Activation Mechanisms

The following diagrams illustrate the key differences in the activation pathways of this compound and bullvalone.

bullvalene_activation This compound This compound (Fluxional) TransitionState Cope Rearrangement Transition State This compound->TransitionState Thermal Energy Bullvalene_isomer This compound (Degenerate Isomer) TransitionState->Bullvalene_isomer Bullvalene_isomer->TransitionState

This compound's continuous thermal activation.

bullvalone_activation cluster_activation Activation cluster_rearrangement Cope Rearrangement Bullvalone Bullvalone (Static) Enolate Bullvalone Enolate (Fluxional) Bullvalone->Enolate + Base Base (e.g., NaOMe) Base->Bullvalone Enolate_re Bullvalone Enolate TransitionState Cope Rearrangement Transition State Enolate_re->TransitionState Enolate_isomer Enolate Isomer TransitionState->Enolate_isomer Enolate_isomer->TransitionState

Bullvalone's base-catalyzed activation.

References

Safety Operating Guide

Navigating the Disposal of Bullvalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of bullvalene and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

This compound Disposal: A Step-by-Step Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, categorized by its physical state.

Solid this compound Waste:

  • Containerization:

    • Place solid this compound waste, including contaminated lab supplies like absorbent paper, Kim Wipes, and gloves, in a clearly labeled, dedicated hazardous waste container.[2]

    • The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw-on cap.[2][3]

    • If disposing of the original manufacturer's container, ensure it is securely sealed.[4]

  • Labeling:

    • Affix a hazardous waste tag to the container. The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), its chemical formula (C₁₀H₁₀), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[3]

    • Ensure the storage area is away from heat sources and incompatible materials. Based on general chemical principles, this compound, as a hydrocarbon, should be segregated from strong oxidizing agents.[3]

    • The container must remain closed except when adding waste.[2]

  • Disposal Request:

    • Once the container is full or has been in accumulation for the maximum allowable time (e.g., 90 days), request a pickup from your institution's Environmental Health & Safety (EH&S) department.[2]

Liquid this compound Waste (Solutions):

  • Segregation:

    • Do not mix this compound solutions with other waste streams. Collect halogenated and non-halogenated solvent waste in separate containers.[4]

  • Containerization:

    • Use a compatible, leak-proof container with a secure screw-on cap.[2] For larger volumes, carboys may be used, but should not be filled beyond three-quarters full.[4]

    • Place the primary container in a secondary containment bin to capture any potential leaks.[2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]

  • Labeling:

    • As with solid waste, clearly label the container with a hazardous waste tag, specifying "this compound" and the solvent used.

  • Storage and Disposal:

    • Store in the SAA, following the same segregation and safety protocols as for solid waste.

    • Arrange for EH&S pickup when the container is full or the accumulation time limit is reached.

Empty this compound Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The rinsate must be collected and treated as hazardous waste.[5]

  • After triple-rinsing, the container can often be disposed of in the regular trash, but institutional policies may vary.[5]

Quantitative Data Summary for Hazardous Waste Disposal

ParameterGuidelineCitation
Container Fill Level Do not fill beyond 90% capacity or the neck of the container.[3][6]
Satellite Accumulation Time Typically up to 90 days or 1 year for partially filled containers, but institutional policies may vary.[2][3]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection within three days.[2]
pH for Aqueous Waste Not applicable for this compound, but for aqueous solutions, pH should generally be between 5.5 and 10.5 for drain disposal (this is not recommended for this compound).[7]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary waste container.[2]

Experimental Workflow for this compound Disposal

The logical flow for making decisions regarding the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

BullvaleneDisposalWorkflow cluster_start cluster_assessment cluster_solid cluster_liquid cluster_end start Start: this compound Waste Generated assess_state 1. Assess Physical State (Solid or Liquid?) start->assess_state solid_waste 2a. Solid Waste Protocol assess_state->solid_waste Solid liquid_waste 2b. Liquid Waste Protocol assess_state->liquid_waste Liquid solid_container 3a. Select & Label Compatible Solid Waste Container solid_waste->solid_container solid_storage 4a. Store in Designated Satellite Accumulation Area (SAA) solid_container->solid_storage request_pickup 5. Request EH&S Pickup solid_storage->request_pickup liquid_container 3b. Select & Label Compatible Liquid Waste Container with Secondary Containment liquid_waste->liquid_container liquid_storage 4b. Store in Designated SAA (Segregate from Incompatibles) liquid_container->liquid_storage liquid_storage->request_pickup end End: Proper Disposal request_pickup->end

References

Personal protective equipment for handling Bullvalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Bullvalene. Given the absence of a specific Safety Data Sheet (SDS), this document is based on the known physical and chemical properties of this compound and the general safety protocols for flammable hydrocarbon solids.

Hazard Assessment and Safety Precautions

  • Flammability: As a hydrocarbon, this compound is expected to be flammable. Finely divided powders may form explosive mixtures with air. It is crucial to avoid ignition sources such as open flames, sparks, and hot surfaces.[2]

  • Health Hazards: The toxicological properties of this compound have not been fully investigated.[3] Assume it may be harmful if inhaled, ingested, or absorbed through the skin. Chronic exposure could potentially lead to unforeseen health effects.

  • Reactivity: While generally stable, avoid contact with strong oxidizing agents, which may lead to a vigorous reaction.

General Safety Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground all equipment when transferring the solid to prevent static discharge.

  • Wash hands thoroughly after handling.

  • An emergency eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following equipment should be worn at all times:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.
Skin and Body Protection Flame-Resistant Laboratory CoatMust be fully buttoned.
Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling hydrocarbons.[5][6] Double gloving is advised.
Full-Length Pants and Closed-Toe ShoesRequired for all laboratory work.
Respiratory Protection RespiratorMay be required if working outside of a fume hood or if dust is generated. Consult with your institution's environmental health and safety office.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials, particularly oxidizing agents.

  • The storage area should be designated for flammable solids.

  • Ensure the container is tightly sealed and clearly labeled.

3.2. Weighing and Transferring:

  • All weighing and transferring operations must be conducted in a chemical fume hood.

  • Use spark-proof tools for handling.

  • To minimize dust, do not pour the solid directly. Use a spatula or other appropriate transfer tool.

  • If transferring between containers, ensure both are properly grounded.

  • Clean any spills immediately following the procedures outlined in Section 5.

Disposal Plan

All this compound waste and contaminated materials must be treated as hazardous waste.

4.1. Waste Collection:

  • Collect all waste this compound and any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

4.2. Waste Disposal:

  • Arrange for disposal through your institution's hazardous waste management program.[7]

  • The waste will likely be incinerated at a licensed facility.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Emergency Procedures

5.1. Spills:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.[8][9]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's emergency response team.

    • Prevent the spread of the spill if it can be done without risk.

    • Keep all ignition sources away from the spill area.

5.2. Fire:

  • In case of a small fire, use a dry chemical or carbon dioxide fire extinguisher. Do not use water.

  • For a larger fire, or if the fire is not immediately extinguishable, evacuate the area and activate the fire alarm.

5.3. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₀[1]
Molar Mass 130.19 g/mol [11]
Melting Point 96 °C[11]
Appearance Crystalline solid[8]
CAS Number 1005-51-2[1][11]

Experimental Protocols

As this is a safety and handling guide, no experimental protocols are cited.

Mandatory Visualization

Bullvalene_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review Safety Information and Prepare Work Area B Don Appropriate PPE A->B C Work in a Certified Chemical Fume Hood B->C D Weigh and Transfer this compound Using Spark-Proof Tools C->D E Clean Work Area and Decontaminate Equipment D->E H Spill D->H I Fire D->I J Personal Exposure D->J F Segregate and Label all Hazardous Waste E->F G Arrange for Professional Waste Disposal F->G

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.